(4-Bromo-2,3-difluorophenyl)methanamine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4-bromo-2,3-difluorophenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF2N.ClH/c8-5-2-1-4(3-11)6(9)7(5)10;/h1-2H,3,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPDOYCVDFSKKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CN)F)F)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1980086-47-2 | |
| Record name | (4-bromo-2,3-difluorophenyl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Unveiling the Molecular Architecture: A Structural Analysis of (4-Bromo-2,3-difluorophenyl)methanamine Hydrochloride
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Bromo-2,3-difluorophenyl)methanamine hydrochloride is a substituted benzylamine derivative with significant potential in medicinal chemistry and drug discovery. The precise arrangement of its constituent atoms—the bromine, difluoro-substituted phenyl ring, and the methanamine hydrochloride moiety—is critical to its pharmacological activity, bioavailability, and safety profile. A thorough structural elucidation is therefore a cornerstone for its development and application. This guide provides a comprehensive overview of the analytical methodologies employed to unequivocally determine the structure of this compound, offering insights into the rationale behind experimental choices and the interpretation of the resulting data.
The hydrochloride salt form of the parent compound, (4-bromo-2,3-difluorophenyl)methanamine, enhances its solubility and stability, making it more amenable to pharmaceutical formulation. The molecular formula of the hydrochloride salt is C7H7BrClF2N.[1][2] The core structure consists of a benzylamine core with a bromine atom at the 4-position and fluorine atoms at the 2- and 3-positions of the phenyl ring.[3]
This technical guide will delve into the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and single-crystal X-ray crystallography for the complete structural characterization of this compound.
The Analytical Triad: A Multi-faceted Approach to Structural Verification
The definitive structural analysis of a novel compound like this compound relies on a triad of powerful analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined data allows for an unambiguous assignment.
Caption: Integrated workflow for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Neighborhood
NMR spectroscopy is an indispensable tool for determining the connectivity and chemical environment of atoms within a molecule. For this compound, a suite of NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, is essential.
¹H NMR Spectroscopy
The proton NMR spectrum will provide information on the number of different types of protons and their neighboring atoms. Key expected signals include:
-
Aromatic Protons: Two signals in the aromatic region, corresponding to the two protons on the phenyl ring. Their splitting patterns (doublets or doublet of doublets) will be influenced by coupling to each other and to the adjacent fluorine atoms.
-
Methylene Protons (-CH₂-): A singlet or a slightly broadened signal corresponding to the two protons of the methanamine group.
-
Amine Protons (-NH₃⁺): A broad signal due to the three protons of the ammonium group, which may exchange with residual water in the solvent.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will reveal the number of unique carbon environments. The presence of fluorine will cause splitting of the signals for the carbons to which they are attached (C-F coupling).
¹⁹F NMR Spectroscopy: A Window into Fluorine Environments
Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy is particularly informative.[4] It offers high sensitivity and a wide chemical shift range, making it excellent for distinguishing between different fluorine environments.[5][6] The spectrum is expected to show two distinct signals for the two fluorine atoms, with their coupling to each other and to neighboring protons providing crucial information about their relative positions on the aromatic ring. Predicting the precise chemical shifts can be aided by quantum chemical methods.[5][7]
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |
| ¹H | 7.0 - 7.5 | m | - | Aromatic-H |
| ¹H | ~4.0 | s | - | -CH₂- |
| ¹H | variable | br s | - | -NH₃⁺ |
| ¹³C | 145 - 155 | dd | JCF | C-F |
| ¹³C | 110 - 130 | m | - | Aromatic-C |
| ¹³C | ~40 | t | JCH | -CH₂- |
| ¹⁹F | -110 to -140 | m | - | Aromatic-F |
Note: Predicted values are estimates and may vary based on solvent and experimental conditions.
Mass Spectrometry: Deciphering the Molecular Weight and Elemental Composition
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental formula of a compound.[8] High-resolution mass spectrometry (HRMS) is particularly crucial for providing an accurate mass measurement, which can be used to confirm the molecular formula.
Isotopic Pattern Analysis
A key feature in the mass spectrum of this compound will be the isotopic pattern of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[9] This results in a characteristic M and M+2 pattern in the mass spectrum for the molecular ion and any bromine-containing fragments, providing a clear signature for the presence of a single bromine atom.[9] The detection of bromine-containing fragments can be enhanced using negative-ion electrospray ionization.[10]
Caption: Plausible fragmentation pathway for the molecular ion of (4-bromo-2,3-difluorophenyl)methanamine.
Single-Crystal X-ray Crystallography: The Definitive 3D Structure
While NMR and MS provide invaluable information about connectivity and composition, single-crystal X-ray crystallography stands as the gold standard for unambiguously determining the three-dimensional structure of a molecule at the atomic level.[11][12][13][14][15] This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.[11][14]
Experimental Protocol: From Crystal to Structure
-
Crystallization: The first and often most challenging step is to grow a high-quality single crystal of this compound suitable for X-ray diffraction. This typically involves slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent or solvent mixture.
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure, revealing the precise positions of all atoms in the unit cell. This provides definitive information on bond lengths, bond angles, and intermolecular interactions.
The resulting crystal structure will confirm the substitution pattern on the aromatic ring and the conformation of the methanamine side chain. It will also reveal details of the crystal packing and any hydrogen bonding interactions involving the ammonium group and the chloride counter-ion.
Integration of Data and Final Structural Confirmation
The true power of this analytical approach lies in the integration of data from all three techniques. The molecular formula from HRMS provides the building blocks. NMR spectroscopy assembles these blocks by defining the atomic connectivity and chemical environments. Finally, X-ray crystallography provides the definitive three-dimensional blueprint of the molecule. Any discrepancies between the techniques would signal the need for further investigation.
Conclusion
The structural analysis of this compound is a critical undertaking for its successful development as a potential therapeutic agent. Through the synergistic application of NMR spectroscopy, mass spectrometry, and single-crystal X-ray crystallography, a complete and unambiguous picture of its molecular architecture can be achieved. This in-depth understanding is paramount for establishing structure-activity relationships, optimizing its properties, and ensuring its quality and safety in future applications.
References
-
School of Chemistry and Molecular Biosciences. Small molecule X-ray crystallography. The University of Queensland. Available from: [Link].
-
Excillum. Small molecule crystallography. Available from: [Link].
-
American Chemical Society. Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. ACS Omega. Available from: [Link].
-
American Chemical Society. Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry. Available from: [Link].
-
National Center for Biotechnology Information. This compound. PubChem. Available from: [Link].
-
National Center for Biotechnology Information. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PubMed Central. Available from: [Link].
-
AZoLifeSciences. X-ray Crystallography for Molecular Structure Determination. Available from: [Link].
-
Taylor & Francis Online. Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Journal of Environmental Science and Health, Part A. Available from: [Link].
-
ProQuest. The separation and identification of some brominated and chlorinated compounds by GC/MS: An advanced undergraduate laboratory. Journal of Chemical Education. Available from: [Link].
-
Wikipedia. X-ray crystallography. Available from: [Link].
-
American Chemical Society. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. Available from: [Link].
-
Chemguide. mass spectra - the M+2 peak. Available from: [Link].
-
National Institutes of Health. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Available from: [Link].
-
University of Washington. Fluorine NMR. Available from: [Link].
-
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available from: [Link].
-
AppliChem. This compound. Available from: [Link].
-
Supporting Information for Degradation of Benzylamines During Chlorination and Chloramination. Available from: [Link].
-
National Center for Biotechnology Information. 4-Bromo-2-fluorobenzylamine hydrochloride. PubChem. Available from: [Link].
-
SIELC Technologies. UV-Vis Spectrum of Benzylamine. Available from: [Link].
-
National Center for Biotechnology Information. (4-bromo-2,5-difluorophenyl)methanamine hydrochloride. PubChem. Available from: [Link].
-
International Laboratory USA. This compound. Available from: [Link].
-
American Chemical Society. Visible-Light-Driven Photocatalytic Coupling of Neat Benzylamine over a Bi-Ellagate Metal–Organic Framework. ACS Omega. Available from: [Link].
-
National Center for Biotechnology Information. Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. PubMed. Available from: [Link].
-
National Institute of Standards and Technology. Benzylamine. NIST Chemistry WebBook. Available from: [Link].
Sources
- 1. appchemical.com [appchemical.com]
- 2. International Laboratory USA [intlab.org]
- 3. PubChemLite - this compound (C7H6BrF2N) [pubchemlite.lcsb.uni.lu]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biophysics.org [biophysics.org]
- 7. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The separation and identification of some brominated and chlorinated compounds by GC/MS: An advanced undergraduate laboratory - ProQuest [proquest.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. tandfonline.com [tandfonline.com]
- 11. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 12. excillum.com [excillum.com]
- 13. rigaku.com [rigaku.com]
- 14. azolifesciences.com [azolifesciences.com]
- 15. X-ray crystallography - Wikipedia [en.wikipedia.org]
(4-Bromo-2,3-difluorophenyl)methanamine hydrochloride molecular weight and formula
An In-Depth Technical Guide to the Physicochemical Properties of (4-Bromo-2,3-difluorophenyl)methanamine hydrochloride
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with this compound. The document provides a detailed examination of the compound's core physicochemical properties, focusing on its molecular formula and weight, and outlines the empirical methodologies for their verification.
Core Compound Identity and Properties
This compound is a substituted benzylamine derivative. The presence of bromine and fluorine atoms significantly influences its chemical reactivity, lipophilicity, and metabolic stability, making it a compound of interest in medicinal chemistry and materials science. A precise understanding of its molecular weight and formula is fundamental for all quantitative experimental work, including reaction stoichiometry, solution preparation, and analytical characterization.
Quantitative Data Summary
The essential physicochemical properties of this compound are summarized below. These values are derived from aggregated data from reputable chemical suppliers and databases.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇BrClF₂N | [1][2] |
| Molecular Weight | 258.49 g/mol | [1][2] |
| Monoisotopic Mass | 258.9472 Da | Calculated |
| CAS Number | 1980086-47-2 | [1][2][3] |
| Chemical Structure | (See Figure 1) | N/A |
Note: The molecular weight represents the average molar mass, while the monoisotopic mass is calculated using the mass of the most abundant isotopes of each element. The latter is crucial for high-resolution mass spectrometry analysis.
Molecular Structure and Salt Formation
The molecular structure consists of a benzylamine core. The phenyl ring is substituted with a bromine atom at position 4 and two fluorine atoms at positions 2 and 3. The hydrochloride salt is formed by the protonation of the primary amine group, which is a common strategy to improve the solubility and stability of amine-containing compounds.
Figure 2: A standardized experimental workflow for the verification of the molecular weight of this compound using ESI-HRMS.
Conclusion
The accurate determination of the molecular formula (C₇H₇BrClF₂N) and molecular weight (258.49 g/mol ) of this compound is a critical first step for its application in research and development. The methodologies described in this guide, particularly high-resolution mass spectrometry, provide a robust framework for the empirical validation of these fundamental properties, ensuring the integrity and reproducibility of subsequent experimental work.
References
Sources
An In-Depth Technical Guide to (4-Bromo-2,3-difluorophenyl)methanamine hydrochloride: A Key Building Block in Modern Drug Discovery
For Immediate Release
Central Islip, NY – January 19, 2026 – In the intricate landscape of pharmaceutical research and development, the strategic design and synthesis of novel therapeutic agents depend on the availability and understanding of versatile chemical building blocks. (4-Bromo-2,3-difluorophenyl)methanamine hydrochloride, a halogenated benzylamine derivative, has emerged as a compound of significant interest. This technical guide offers an in-depth perspective on its synthesis, characterization, and burgeoning applications for researchers, scientists, and professionals in drug development.
Chemical Identity and Properties
This compound is a substituted benzylamine hydrochloride salt. The presence of bromine and two fluorine atoms on the phenyl ring imparts unique physicochemical properties that are highly advantageous in medicinal chemistry.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1980086-47-2 | |
| Molecular Formula | C₇H₇BrClF₂N | |
| Molecular Weight | 258.49 g/mol | |
| Canonical SMILES | C1=CC(=C(C(=C1CN)F)F)Br.Cl | |
| InChIKey | SDJRJURTLACTFQ-UHFFFAOYSA-N | |
| Predicted XlogP | 1.7 | |
| Appearance | White to off-white solid | General Supplier Information |
The strategic placement of the fluorine atoms influences the molecule's electronic properties, pKa, and lipophilicity. These modifications can enhance metabolic stability and improve binding affinity to biological targets, making this compound a valuable scaffold in drug design.
Synthesis of this compound
The synthesis of this compound can be approached through several strategic pathways, primarily involving the reduction of a corresponding nitrogen-containing functional group. The two most common precursors are 4-bromo-2,3-difluorobenzonitrile and 4-bromo-2,3-difluorobenzaldehyde.
From 4-Bromo-2,3-difluorobenzonitrile (Reduction)
A robust and widely applicable method for the synthesis of benzylamines is the reduction of the corresponding benzonitrile. This transformation can be achieved using various reducing agents. A common and effective method involves the use of a borane complex.
Experimental Protocol: Reduction of 4-Bromo-2,3-difluorobenzonitrile
-
Dissolution: Dissolve 4-bromo-2,3-difluorobenzonitrile (1 equivalent) in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Reducing Agent: Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF) (typically 3 equivalents) to the cooled nitrile solution. The exothermicity of the reaction should be carefully managed.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of methanol at 0°C to decompose the excess borane.
-
Acidification and Work-up: Acidify the mixture with aqueous hydrochloric acid (e.g., 2 M HCl). This step protonates the amine and facilitates the formation of the hydrochloride salt. The aqueous layer is then washed with a non-polar solvent like diethyl ether to remove any unreacted starting material or non-polar byproducts.
-
Basification and Extraction: The aqueous layer is then basified with a strong base, such as sodium hydroxide, to deprotonate the ammonium salt and liberate the free amine. The free amine is then extracted into an organic solvent like ethyl acetate.
-
Drying and Evaporation: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the free amine.
-
Salt Formation: The resulting free amine is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) to precipitate the desired this compound.
-
Isolation: The precipitated solid is collected by filtration, washed with a cold, non-polar solvent, and dried under vacuum.
Causality in Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is crucial as borane reagents are sensitive to moisture and oxygen.
-
Borane-THF Complex: This reagent is a convenient and effective reducing agent for nitriles, offering good yields and relatively simple work-up procedures.[1]
-
Stepwise pH Adjustment: The sequential acidification and basification steps are essential for a clean separation and purification of the amine product from the reaction mixture.
From 4-Bromo-2,3-difluorobenzaldehyde (Reductive Amination)
Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds and is a cornerstone of medicinal chemistry for the synthesis of amines.[2][3] This process involves the reaction of a carbonyl compound with an amine source, followed by the reduction of the intermediate imine or iminium ion.
Experimental Protocol: Reductive Amination of 4-Bromo-2,3-difluorobenzaldehyde
-
Reaction Setup: To a solution of 4-bromo-2,3-difluorobenzaldehyde (1 equivalent) in a suitable solvent such as methanol or 1,2-dichloroethane, add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol).
-
Imine Formation: Stir the mixture at room temperature to facilitate the formation of the intermediate imine. The reaction can be gently heated if necessary.
-
Reduction: Once imine formation is evident (which can be monitored by techniques like NMR or IR spectroscopy), add a reducing agent. Sodium borohydride (NaBH₄) is a common choice, although for more sensitive substrates, milder reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are preferred as they can often be used in a one-pot procedure.[4]
-
Reaction Monitoring and Work-up: Stir the reaction until the reduction is complete. The work-up typically involves quenching any excess reducing agent with water or a dilute acid, followed by extraction of the product into an organic solvent.
-
Purification and Salt Formation: The crude amine can be purified by column chromatography if necessary. The hydrochloride salt is then formed as described in the previous method.
Self-Validating System: The purity of the final product should be rigorously assessed using techniques such as NMR spectroscopy, mass spectrometry, and HPLC to confirm its identity and ensure it meets the high standards required for drug development.
Applications in Drug Development
The this compound scaffold is a valuable starting material for the synthesis of a wide range of biologically active molecules. The bromine atom serves as a convenient handle for further functionalization through various cross-coupling reactions, while the difluorophenyl moiety can enhance the pharmacological properties of the final compound.
Role in the Synthesis of Kinase Inhibitors
Protein kinases are a crucial class of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[5] Consequently, protein kinase inhibitors are a major focus of modern drug discovery. The benzylamine core of the title compound can be readily incorporated into scaffolds that target the ATP-binding site of various kinases.
For instance, derivatives of brominated benzamides have been designed and synthesized as potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a target in non-small cell lung cancer.[5] The general synthetic strategy often involves the acylation of the primary amine of (4-Bromo-2,3-difluorophenyl)methanamine with a suitable carboxylic acid or acid chloride, followed by a palladium-catalyzed cross-coupling reaction at the bromine position to introduce further diversity.
Illustrative Synthetic Pathway to a Kinase Inhibitor Scaffold
Caption: General workflow for elaborating the title compound into a potential kinase inhibitor.
Utility in the Development of GPCR Modulators
G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs. Allosteric modulators, which bind to a site on the receptor distinct from the endogenous ligand binding site, offer a promising therapeutic approach with the potential for greater selectivity and a more nuanced pharmacological response.[6]
The structural features of this compound make it an attractive building block for the synthesis of novel GPCR modulators. The aromatic core can be tailored to interact with specific residues in the allosteric binding pockets of GPCRs, while the flexible benzylamine side chain can be modified to fine-tune the compound's properties.
Characterization Data
Comprehensive characterization is essential to confirm the structure and purity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons (CH₂), and the ammonium protons (NH₃⁺). The coupling patterns of the aromatic protons will be influenced by the fluorine substituents.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the carbon atoms in the molecule, with the carbon signals in the aromatic ring showing characteristic splitting due to carbon-fluorine coupling.
-
-
Mass Spectrometry (MS):
-
Electrospray ionization mass spectrometry (ESI-MS) would typically show a prominent peak corresponding to the molecular ion of the free amine ([M+H]⁺). The isotopic pattern of this peak will be characteristic of a compound containing one bromine atom (approximately a 1:1 ratio of the M and M+2 peaks).
-
Safety and Handling
As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a strategically designed chemical intermediate with significant potential in the field of drug discovery. Its unique combination of a reactive bromine handle and the beneficial electronic properties conferred by the difluoro substitution pattern makes it a valuable building block for the synthesis of a new generation of therapeutic agents, including kinase inhibitors and GPCR modulators. A thorough understanding of its synthesis and reactivity is paramount for its effective utilization in the development of novel medicines.
References
-
Journal of Chemical Sciences. (2022). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of Chemical Sciences, 134(1), 1-10. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Valant, C., et al. (2012). Novel Allosteric Modulators of G Protein-coupled Receptors. Journal of Biological Chemistry, 287(8), 5494-5502. Retrieved from [Link]
-
International Laboratory USA. (n.d.). This compound. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-fluorobenzylamine hydrochloride. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
-
Sharma, V., et al. (2016). Supporting Information. New Journal of Chemistry. Retrieved from [Link]
- Wang, L., et al. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. 4th International Conference on Mechanical Materials and Manufacturing Engineering (MMME 2016).
-
Zhang, Y., et al. (2019). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 905-919. Retrieved from [Link]
-
Appchem. (n.d.). This compound. Retrieved from [Link]
-
CP Lab Safety. (n.d.). (4-bromo-2,5-difluorophenyl)methanamine hydrochloride, 95% Purity, C7H7BrClF2N, 100 mg. Retrieved from [Link]
-
PubMed. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 905-919. Retrieved from [Link]
Sources
- 1. (4-bromo-2-(trifluoromethyl)phenyl)methanamine synthesis - chemicalbook [chemicalbook.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. ias.ac.in [ias.ac.in]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to (4-Bromo-2,3-difluorophenyl)methanamine Hydrochloride: Properties, Characterization, and Research Considerations
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of (4-Bromo-2,3-difluorophenyl)methanamine hydrochloride. Given the limited availability of direct experimental data for this specific compound in public literature, this document emphasizes the standard methodologies for its characterization, offering a framework for researchers to generate and validate key data points.
Introduction and Chemical Identity
This compound is a substituted benzylamine derivative. Such compounds are valuable building blocks in medicinal chemistry and drug discovery due to their utility in synthesizing more complex molecules with potential therapeutic applications. The presence of bromine and fluorine atoms on the phenyl ring is expected to significantly influence its chemical reactivity, lipophilicity, and metabolic stability, making it an intriguing candidate for further investigation.
Chemical Structure:
An In-depth Technical Guide to the Synthesis of (4-Bromo-2,3-difluorophenyl)methanamine hydrochloride
This guide provides a comprehensive overview of the synthetic pathways leading to (4-Bromo-2,3-difluorophenyl)methanamine hydrochloride, a valuable building block in the development of novel pharmaceuticals and advanced materials. The methodologies presented are grounded in established chemical principles and supported by peer-reviewed literature and patent documentation, ensuring scientific integrity and reproducibility. This document is intended for researchers, chemists, and professionals in the field of drug development and materials science.
Introduction and Strategic Overview
This compound is a substituted benzylamine derivative. The presence of the bromine atom and the difluorophenyl ring makes it a versatile intermediate for introducing this specific moiety into larger molecules through various coupling and substitution reactions. Its structural motifs are of interest in medicinal chemistry for the synthesis of kinase inhibitors and other therapeutic agents, as well as in materials science, particularly in the development of liquid crystals.
A retrosynthetic analysis reveals two primary and logical synthetic strategies, both commencing from commercially accessible starting materials. These pathways hinge on the formation of a key intermediate, either an aldehyde or a nitrile, which is then converted to the target primary amine.
Caption: Retrosynthetic pathways for this compound.
This guide will elaborate on these two synthetic routes, providing detailed experimental protocols and discussing the rationale behind the chosen reagents and reaction conditions.
Pathway I: Synthesis via Reductive Amination
This is arguably the more common and direct route, proceeding through the key intermediate, 4-Bromo-2,3-difluorobenzaldehyde. The final amine is then generated via a reductive amination reaction.
Synthesis of 4-Bromo-2,3-difluorobenzaldehyde
The synthesis of this crucial aldehyde intermediate has been reported, starting from 1,2-difluorobenzene.[1] This multi-step process is designed for scalability and high purity of the final product.
Caption: Step-wise synthesis of the key aldehyde intermediate.
Experimental Protocol:
-
Step 1: Formylation of 1,2-Difluorobenzene: This initial step introduces the aldehyde functional group. A common method is the Vilsmeier-Haack reaction, though other formylation techniques can be employed.
-
Step 2: Etherification: The resulting phenolic intermediate is protected, often as an ethoxy or methoxy ether, to prevent unwanted side reactions in the subsequent bromination step.
-
Step 3: Bromination: A regioselective bromination is carried out to install the bromine atom at the desired position on the aromatic ring.
-
Step 4: Deprotection: The protecting group is removed to reveal the aldehyde functionality, yielding 4-Bromo-2,3-difluorobenzaldehyde. A typical procedure involves reaction with 20% sulfuric acid for 11-13 hours. The organic layer is then extracted with chloroform, washed, and the product is purified by recrystallization.[1]
Reductive Amination to the Primary Amine
Reductive amination is a robust and widely used method for the synthesis of amines from carbonyl compounds.[2] The reaction proceeds in two stages: the formation of an imine or iminium ion, followed by its reduction to the corresponding amine.
Causality in Reagent Selection:
The choice of reducing agent is critical for the success of this reaction.
-
Sodium Borohydride (NaBH₄): A milder reducing agent, it can be used but requires careful control of reaction conditions to ensure the imine is formed before the aldehyde is reduced.[3]
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is particularly effective as it is selective for the reduction of the iminium ion over the starting aldehyde, allowing for a one-pot reaction.[3][4]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): A non-toxic and efficient alternative to NaBH₃CN, it is also selective for the iminium ion and is often the reagent of choice for modern reductive aminations.[3][4]
Experimental Protocol:
-
Imine Formation: 4-Bromo-2,3-difluorobenzaldehyde is dissolved in a suitable solvent, such as methanol or dichloroethane. An ammonia source, such as ammonium acetate or a solution of ammonia in methanol, is added. The mixture is stirred to allow for the formation of the imine intermediate.
-
Reduction: The chosen reducing agent (e.g., NaBH(OAc)₃) is added portion-wise to the reaction mixture. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the disappearance of the starting aldehyde.
-
Work-up: Once the reaction is complete, it is quenched by the addition of water or a dilute acid. The product is extracted into an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated under reduced pressure to yield the crude (4-Bromo-2,3-difluorophenyl)methanamine.
Hydrochloride Salt Formation
The free amine is often converted to its hydrochloride salt to improve its stability and handling properties.
Experimental Protocol:
-
The crude amine is dissolved in a suitable solvent, such as diethyl ether or ethyl acetate.
-
A solution of hydrochloric acid in a solvent like ethanol or diethyl ether is added dropwise with stirring.
-
The hydrochloride salt typically precipitates out of the solution.
-
The solid is collected by filtration, washed with a cold solvent, and dried under vacuum to yield this compound.
Pathway II: Synthesis via Nitrile Reduction
An alternative and equally viable route involves the synthesis of 4-Bromo-2,3-difluorobenzonitrile, followed by its reduction to the target benzylamine.
Synthesis of 4-Bromo-2,3-difluorobenzonitrile
The nitrile can be prepared from the corresponding aldehyde.
Experimental Protocol:
-
4-Bromo-2,3-difluorobenzaldehyde is reacted with hydroxylamine hydrochloride in a solvent such as formic acid.[5]
-
The resulting oxime is then dehydrated to the nitrile. This can often be achieved in the same pot by heating or by the addition of a dehydrating agent.
-
The product, 4-bromo-2,3-difluorobenzonitrile, is then isolated and purified.
Reduction of the Nitrile to the Primary Amine
The reduction of nitriles is a fundamental transformation in organic synthesis. Several reagents are effective for this purpose.[6]
Causality in Reagent Selection:
-
Borane Complexes: Borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂) are commonly used for the reduction of nitriles to primary amines. These reagents are highly effective and generally provide good yields.[7][8]
-
Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that readily converts nitriles to amines. However, it is highly reactive and requires careful handling under anhydrous conditions.
-
Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst (e.g., Raney nickel, palladium on carbon). It is an environmentally friendly option but may require specialized high-pressure equipment.
Experimental Protocol (using Borane-THF):
-
4-Bromo-2,3-difluorobenzonitrile is dissolved in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to 0 °C, and a solution of borane-tetrahydrofuran complex (1 M in THF) is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
The reaction is carefully quenched by the slow addition of methanol, followed by an acidic work-up (e.g., with HCl).
-
The product is then extracted, and the organic layer is washed, dried, and concentrated to give the crude amine.
Hydrochloride Salt Formation
The procedure for forming the hydrochloride salt is the same as described in Pathway I.
Characterization and Data
The final product and key intermediates should be thoroughly characterized to confirm their identity and purity.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| 4-Bromo-2,3-difluorobenzaldehyde | C₇H₃BrF₂O | 220.99 | >98%[9][10] |
| 4-Bromo-2,3-difluorobenzonitrile | C₇H₂BrF₂N | 218.99 | >98% |
| (4-Bromo-2,3-difluorophenyl)methanamine | C₇H₆BrF₂N | 222.03 | >97% |
| This compound | C₇H₇BrClF₂N | 258.49 | >97%[11] |
Safety Considerations
-
Halogenated Compounds: The starting materials and intermediates are halogenated aromatic compounds and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
-
Reducing Agents: Borane complexes and lithium aluminum hydride are flammable and react violently with water. They must be handled under anhydrous conditions and with extreme care.
-
Acids and Bases: Concentrated acids and bases used in the work-up procedures are corrosive and should be handled with caution.
Conclusion
The synthesis of this compound can be effectively achieved through two primary pathways: the reductive amination of 4-Bromo-2,3-difluorobenzaldehyde or the reduction of 4-Bromo-2,3-difluorobenzonitrile. The choice of route may depend on the availability of starting materials, scalability requirements, and the specific capabilities of the laboratory. Both methods are robust and rely on well-established chemical transformations, providing reliable access to this important synthetic building block.
References
- Novel liquid crystal intermediate 4-bromine-2,3-difluoro benzaldehyde. CN102659546A.
- 4-Bromo-2,6-difluorobenzaldehyde synthesis. ChemicalBook.
- Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors. Organic & Biomolecular Chemistry (RSC Publishing).
- (4-bromo-2-(trifluoromethyl)phenyl)methanamine synthesis. ChemicalBook.
- (4-Bromo-2-(difluoromethoxy)phenyl)methanamine hydrochloride. ChemScene.
- The Role of 4-Bromo-2,3-difluorobenzaldehyde in Liquid Crystal Technology. NINGBO INNO PHARMCHEM CO.,LTD.
- 4-Bromo-2,6-difluorobenzaldehyde. Chem-Impex.
- Reductive Amination - Common Conditions. Organic Chemistry Portal.
- This compound (C7H6BrF2N). PubChemLite.
- 4-BROMO-2-FLUOROBENZYLAMINE synthesis. ChemicalBook.
- Preparation of 4-bromo-2,6-difluorobenzonitrile. CN101353317B.
- Reductive Amination, and How It Works. Master Organic Chemistry.
- 4-Bromo-2,3-difluorobenzaldehyde, 98% 5 g. Thermo Scientific Chemicals.
- Reductive Amin
- 4-Bromo-2,3-difluorophenol synthesis. ChemicalBook.
- 3-(4-Bromo-2,3-difluorophenyl)propan-1-amine. PubChem.
- Application Notes and Protocols for the Synthesis of (4-(Bromomethyl)phenyl)methanamine. Benchchem.
- 4-Bromo-2,3-difluorobenzaldehyde. Santa Cruz Biotechnology.
- 4-Bromo-2-fluorobenzonitrile synthesis. ChemicalBook.
- Synthesis of c) 4-Bromo-2,5-difluorobenzoyl chloride. PrepChem.com.
- This compound. Fluorochem.
- Method for preparing 4 - bromine 2,6 - difluoro benzoic acid. CN101050176A.
- Synthetic method of 4-bromo-2-fluorobiphenyl. CN114524705A.
- The synthetic method of 2,4 difluoro benzene methanamines.
- Amine synthesis by nitrile reduction. Organic Chemistry Portal.
- 4-Bromo-2-fluorobenzonitrile. PubChem.
Sources
- 1. CN102659546A - Novel liquid crystal intermediate 4-bromine-2,3-difluoro benzaldehyde - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. CN101353317B - Preparation of 4-bromo-2,6-difluorobenzonitrile - Google Patents [patents.google.com]
- 6. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 7. (4-bromo-2-(trifluoromethyl)phenyl)methanamine synthesis - chemicalbook [chemicalbook.com]
- 8. 4-BROMO-2-FLUOROBENZYLAMINE synthesis - chemicalbook [chemicalbook.com]
- 9. H64044.06 [thermofisher.com]
- 10. scbt.com [scbt.com]
- 11. fluorochem.co.uk [fluorochem.co.uk]
Solubility profile of (4-Bromo-2,3-difluorophenyl)methanamine hydrochloride in various solvents
An In-depth Technical Guide to the Solubility Profile of (4-Bromo-2,3-difluorophenyl)methanamine hydrochloride
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility profile of this compound. While specific experimental solubility data for this compound is not widely published, this document synthesizes fundamental principles of pharmaceutical salt solubility with field-proven methodologies to empower researchers in drug development. It offers a robust, self-validating protocol for solubility determination, grounded in authoritative standards. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of solubility for formulation, process development, and regulatory compliance.
Introduction: The Critical Role of Solubility in Drug Development
This compound is a substituted benzylamine derivative. As with any active pharmaceutical ingredient (API), its solubility is a critical physicochemical parameter that profoundly influences its entire development lifecycle. From the selection of appropriate solvents for synthesis and purification to the formulation of a bioavailable dosage form, a comprehensive understanding of the compound's solubility in various media is paramount. Hydrochloride salts are frequently utilized in pharmaceuticals to enhance the aqueous solubility and stability of basic drug molecules.[1][2] However, the solubility of these salts can be complex, influenced by factors such as pH, temperature, and the presence of other ions.[3][4]
This guide will first delve into the theoretical considerations governing the solubility of this compound, followed by a detailed, step-by-step experimental protocol for its empirical determination.
Theoretical Framework for Solubility
The solubility of this compound is governed by the interplay of its molecular structure and the properties of the solvent. The molecule possesses a polar primary amine group, which is protonated to form the hydrochloride salt, and a substituted phenyl ring with halogen atoms, contributing to its lipophilicity.
2-1. Physicochemical Properties
A summary of the known physicochemical properties of the parent compound and its hydrochloride salt is presented below.
| Property | Value | Source |
| Molecular Formula (HCl salt) | C₇H₇BrClF₂N | [5] |
| Molecular Weight (HCl salt) | 258.49 g/mol | [5] |
| Molecular Formula (Free Base) | C₇H₆BrF₂N | [6] |
| Monoisotopic Mass (Free Base) | 220.96516 Da | [6] |
| Predicted XlogP (Free Base) | 1.7 | [6] |
The predicted XlogP value of 1.7 for the free base suggests a moderate degree of lipophilicity. The formation of the hydrochloride salt significantly increases the polarity of the molecule, which is expected to enhance its solubility in polar solvents, particularly water.
2-2. The Influence of pH
The solubility of amine hydrochloride salts is highly dependent on the pH of the medium.[7] (4-Bromo-2,3-difluorophenyl)methanamine is a weak base, and its hydrochloride salt is formed by reaction with hydrochloric acid. In aqueous solution, an equilibrium exists between the ionized (protonated) form and the non-ionized (free base) form.
The solubility of the salt can be significantly affected by the common ion effect.[4] In solutions with a low pH (high concentration of H⁺ ions), the equilibrium will favor the protonated, generally more water-soluble form. However, at very low pH, the presence of excess chloride ions from the dissolution medium (e.g., hydrochloric acid) can decrease the solubility of the hydrochloride salt.[3] Conversely, as the pH increases, the equilibrium shifts towards the free base, which is typically less soluble in water, potentially leading to precipitation.[8] Therefore, determining the pH-solubility profile is crucial for this compound.
2-3. "Like Dissolves Like": Solvent Selection
The principle of "like dissolves like" provides a qualitative framework for predicting solubility.[9]
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents are expected to be effective at dissolving the hydrochloride salt due to their ability to solvate both the cation and the anion through hydrogen bonding and dipole-dipole interactions.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can solvate the cation but are less effective at solvating the chloride anion. Good solubility is still anticipated due to the high polarity of these solvents.
-
Non-Polar Solvents (e.g., hexane, toluene): The hydrochloride salt is expected to have very low solubility in these solvents due to the large difference in polarity.
Experimental Determination of Solubility: A Self-Validating Protocol
The following section outlines a robust, step-by-step protocol for determining the equilibrium solubility of this compound. This protocol is based on the widely accepted "shake-flask" method and incorporates principles from authoritative guidelines.[10]
3-1. Rationale Behind the Experimental Design
This protocol is designed to be self-validating by ensuring that true equilibrium is reached and that the solid form of the compound remains stable throughout the experiment. Key considerations include:
-
Equilibrium Time: The concentration of the dissolved compound is monitored over time to ensure a plateau is reached, indicating equilibrium.[10]
-
Solid Phase Analysis: The solid material remaining at the end of the experiment should be analyzed (e.g., by XRPD, DSC) to confirm that no phase transformation (e.g., to a different polymorph or to the free base) has occurred.
-
pH Measurement: The pH of the saturated solution is measured to provide context for the solubility value, especially in buffered aqueous systems.
3-2. Materials and Equipment
-
This compound
-
A selection of solvents (e.g., purified water, pH 1.2 HCl, pH 4.5 acetate buffer, pH 6.8 phosphate buffer, methanol, ethanol, isopropanol, acetone, acetonitrile, DMSO, THF)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature orbital shaker or rotator
-
Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Volumetric flasks and pipettes
-
Validated analytical method for quantification (e.g., HPLC-UV)
-
pH meter
3-3. Experimental Workflow
The following diagram illustrates the experimental workflow for determining the equilibrium solubility.
Caption: Experimental workflow for equilibrium solubility determination.
3-4. Step-by-Step Protocol
-
Preparation:
-
Add an excess amount of this compound to a vial. The excess solid should be clearly visible to ensure saturation.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Prepare at least three replicate samples for each solvent.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker (e.g., 25 °C or 37 °C).[10] The temperature should be controlled and monitored throughout the experiment.
-
Agitate the samples at a speed sufficient to keep the solid suspended.
-
At predetermined time points (e.g., 2, 4, 8, 24, 48, and 72 hours), withdraw a sample from the supernatant.[10]
-
-
Sample Analysis:
-
Immediately filter the withdrawn sample through a syringe filter (0.22 µm) to remove any undissolved solid. Adsorption of the compound to the filter should be evaluated and mitigated if necessary.
-
Accurately dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
For aqueous solutions, measure the pH of the remaining saturated solution at the end of the experiment.
-
-
Data Interpretation and Validation:
-
Plot the concentration of the dissolved compound against time for each solvent. The point at which the concentration no longer significantly increases is considered the equilibrium time.[10]
-
The solubility is the average concentration of the plateau from the replicate samples.
-
After the final time point, recover the remaining solid from the vials and analyze its solid form (e.g., by X-ray powder diffraction) to ensure no changes have occurred.
-
Data Presentation and Interpretation
The experimentally determined solubility data should be summarized in a clear and concise table.
Table 1: Hypothetical Solubility Profile of this compound at 25 °C
| Solvent | Solvent Class | pH (at saturation) | Solubility (mg/mL) | Qualitative Description |
| Purified Water | Polar Protic | ~5.5 | [Experimental Value] | [e.g., Soluble] |
| 0.1 N HCl (pH 1.2) | Aqueous Buffer | 1.2 | [Experimental Value] | [e.g., Freely Soluble] |
| Acetate Buffer (pH 4.5) | Aqueous Buffer | 4.5 | [Experimental Value] | [e.g., Soluble] |
| Phosphate Buffer (pH 6.8) | Aqueous Buffer | 6.8 | [Experimental Value] | [e.g., Sparingly Soluble] |
| Methanol | Polar Protic | N/A | [Experimental Value] | [e.g., Freely Soluble] |
| Ethanol | Polar Protic | N/A | [Experimental Value] | [e.g., Soluble] |
| DMSO | Polar Aprotic | N/A | [Experimental Value] | [e.g., Very Soluble] |
| Toluene | Non-Polar | N/A | [Experimental Value] | [e.g., Insoluble] |
Note: The values in this table are placeholders and must be determined experimentally.
The pH-solubility profile is a critical component of this data set. The following logical diagram illustrates the expected relationship between pH and solubility for a hydrochloride salt of a weak base.
Caption: Expected effect of pH on the solubility of the compound.
Conclusion and Future Directions
This guide provides a comprehensive theoretical and practical framework for determining the solubility profile of this compound. By following the detailed, self-validating protocol outlined herein, researchers can generate the reliable and accurate solubility data essential for informed decision-making in the drug development process. The generated data will be crucial for solvent selection in synthesis and purification, for pre-formulation studies, and for the development of a stable and bioavailable drug product. Further studies could investigate the effect of temperature on solubility to determine the thermodynamic parameters of dissolution.
References
-
KiloMentor. (2017). Preparation of Pharmaceutical Salts. Retrieved from [Link]
-
World Health Organization. (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Retrieved from [Link]
-
Elder, D. P., & Holm, R. (2013). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 17(11), 1355-1376. Retrieved from [Link]
- Puranik, S. B., et al. (2012). Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. Pakistan Journal of Pharmaceutical Sciences, 25(2), 433-439.
-
Bowker, M. (2019). Screening and Formulating Drugs as Salts to Improve API Performance. Pharmaceutical Technology. Retrieved from [Link]
- Babu, S., & Nangia, A. (2011). Salt Selection in Drug Development. Pharmaceutical Technology, 35(10), 54-62.
- Serajuddin, A. T. M., & Pudipeddi, M. (2002). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Advanced Drug Delivery Reviews, 54(3), 367-380.
- Faucon, C., et al. (2011). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Chemical Engineering Research and Design, 89(7), 987-993.
-
World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF APIs FOR BIOWAIVER. Retrieved from [Link]
- Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Journal of Pharmaceutical Sciences, 101(9), 3065-3079.
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis (PhD thesis). University of Glasgow. Retrieved from [Link]
-
PubChem. (n.d.). (4-bromo-2,3-difluorophenyl)methanamine. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-fluorobenzylamine hydrochloride. Retrieved from [Link]
- Streng, W. H., & Zipp, G. L. (1991). Solubility of Pharmaceuticals and Their Salts As a Function of pH. Journal of Pharmaceutical Sciences, 80(6), 595-601.
-
PubChem. (n.d.). (4-bromo-2,5-difluorophenyl)methanamine hydrochloride. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. pharmtech.com [pharmtech.com]
- 4. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. PubChemLite - this compound (C7H6BrF2N) [pubchemlite.lcsb.uni.lu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. who.int [who.int]
Spectroscopic Characterization of (4-Bromo-2,3-difluorophenyl)methanamine Hydrochloride: A Technical Guide
This technical guide provides a comprehensive analysis of the expected spectroscopic data for (4-Bromo-2,3-difluorophenyl)methanamine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental spectroscopic principles and data from analogous structures to offer a robust interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Introduction
This compound is a substituted benzylamine derivative. The presence of a bromine atom and two fluorine atoms on the phenyl ring, combined with the primary amine hydrochloride functional group, results in a unique spectroscopic fingerprint. Accurate interpretation of this fingerprint is crucial for structure elucidation, purity assessment, and understanding the chemical behavior of this molecule in various applications, including pharmaceutical research and development. This guide explains the causality behind the expected spectral features, providing a self-validating framework for researchers working with this or structurally related compounds.
The molecular structure of this compound is presented below.
Figure 1: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide key structural information. The presence of fluorine will introduce characteristic splitting patterns due to ¹H-¹⁹F and ¹³C-¹⁹F coupling.
¹H NMR Spectroscopy
Experimental Protocol: A ¹H NMR spectrum would be acquired by dissolving the compound in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆), and recording the spectrum on a 400 MHz or higher field spectrometer.
Predicted Data and Interpretation:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.6 - 7.8 | m | 1H | Ar-H |
| ~ 7.3 - 7.5 | m | 1H | Ar-H |
| ~ 4.2 | t or br s | 2H | -CH₂ -NH₃⁺ |
| ~ 8.5 - 9.0 | br s | 3H | -CH₂-NH₃ ⁺ |
-
Aromatic Protons (Ar-H): The two aromatic protons will appear as complex multiplets in the downfield region of the spectrum due to coupling with each other and with the adjacent fluorine atoms. The electron-withdrawing effects of the bromine and fluorine atoms will shift these protons to a lower field.
-
Methylene Protons (-CH₂-): The benzylic protons will likely appear as a triplet or a broad singlet around 4.2 ppm. The coupling to the nitrogen-bound protons may be observed, but often this coupling is broadened or lost due to exchange with the solvent or the quadrupolar nature of the nitrogen atom.
-
Ammonium Protons (-NH₃⁺): The protons of the ammonium group will be significantly downfield due to the positive charge and will likely appear as a broad singlet. The chemical shift of these protons is highly dependent on the solvent and concentration. In D₂O, these protons will exchange with deuterium and the signal will disappear.
¹³C NMR Spectroscopy
Experimental Protocol: A ¹³C NMR spectrum would be obtained using a broadband proton-decoupled pulse sequence. The sample would be dissolved in a deuterated solvent like D₂O or DMSO-d₆.
Predicted Data and Interpretation:
| Chemical Shift (δ, ppm) | Assignment |
| ~ 150 - 160 (dd) | C -F |
| ~ 145 - 155 (dd) | C -F |
| ~ 130 - 135 (d) | Ar-C |
| ~ 125 - 130 (d) | Ar-C |
| ~ 120 - 125 (d) | C -Br |
| ~ 115 - 120 (d) | Ar-C |
| ~ 40 - 45 | -C H₂-NH₃⁺ |
-
Aromatic Carbons (Ar-C): The six aromatic carbons will exhibit distinct chemical shifts. The carbons directly attached to the highly electronegative fluorine atoms will be significantly downfield and will appear as doublets of doublets due to one-bond and two-bond C-F coupling. The carbon attached to the bromine will also be shifted, and the remaining aromatic carbons will show smaller C-F couplings.
-
Methylene Carbon (-CH₂-): The benzylic carbon will appear in the aliphatic region of the spectrum, typically between 40 and 45 ppm.
¹⁹F NMR Spectroscopy
Experimental Protocol: A ¹⁹F NMR spectrum would be recorded with proton decoupling. The chemical shifts are typically referenced to an external standard like CFCl₃.
Predicted Data and Interpretation:
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| -110 to -130 | d | Ar-F |
| -130 to -150 | d | Ar-F |
-
Aromatic Fluorines (Ar-F): The two fluorine atoms are in different chemical environments and will therefore have distinct chemical shifts.[1][2][3] They will appear as doublets due to coupling to each other. Further coupling to the aromatic protons may also be observed if the spectrum is not proton-decoupled. The interpretation of ¹⁹F NMR spectra can be complex, but it provides invaluable information about the substitution pattern of fluorinated aromatic compounds.[4][5]
Infrared (IR) Spectroscopy
Experimental Protocol: An IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample would typically be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
Predicted Data and Interpretation:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 2800 | Strong, Broad | N-H stretch (from -NH₃⁺) |
| ~ 3050 | Medium | Aromatic C-H stretch |
| ~ 2900 | Medium | Aliphatic C-H stretch |
| 1625 - 1560 | Medium | Asymmetric N-H bend |
| 1550 - 1500 | Medium | Symmetric N-H bend |
| ~ 1470 | Medium | Aromatic C=C stretch |
| 1250 - 1000 | Strong | C-F stretch |
| Below 1000 | Medium-Strong | C-Br stretch |
-
N-H Vibrations: The most prominent feature in the IR spectrum of a primary amine hydrochloride is the broad and strong absorption in the 3200-2800 cm⁻¹ region, which is due to the stretching vibrations of the N-H bonds in the ammonium group.[6] Two bending vibrations for the NH₃⁺ group are also expected in the 1625-1500 cm⁻¹ range.[6]
-
C-H Vibrations: Aromatic C-H stretching vibrations will appear as weaker bands above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene group will be just below 3000 cm⁻¹.[7]
-
Aromatic C=C Vibrations: The stretching of the carbon-carbon double bonds in the aromatic ring will give rise to absorptions in the 1600-1450 cm⁻¹ region.
-
C-F and C-Br Vibrations: Strong absorptions corresponding to the C-F stretching vibrations are expected in the 1250-1000 cm⁻¹ range. The C-Br stretch will be found at lower wavenumbers, typically below 1000 cm⁻¹.
Mass Spectrometry (MS)
Experimental Protocol: A mass spectrum would be acquired using a mass spectrometer with an electrospray ionization (ESI) source, which is suitable for analyzing polar and ionic compounds. The analysis would be performed in positive ion mode.
Predicted Data and Interpretation:
The ESI mass spectrum is expected to show a prominent peak for the molecular ion [M+H]⁺. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
Predicted Fragmentation Pathway:
Under collision-induced dissociation (CID) in an MS/MS experiment, the protonated molecule is expected to undergo fragmentation. The most likely fragmentation pathway for protonated benzylamines involves the loss of ammonia (NH₃).[8][9]
Figure 2: Predicted primary fragmentation pathway for this compound in ESI-MS/MS.
-
Molecular Ion ([M+H]⁺): The protonated molecule will have an m/z of 222 and 224, corresponding to the two bromine isotopes.
-
Loss of Ammonia: The base peak in the MS/MS spectrum is often the result of the loss of a neutral ammonia molecule, leading to the formation of a stable benzylic carbocation with an m/z of 205 and 207.[10][11][12] Further fragmentation of this carbocation could occur, but the loss of ammonia is typically the most dominant fragmentation pathway.
Conclusion
The spectroscopic characterization of this compound can be effectively achieved through a combination of NMR, IR, and MS techniques. This guide provides a detailed interpretation of the expected spectral data based on established chemical principles and analysis of similar structures. The unique substitution pattern of the aromatic ring, particularly the presence of two fluorine atoms, gives rise to distinctive features in the NMR spectra. The primary amine hydrochloride group is clearly identifiable by its characteristic IR absorptions and the fragmentation behavior in mass spectrometry. By understanding the causality behind these spectroscopic features, researchers can confidently identify and characterize this compound, ensuring its suitability for its intended applications.
References
- Bouchoux, G., & Penaud, F. (2001). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 36(5), 545-555.
- Gao, J., et al. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 17(11), 1539-1547.
-
ResearchGate. (n.d.). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. Retrieved from [Link]
- Holmes, B. E., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3239-3246.
-
ResearchGate. (n.d.). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Retrieved from [Link]
-
ACS Publications. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]
- Ye, Q., et al. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 12(3), 1149-1158.
- Reid, G. E., & O'Hair, R. A. J. (2001). Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Journal of the American Society for Mass Spectrometry, 12(6), 675-686.
- Gerig, J. T. (2003). Fluorine NMR. In Encyclopedia of Nuclear Magnetic Resonance. John Wiley & Sons, Ltd.
-
Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]
- Schunke, C., et al. (2022). Halogen and structure sensitivity of halobenzene adsorption on copper surfaces. Physical Chemistry Chemical Physics, 24(7), 4145-4153.
-
New Journal of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
- Wang, W., et al. (2021). Halogen Bonding Propensity in Solution: Direct Observation and Computational Prediction. Chemistry – A European Journal, 27(1), 358-366.
-
The Royal Society of Chemistry. (2021). Halogen and Structure Sensitivity of Halobenzene Adsorption on Copper Surfaces. Retrieved from [Link]
- Puzzarini, C., et al. (2021). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. International Journal of Molecular Sciences, 22(16), 8758.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
University of Calgary. (n.d.). IR: amines. Retrieved from [Link]
-
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
- Walter, K., et al. (1990). Spectroscopy of the ionic ground state of monohalogenated benzenes. The Journal of Physical Chemistry, 94(8), 3045-3052.
- George, W. O., & McIntyre, P. S. (2003). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science.
-
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
SpectraBase. (n.d.). (4-Bromo-2-fluorophenyl)methanamine. Retrieved from [Link]
-
PubChem. (n.d.). (4-bromo-2,5-difluorophenyl)methanamine hydrochloride. Retrieved from [Link]
-
International Laboratory USA. (n.d.). This compound. Retrieved from [Link]
-
mzCloud. (2016). 4 Bromo 2 5 DMA. Retrieved from [Link]
- Verma, R., et al. (2022). Hydration dynamics and IR spectroscopy of 4-fluorophenol. Physical Chemistry Chemical Physics, 24(40), 24657-24669.
-
NIST WebBook. (n.d.). Benzenamine, 4-bromo-. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. biophysics.org [biophysics.org]
- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
The Strategic Application of (4-Bromo-2,3-difluorophenyl)methanamine Hydrochloride in Modern Medicinal Chemistry: A Technical Guide
Abstract
In the landscape of contemporary drug discovery, the strategic incorporation of halogenated synthons is a cornerstone of molecular design. This guide provides an in-depth technical exploration of (4-Bromo-2,3-difluorophenyl)methanamine hydrochloride, a versatile building block poised for significant applications in medicinal chemistry. We dissect the molecule's structural attributes, proposing rationales for its use in developing novel therapeutics. This document outlines detailed synthetic protocols, explores potential biological targets based on structure-activity relationships of analogous compounds, and provides comprehensive, actionable experimental workflows for researchers, scientists, and drug development professionals. Our analysis is grounded in the principles of metabolic stability, target engagement, and synthetic accessibility, offering a forward-looking perspective on this compound's potential.
Introduction: The Rationale for Fluorinated Benzylamines in Drug Design
The judicious placement of fluorine atoms in drug candidates is a well-established strategy to enhance pharmacological properties. Fluorine's high electronegativity and small van der Waals radius allow it to profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] Specifically, the difluoro substitution pattern, as seen in (4-Bromo-2,3-difluorophenyl)methanamine, can create unique electronic environments that modulate the pKa of the proximal amine group, influence conformational preferences, and block sites of oxidative metabolism.[3][4]
The benzylamine scaffold itself is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active agents.[5][6] The combination of the reactive primary amine, which serves as a handle for further derivatization, with the unique substitution pattern of the phenyl ring—a bromine atom for potential vector-based chemistry and two fluorine atoms for property modulation—makes this compound a building block of considerable interest.
This guide will illuminate the path from synthesis to potential application, providing the scientific community with the foundational knowledge to harness the potential of this compound.
Synthesis and Physicochemical Characterization
The efficient synthesis of this compound is critical for its widespread adoption. While direct literature for this specific salt is scarce[7], a robust synthetic route can be reliably designed based on established chemical transformations of its precursors.
Proposed Synthetic Pathway
The primary route to the target compound involves the reductive amination of the corresponding aldehyde, 4-Bromo-2,3-difluorobenzaldehyde. This precursor is commercially available and has been reported in the context of liquid crystal synthesis.[8][9][10]
Experimental Protocol: Synthesis of this compound
Step 1: Reductive Amination of 4-Bromo-2,3-difluorobenzaldehyde
-
Reaction Setup: To a solution of 4-Bromo-2,3-difluorobenzaldehyde (1.0 eq) in methanol (MeOH, 10 volumes), add ammonium acetate (10 eq). Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 30 minutes, maintaining the temperature below 10 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-4 hours).
-
Work-up: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol. Extract the aqueous residue with ethyl acetate (3 x 15 volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the free base, (4-Bromo-2,3-difluorophenyl)methanamine.
Step 2: Hydrochloride Salt Formation
-
Dissolution: Dissolve the crude free base in a minimal amount of diethyl ether or ethyl acetate.
-
Acidification: To this solution, add a 2M solution of HCl in diethyl ether dropwise at 0 °C until precipitation is complete.
-
Isolation: Stir the resulting slurry for 30 minutes. Collect the solid precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a solid.
Physicochemical Properties (Predicted)
A summary of key predicted physicochemical properties is presented below. These values are crucial for computational modeling and initial drug-likeness assessment.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | 276.50 g/mol (HCl salt) | Adherence to Lipinski's Rule of Five for oral bioavailability. |
| XlogP | 1.7 | Indicates moderate lipophilicity, balancing solubility and membrane permeability. |
| Hydrogen Bond Donors | 2 (from NH₂) | Potential for key interactions with biological targets. |
| Hydrogen Bond Acceptors | 2 (from F) | Can influence solubility and binding interactions. |
| pKa (amine) | ~8.5 - 9.5 | The electron-withdrawing fluorine atoms will lower the basicity compared to unsubstituted benzylamine, affecting ionization state at physiological pH. |
(Data sourced from PubChem CID 122361007 and general chemical principles)[7]
Potential Applications in Medicinal Chemistry
The unique structural features of this compound suggest several promising avenues for its application in drug discovery programs. The following sections explore these possibilities, supported by evidence from structurally related molecules.
As a Scaffold for Kinase Inhibitors
The phenylamine and benzylamine motifs are prevalent in a multitude of kinase inhibitors. The bromine atom at the 4-position provides a strategic vector for elaboration via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the exploration of the solvent-exposed regions of ATP-binding pockets. The difluoro substitution can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability.[2]
Hypothetical Target Class: MEK/ERK Pathway Kinases
Patents for MEK inhibitors have disclosed structures containing a 4-bromo-2-fluorophenylamino moiety.[11] This suggests that our target molecule, after N-acylation or N-arylation, could be a valuable scaffold for inhibitors targeting the MAPK pathway, which is frequently dysregulated in cancers like melanoma.
Experimental Workflow: Kinase Inhibitor Screening
Caption: Workflow for Synthesis and Screening of Kinase Inhibitors.
Development of Novel Antimicrobial Agents
Substituted benzylamines have demonstrated promising activity against a range of microbial pathogens, including fungi and mycobacteria.[6][12] The lipophilic and electronically distinct nature of the 4-bromo-2,3-difluorophenyl group could enhance cell wall penetration and/or interaction with microbial targets.
Potential Mechanisms of Action:
-
Antifungal: Derivatives could act as squalene epoxidase inhibitors, similar to other benzylamine antimycotics.[13]
-
Antimycobacterial: The scaffold could be incorporated into molecules that inhibit key enzymes in Mycobacterium tuberculosis, such as those involved in cell wall synthesis or energy metabolism.[6]
Experimental Protocol: Antimicrobial Activity Assessment
-
Library Synthesis: Synthesize a focused library of derivatives from the parent amine, exploring different N-alkyl and N-acyl substitutions to modulate lipophilicity.
-
MIC Determination: Determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant microbes (e.g., Candida albicans, Aspergillus fumigatus, Mycobacterium tuberculosis H37Rv) using standard broth microdilution methods.
-
Cytotoxicity Assay: Evaluate the cytotoxicity of active compounds against a mammalian cell line (e.g., HepG2, HEK293) to determine a selectivity index (SI = CC₅₀ / MIC).
-
Mechanism of Action Studies: For promising hits, perform target-based assays (e.g., squalene epoxidase inhibition assay) or broader phenotypic screens to elucidate the mechanism of action.
Probes for Neurological Targets
The benzylamine structure is a key component of ligands for monoamine transporters (DAT, SERT, NET).[14][15] The specific substitution pattern of the title compound could be used to develop selective ligands for these transporters or other CNS targets. The fluorine atoms can enhance blood-brain barrier permeability, a critical factor for CNS drug design.[3]
Hypothetical Application: PET Imaging Ligands
The bromine atom can be replaced with a radioisotope, such as ¹⁸F, via nucleophilic substitution, making derivatives of this compound potential candidates for Positron Emission Tomography (PET) imaging agents to study neurological targets in vivo.[4]
Logical Flow: CNS Ligand Development
Caption: Development pipeline for CNS-active compounds.
Conclusion and Future Directions
This compound represents a high-potential, yet underexplored, building block for medicinal chemistry. Its unique combination of a reactive amine handle, a site for facile cross-coupling, and a difluorinated phenyl ring provides a powerful toolkit for modulating the physicochemical and pharmacological properties of new chemical entities. The proposed applications in oncology, anti-infectives, and neuroscience are based on strong scientific precedent from structurally related compounds.
The detailed synthetic and experimental protocols provided in this guide are intended to serve as a launchpad for research and development teams. By systematically exploring the chemical space accessible from this versatile scaffold, the scientific community can unlock its full potential in the quest for novel and effective therapeutics.
References
- Vertex AI Search. (2025). The Role of Fluorinated Benzylamines in Modern Drug Discovery.
- BenchChem. (2025). The Pivotal Role of Fluorinated Benzylamines in Modern Organic Synthesis: A Technical Guide.
- Google Patents. (CN102659546A).
- Nussbaumer, P., et al. (1993).
- ResearchGate. (Various Authors).
- Semantic Scholar. (Various Authors).
- ResearchGate. (Various Authors). Tactical Applications of Fluorine in Drug Design and Development.
- PubChemLite. This compound (C7H6BrF2N).
- Vertex AI Search. (2025). Fluorine in drug discovery: Role, design and case studies.
- Begouin, A., & Dolbier, W. R., Jr. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.
- Santa Cruz Biotechnology. 4-Bromo-2,3-difluorobenzaldehyde.
- DrugPatentWatch. (Patent 9,980,944).
- Vertex AI Search. (2026). The Role of 4-Bromo-2,3-difluorobenzaldehyde in Liquid Crystal Technology.
- Singh, S., et al. (2004). Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes. Journal of Medicinal Chemistry.
- Jahangir, A., et al. (2010). Structure-activity relationships for a novel series of citalopram analogues at monoamine transporters. Journal of Medicinal Chemistry.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. researchgate.net [researchgate.net]
- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. PubChemLite - this compound (C7H6BrF2N) [pubchemlite.lcsb.uni.lu]
- 8. CN102659546A - Novel liquid crystal intermediate 4-bromine-2,3-difluoro benzaldehyde - Google Patents [patents.google.com]
- 9. scbt.com [scbt.com]
- 10. nbinno.com [nbinno.com]
- 11. drugpatentwatch.com [drugpatentwatch.com]
- 12. Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure-activity relationships for a novel series of citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) analogues at monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermal Stability and Decomposition of (4-Bromo-2,3-difluorophenyl)methanamine Hydrochloride
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on characterizing the thermal stability and decomposition pathways of (4-Bromo-2,3-difluorophenyl)methanamine hydrochloride. In the absence of specific literature data for this compound, this document synthesizes established principles of thermal analysis and knowledge of analogous halogenated aromatic amines to present a robust framework for its evaluation. Detailed, field-proven experimental protocols are provided to enable a thorough and self-validating investigation.
Introduction: Significance and Predictive Profiling
This compound is a substituted benzylamine derivative. Such compounds are pivotal building blocks in medicinal chemistry and materials science. The presence of a brominated and difluorinated phenyl ring, coupled with a primary amine hydrochloride salt, imparts a unique combination of reactivity and physicochemical properties. Understanding the thermal stability of this molecule is critical for determining its shelf-life, developing safe handling and storage protocols, and predicting its behavior during chemical reactions at elevated temperatures.
The thermal decomposition of benzylamine hydrochlorides generally initiates with the loss of hydrogen chloride, followed by the degradation of the resulting benzylamine.[1] For the title compound, the halogen substituents on the aromatic ring are expected to significantly influence the decomposition pathway.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₇H₇BrClF₂N | [2] |
| Molecular Weight | 258.49 g/mol | [2] |
| Appearance | Expected to be a solid | N/A |
| CAS Number | 1980086-47-2 | [2][3] |
Core Analytical Techniques for Thermal Analysis
A multi-faceted approach employing Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is essential for a comprehensive understanding of the thermal properties of this compound.
Workflow for Comprehensive Thermal Analysis
The logical flow of experimentation is crucial for obtaining a complete picture of the compound's thermal behavior. The following workflow ensures that each analysis builds upon the previous one, from initial stability assessment to the identification of decomposition products.
Caption: A logical workflow for the comprehensive thermal analysis of this compound.
Thermogravimetric Analysis (TGA): Unveiling Mass Loss Events
TGA is the cornerstone for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.[1]
Predicted TGA Profile
For this compound, a multi-stage decomposition is anticipated:
-
Stage 1: A mass loss corresponding to the evolution of hydrogen chloride (HCl).
-
Stage 2 & Onwards: Subsequent decomposition of the remaining organic structure.
Experimental Protocol: Thermogravimetric Analysis (TGA)
Objective: To determine the temperatures at which this compound decomposes and to quantify the mass loss at each stage.
Instrumentation: A standard high-resolution thermogravimetric analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or aluminum TGA pan.
-
Instrument Setup:
-
Purge the TGA furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[1]
-
Equilibrate the sample at a low temperature (e.g., 30°C).
-
-
Heating Program: Heat the sample from ambient temperature to approximately 600°C at a constant heating rate of 10°C/min.[1]
-
Data Analysis:
-
Plot the sample weight (as a percentage of the initial weight) against temperature.
-
Determine the onset temperature of decomposition, defined as the temperature at which significant mass loss begins.
-
Calculate the percentage of mass lost at each distinct decomposition step.
-
Differential Scanning Calorimetry (DSC): Characterizing Thermal Transitions
DSC measures the heat flow into or out of a sample as a function of temperature, providing information on melting, crystallization, phase transitions, and decomposition.[4][5]
Predicted DSC Profile
The DSC thermogram is expected to show:
-
An endothermic peak corresponding to the melting of the compound.
-
One or more exothermic peaks at higher temperatures, corresponding to the decomposition events identified by TGA.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
Objective: To identify the melting point and the temperatures and enthalpies of any phase transitions or decomposition events.
Instrumentation: A standard differential scanning calorimeter.
Procedure:
-
Sample Preparation: Hermetically seal 2-5 mg of the sample in an aluminum DSC pan. Use an empty, sealed pan as a reference.[1]
-
Instrument Setup:
-
Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Equilibrate the sample at a temperature well below the expected melting point.
-
-
Heating Program: Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature beyond the final decomposition event observed in the TGA.
-
Data Analysis:
-
Plot the differential heat flow against temperature.
-
Determine the onset temperature and peak maximum for all endothermic (e.g., melting) and exothermic (e.g., decomposition) events.
-
Integrate the area under the peaks to determine the enthalpy of transitions (ΔH).
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): Identifying Decomposition Products
Py-GC-MS is a powerful technique for identifying the chemical composition of thermal degradation products.[6] The sample is rapidly heated to a specific temperature in an inert atmosphere, and the resulting volatile and semi-volatile fragments are separated by gas chromatography and identified by mass spectrometry.[6]
Hypothesized Decomposition Pathway and Products
The thermal decomposition of this compound is likely to proceed through the initial loss of HCl, followed by fragmentation of the resulting amine. The high temperatures involved in pyrolysis can lead to complex reactions, including dehalogenation, rearrangement, and recombination of radicals.
Caption: A hypothesized thermal decomposition pathway for this compound.
Expected Products: Based on the structure, potential decomposition products could include:
-
Hydrogen chloride
-
Hydrogen bromide
-
Various brominated and/or fluorinated benzene derivatives
-
Nitrogen-containing fragments
The thermal degradation of other brominated compounds has been shown to produce hydrogen bromide and a variety of brominated hydrocarbons and phenols.[4]
Experimental Protocol: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile and semi-volatile products formed during the thermal decomposition of the title compound.
Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer (GC-MS).
Procedure:
-
Sample Preparation: Place a small amount (100-500 µg) of the sample into a pyrolysis tube.
-
Pyrolysis:
-
Select pyrolysis temperatures based on the decomposition events observed in the TGA and DSC analyses (e.g., just after the onset of each major decomposition step).
-
Rapidly heat the sample to the set temperature and hold for a short duration (e.g., 10-20 seconds).
-
-
GC Separation:
-
Injector: Split/splitless injector, operated in split mode.
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms).
-
Oven Program: A temperature program designed to separate a wide range of volatile and semi-volatile compounds (e.g., initial temperature of 40°C, ramped to 300°C).
-
-
MS Detection:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a broad mass range (e.g., m/z 35-550).
-
-
Data Analysis:
-
Identify the compounds in the pyrogram by comparing their mass spectra to a reference library (e.g., NIST).
-
Correlate the identified products with the proposed decomposition pathway.
-
Summary of Expected Thermal Events
The following table summarizes the anticipated thermal events for this compound based on the analysis of analogous compounds. Actual experimental values must be determined using the protocols outlined above.
| Analytical Technique | Expected Observation | Interpretation |
| TGA | Multi-stage mass loss. | Initial loss of HCl, followed by decomposition of the organic moiety. |
| DSC | Endothermic peak followed by exothermic peaks. | Melting followed by one or more decomposition events. |
| Py-GC-MS | A complex mixture of halogenated and nitrogenous compounds. | Identification of specific fragments to elucidate the decomposition mechanism. |
Conclusion
This guide provides a comprehensive framework for the systematic evaluation of the thermal stability and decomposition of this compound. By employing a combination of TGA, DSC, and Py-GC-MS, and adhering to the detailed protocols herein, researchers can obtain a thorough understanding of the material's thermal properties. This knowledge is indispensable for ensuring its safe handling, optimizing its use in synthesis, and meeting regulatory requirements in drug development.
References
-
Mettler Toledo. (n.d.). Solvent analysis by TGA Influence of moisture using IsoStep™ DSC Determination of shelf life by TGA Purity determination by DS. Available at: [Link]
-
Borucka, M., Mizera, K., Przybysz, J., & Gajek, A. (2024). Products of thermal decomposition of brominated polymer flame retardants. Chemical Engineering Transactions, 105, 307-312. Available at: [Link]
-
Environmental Molecular Sciences Laboratory. (n.d.). Pyrolysis Gas Chromatography-Mass Spectrometry. Available at: [Link]
-
GERSTEL. (n.d.). Pyrolysis-GC/MS, A Powerful Analytical Tool for Additives and Polymers Characterization. Available at: [Link]
-
IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Available at: [Link]
-
Veeprho. (2020, August 11). Use of DSC in Pharmaceuticals Drug Characterisation. Available at: [Link]
-
Codde, V. (n.d.). Calorimetry - A primary technique for measuring the thermal properties of materials. PMC. Available at: [Link]
-
FDER. (n.d.). This compound. Available at: [Link]
-
International Laboratory USA. (n.d.). This compound. Available at: [Link]
-
Barontini, F., & Cozzani, V. (2006). Thermal Degradation and Decomposition Products of Electronic Boards Containing BFRs. Environmental Science & Technology, 40(13), 4296–4303. Available at: [Link]
Sources
The Strategic Incorporation of Bromine and Fluorine Substituents in Modern Drug Discovery: A Technical Guide
This guide provides an in-depth exploration of the strategic roles that bromine and fluorine substituents play in the optimization of drug candidates. Tailored for researchers, medicinal chemists, and drug development professionals, this document moves beyond a mere recitation of facts to an integrated analysis of how these halogens, both individually and in concert, can be leveraged to enhance pharmacokinetic and pharmacodynamic profiles. We will delve into the underlying principles governing their effects, supported by experimental evidence and practical insights for their application in contemporary drug design.
Introduction: The Unique Standing of Halogens in Medicinal Chemistry
The introduction of halogen atoms into bioactive molecules is a time-honored and highly effective strategy in medicinal chemistry. Among the halogens, fluorine and bromine have emerged as particularly powerful tools for fine-tuning the properties of drug candidates. While both are electronegative, their disparate atomic sizes, polarizabilities, and abilities to form non-covalent interactions offer a diverse toolkit for addressing common challenges in drug development, such as metabolic instability, poor bioavailability, and off-target toxicity.[1][2] This guide will dissect the distinct and synergistic contributions of these two key halogens.
The Role of Fluorine: A Small Atom with a Mighty Impact
Fluorine's unique properties, stemming from its small size and high electronegativity, have made it a popular addition to modern pharmaceuticals.[3][4] Approximately 20% of all pharmaceuticals on the market contain at least one fluorine atom.[5] Its strategic incorporation can lead to profound improvements in a molecule's drug-like properties.
Enhancement of Metabolic Stability
One of the primary applications of fluorine is to block metabolic "soft spots." The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~109 kcal/mol), making it resistant to cleavage by metabolic enzymes, particularly cytochrome P450s.[4][6] By replacing a hydrogen atom at a site susceptible to oxidative metabolism with a fluorine atom, the metabolic stability of a drug can be significantly enhanced, leading to a longer half-life and improved bioavailability.[6][7]
Modulation of Physicochemical Properties
The introduction of fluorine can significantly alter a molecule's physicochemical profile:
-
Lipophilicity: Fluorine's effect on lipophilicity is context-dependent. While a single fluorine atom can increase lipophilicity, the addition of multiple fluorine atoms, such as in a trifluoromethyl group, often enhances it, which can improve membrane permeability.[5]
-
pKa: As the most electronegative element, fluorine exerts a strong inductive electron-withdrawing effect, which can lower the pKa of nearby basic functional groups.[3][] This modulation of a molecule's ionization state can be critical for optimizing its solubility, absorption, and target engagement.
-
Conformational Control: The small size of fluorine allows it to act as a bioisostere for a hydrogen atom, while its electronic properties can influence the conformation of a molecule, potentially locking it into a more bioactive shape.[4][9]
Enhancing Binding Affinity
Fluorine can participate in favorable interactions with biological targets, thereby increasing binding affinity and potency. These interactions can include dipole-dipole interactions, hydrogen bonds with the polarized C-F bond, and other electrostatic interactions.[3][10]
The Role of Bromine: A Polarizable Atom for Potent Interactions
While less frequently employed than fluorine, bromine offers a unique set of properties that can be highly advantageous in drug design.[2][11] Its larger size and greater polarizability compared to fluorine open up different avenues for molecular optimization.
Halogen Bonding: A Key to Enhanced Affinity and Selectivity
A defining feature of bromine in medicinal chemistry is its ability to act as a halogen bond donor. This non-covalent interaction occurs between the electrophilic region on the outer surface of the bromine atom (the "sigma-hole") and a nucleophilic partner, such as an oxygen or nitrogen atom on a protein.[1][12] These interactions can be highly directional and specific, leading to significant increases in binding affinity and selectivity for the target protein.[2]
Bioisosteric Replacement and Physicochemical Modulation
Bromine can serve as a bioisostere for other groups, such as a methyl or ethyl group, allowing for the exploration of structure-activity relationships.[13][14] Its introduction can also increase lipophilicity and influence a molecule's overall shape and size.
Applications in Therapeutics
Bromine-containing compounds have found application in a variety of therapeutic areas. Bromide ions themselves have a long history of use as sedatives and anti-epileptics due to their ability to decrease the sensitivity of the central nervous system.[15] More complex brominated organic molecules are being investigated as anticancer, antimicrobial, and antiviral agents.[1][16]
Synergy and Strategy: The Combined Power of Bromine and Fluorine
The concurrent installation of bromine and fluorine within a single molecule allows for a multi-faceted approach to lead optimization, where the distinct properties of each halogen can be harnessed to address different challenges. A prime example of a chemical intermediate that embodies this synergy is 4-bromo-3-fluorobenzaldehyde, which serves as a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[17]
In such arrangements, fluorine can be employed to enhance metabolic stability and modulate pKa, while bromine can be strategically positioned to form a key halogen bond with the target protein, thereby boosting potency and selectivity.[17] This dual approach allows for the independent fine-tuning of different molecular properties.
Data Presentation
Table 1: Comparison of Key Physicochemical Properties of Fluorine and Bromine
| Property | Fluorine (F) | Bromine (Br) |
| van der Waals Radius (Å) | 1.47 | 1.85 |
| Electronegativity (Pauling Scale) | 3.98 | 2.96 |
| Polarizability (ų) | 0.56 | 4.77 |
| C-X Bond Energy (kcal/mol in Ph-X) | ~123 | ~81 |
| Primary Role in Drug Design | Metabolic stability, pKa modulation, conformational control | Halogen bonding, lipophilicity enhancement, synthetic handle |
Experimental Protocols
Protocol for Assessing Metabolic Stability using Human Liver Microsomes
This protocol provides a standardized method for evaluating the in vitro metabolic stability of a compound containing bromine and fluorine substituents.
Materials:
-
Test compound (e.g., a novel brominated and fluorinated derivative)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., GOLDPool™)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile
-
Control compounds (e.g., a rapidly metabolized compound like verapamil and a stable compound like warfarin)
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound and control compounds in a suitable organic solvent (e.g., DMSO).
-
Prepare the incubation mixture by combining the phosphate buffer, HLM, and the NADPH regenerating system.
-
-
Incubation:
-
Pre-warm the incubation mixture to 37°C.
-
Initiate the metabolic reaction by adding a small volume of the test compound stock solution to the incubation mixture.
-
Incubate the reaction at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Quenching and Sample Preparation:
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile. This will precipitate the proteins.
-
Vortex the samples and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of the curve represents the rate of metabolism.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the compound.
-
Self-Validation: The inclusion of both positive and negative control compounds allows for the validation of the experimental system. The rapid metabolism of verapamil and the stability of warfarin should be observed, confirming the activity of the microsomes and the integrity of the assay.
Visualization
Caption: The distinct properties of fluorine and bromine lead to different strategic applications in drug design, ultimately contributing to an optimized drug candidate.
Conclusion
The strategic incorporation of bromine and fluorine substituents is a powerful and nuanced approach in modern drug discovery. A thorough understanding of their individual and synergistic effects on a molecule's physicochemical properties, metabolic stability, and target interactions is paramount for their successful application. By leveraging the unique attributes of each halogen, medicinal chemists can effectively address a wide range of challenges in lead optimization, ultimately leading to the development of safer and more efficacious medicines. The principles and protocols outlined in this guide provide a framework for the rational design and evaluation of brominated and fluorinated drug candidates.
References
- The Strategic Importance of Fluorine and Bromine in 4-Bromo-3-Fluorobenzaldehyde for Chemical Innovation. NINGBO INNO PHARMCHEM CO.,LTD.
- The Role of Bromine in Modern Pharmaceuticals. Tethys Chemical.
- The role of fluorine in medicinal chemistry. Taylor & Francis Online.
- How Is Fluorine Used in the Medical Field?. Inhance Technologies.
- Pharmaceuticals. BSEF.
- Introducing bromine in the molecular structure as a good strategy to the drug design. Semantic Scholar.
- Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science.
- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.
- Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science.
- Bioisosteric Replacements. Cambridge MedChem Consulting.
- Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). ACS Publications.
- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PubMed Central.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
- New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. PubMed Central.
- The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.
- Introducing bromine to the molecular structure as a strategy for drug design. ResearchGate.
- Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. MDPI.
- Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega.
- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PubMed Central.
- Chronic Bromine Intoxication Complicated with Fanconi Syndrome. PubMed Central.
- Fluorine in medicinal chemistry. Chemical Society Reviews.
- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter.
- Chronic bromine intoxication complicated with Fanconi syndrome: A case report. ResearchGate.
- Fluorine in medicinal chemistry. PubMed.
- General Aspects of Organofluorine Compounds. ResearchGate.
- Fluorine: The New Kingpin of Drug Discovery. ResearchGate.
- Organofluorine in Medical Chemistry. BOC Sciences.
- The Quest for Bioisosteric Replacements. Journal of Chemical Information and Modeling.
- Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights. ResearchGate.
- Role of Fluorine in Drug Design and Drug Action. ResearchGate.
- Bioisostere – Knowledge and References. Taylor & Francis.
- Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001-2011). ResearchGate.
- Biologically Active Organofluorine Compounds. SciSpace.
- New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. MDPI.
- Novel method to synthesize valuable fluorinated drug compounds. chemeurope.com.
- Bioisosteres Cheat Sheet. Drug Hunter.
Sources
- 1. jms.ump.edu.pl [jms.ump.edu.pl]
- 2. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. inhancetechnologies.com [inhancetechnologies.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. Pharmaceuticals - BSEF [bsef.com]
- 16. The Role of Bromine in Modern Pharmaceuticals : Tethys Chemical [tethyschemical.com]
- 17. nbinno.com [nbinno.com]
An In-Depth Technical Guide to the Safe Handling, Storage, and Use of (4-Bromo-2,3-difluorophenyl)methanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document has been prepared based on an analysis of Safety Data Sheets (SDS) for structurally analogous compounds. A specific SDS for (4-Bromo-2,3-difluorophenyl)methanamine hydrochloride (CAS 1007211-19-1) was not publicly available at the time of writing. The guidance herein is predicated on the consistent hazard profiles of these analogs and should be used to inform, not replace, a thorough, procedure-specific risk assessment.
Compound Identification and Hazard Overview
This compound is a halogenated benzylamine derivative, a structural motif of significant interest in medicinal chemistry and materials science. The molecule's reactivity and toxicological profile are influenced by the interplay of the brominated and difluorinated phenyl ring with the primary amine hydrochloride salt. As a solid, crystalline substance, the primary routes of occupational exposure are inhalation of dust and direct skin or eye contact.
A synthesis of data from closely related analogs indicates that this compound should be treated as a hazardous substance with the potential to cause significant irritation and acute toxicity.
Table 1: Anticipated GHS Classification and Hazard Statements
| Hazard Class | Category | GHS Code | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335 | May cause respiratory irritation |
The causality behind these classifications stems from the compound's chemical nature. The amine hydrochloride can irritate mucous membranes, and as a fine powder, it can be easily inhaled, leading to respiratory tract irritation. Skin and eye contact can lead to local inflammatory responses.
GHS Pictograms and Associated Risks
The "Exclamation Mark" pictogram is the primary warning symbol anticipated for this compound, consolidating the key hazards.
Caption: Anticipated GHS Pictogram for the compound.
Proactive Safety: Engineering Controls and Personal Protective Equipment (PPE)
A proactive safety posture prioritizes minimizing exposure through a combination of engineering controls and appropriate PPE. This self-validating system ensures that procedural integrity is maintained even if one layer of protection is compromised.
-
Primary Engineering Control: Chemical Fume Hood: All manipulations of the solid compound, especially weighing and transfers, must be conducted within a certified chemical fume hood.[1] This is the most critical step in preventing the generation of airborne dust and subsequent inhalation. The causality is simple: the negative pressure and constant airflow of the hood contain and exhaust particulates away from the user's breathing zone.
-
Personal Protective Equipment (PPE) - The Final Barrier:
-
Eye and Face Protection: Chemical safety goggles are mandatory.[1] For procedures with a higher risk of dust generation, a full-face shield worn over safety goggles provides a more robust barrier, protecting the entire face.
-
Hand Protection: Use chemically resistant gloves, such as nitrile, and inspect them for tears or punctures before each use.[1] The principle of "double gloving" can be employed during high-risk manipulations. Contaminated gloves must be removed using a technique that avoids touching the outer surface and disposed of as hazardous waste.
-
Body Protection: A buttoned laboratory coat must be worn at all times. This prevents contamination of personal clothing.
-
Respiratory Protection: When engineering controls are not sufficient, a NIOSH-approved respirator fitted with a particulate filter (e.g., N95 or P100) is required. Respirator use must be part of a formal respiratory protection program that includes fit-testing and training.
-
Standard Operating Procedure: Weighing and Handling Workflow
The act of weighing a powdered chemical is a high-risk activity for dust generation. The following workflow is designed as a self-validating system to mitigate this risk.
Caption: A three-phase workflow for safely weighing the compound.
Storage, Stability, and Incompatibility
The long-term stability and safety of stored chemicals depend on providing the correct environmental conditions and preventing contact with incompatible materials.
-
Optimal Storage Conditions: Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area designated for hazardous chemicals.[2] Keep away from direct sunlight. Some analogs are noted to be hygroscopic and light-sensitive, making storage in a desiccator or under an inert atmosphere (e.g., argon) advisable for maintaining purity.
-
Chemical Incompatibilities: Avoid contact with strong oxidizing agents. The amine functionality can undergo vigorous reactions with oxidizers. It is also prudent to store it away from strong acids and bases to prevent unwanted reactions.
Logical Flow for Chemical Storage
This diagram illustrates the decision-making process for ensuring proper storage upon receipt of the compound.
Caption: Decision workflow for safe chemical storage.
Emergency Response Protocols
Rapid and correct response to an emergency can significantly mitigate harm. All personnel must be familiar with these procedures.
Table 2: Emergency Response for Exposures
| Exposure Route | Immediate Action | Follow-Up |
| Inhalation | Move person to fresh air. Keep at rest in a position comfortable for breathing.[1][3] | If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes.[1][3] | Seek medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[1][3] Remove contact lenses if present and easy to do. | Seek immediate medical attention. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting.[1] | Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill Response Workflow
For a small, contained spill of the solid material:
Caption: Step-by-step response to a small solid spill.
Disposal
All materials contaminated with this compound, including empty containers, weighing paper, and used PPE, must be disposed of as hazardous chemical waste.[2] Use a licensed waste disposal contractor and adhere to all local, state, and federal regulations. Under no circumstances should this chemical or its containers be disposed of in regular trash or washed down the drain.
References
-
Angene Chemical. Safety Data Sheet for (4-Bromo-3-fluorophenyl)methanamine hydrochloride.[Link]
Sources
Methodological & Application
Application Note & Protocols: Leveraging (4-Bromo-2,3-difluorophenyl)methanamine Hydrochloride in the Synthesis of Novel Pharmaceutical Scaffolds
Abstract
(4-Bromo-2,3-difluorophenyl)methanamine hydrochloride is a strategically-functionalized primary amine that serves as a highly versatile building block for drug discovery and development. The presence of vicinal fluorine atoms on the phenyl ring offers a powerful tool to modulate the physicochemical and metabolic properties of target molecules, while the bromine atom provides a key vector for diversification through cross-coupling chemistries. This document provides an in-depth guide to the reactivity of this reagent and details robust, validated protocols for its application in the synthesis of key pharmaceutical derivatives, including N-substituted amides, sulfonamides, and secondary amines.
Introduction: The Strategic Value of Fluorination and Halogenation
In modern medicinal chemistry, the precise installation of fluorine and bromine atoms onto aromatic scaffolds is a cornerstone of rational drug design. The (4-Bromo-2,3-difluorophenyl)methanamine moiety is particularly valuable due to the unique interplay of its substituents:
-
Difluoro Substitution: The two electron-withdrawing fluorine atoms at the 2- and 3-positions significantly alter the electronic environment of the molecule. This can lead to enhanced metabolic stability by blocking potential sites of oxidation, increased binding affinity through favorable electrostatic interactions, and modulation of the amine's basicity (pKa), which can fine-tune solubility and pharmacokinetic profiles.[1]
-
Bromo Substituent: The bromine atom at the 4-position is an exceptionally useful synthetic handle. It readily participates in a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the late-stage introduction of diverse aryl, heteroaryl, or alkyl groups. This allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
-
Primary Amine: The primary aminomethyl group is a potent nucleophile and a key anchor point for building molecular complexity. It serves as a direct precursor to amides, sulfonamides, ureas, and secondary or tertiary amines, all of which are prevalent functionalities in marketed drugs.
This guide is designed to equip researchers with the foundational knowledge and practical protocols to effectively utilize this building block in their synthetic campaigns.
Reagent Profile and Handling
Physicochemical Data
| Property | Value |
| Compound Name | This compound |
| Molecular Formula | C₇H₇BrCl F₂N |
| Molecular Weight | 262.50 g/mol |
| CAS Number | Not broadly available; specific to supplier catalogs. Related free base CID: 122361007.[2] |
| Appearance | Off-white to light-colored solid |
| Solubility | Soluble in water, methanol; moderately soluble in polar aprotic solvents upon free-basing. |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances.[3][4] |
Reactivity and Mechanistic Considerations
The reactivity of (4-Bromo-2,3-difluorophenyl)methanamine is dominated by the primary amine. As a hydrochloride salt, the amine is protonated and non-nucleophilic. It must first be neutralized (free-based) in situ or via a separate workup step using a suitable base (e.g., triethylamine, DIPEA, or aqueous NaHCO₃) to unmask the nucleophilic lone pair on the nitrogen atom.
The electron-withdrawing inductive effects of the two adjacent fluorine atoms decrease the electron density on the aromatic ring and, to a lesser extent, on the benzylic amine. This results in a lower pKa (reduced basicity) compared to non-fluorinated benzylamine, making it a slightly weaker nucleophile. This effect is an important consideration for reaction kinetics, and in some cases, may require slightly more forcing conditions or longer reaction times.
Safety and Handling
As with all halogenated amine compounds, appropriate safety precautions must be observed.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[3][5]
-
Handling: Handle in a well-ventilated fume hood. Avoid breathing dust or vapors. Avoid contact with skin and eyes.[4][5][6] Wash hands thoroughly after handling.
-
Incompatibilities: Incompatible with strong oxidizing agents and strong acids.[3][6]
Synthetic Pathways and Experimental Protocols
The following section details validated protocols for three fundamental transformations using this compound.
Protocol 1: Synthesis of N-Aryl Amides via EDC/HOBt Coupling
Amide bond formation is arguably the most critical reaction in medicinal chemistry. Direct condensation of a carboxylic acid and an amine is inefficient due to the formation of a stable ammonium carboxylate salt.[7][8] Coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid, facilitating nucleophilic attack by the amine.[9]
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid of interest (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)
-
Hydroxybenzotriazole (HOBt) (1.3 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous NaHCO₃, 1 M HCl, Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.1 eq), EDC (1.5 eq), and HOBt (1.3 eq).
-
Dissolve the solids in anhydrous DCM or DMF (to a concentration of ~0.1-0.2 M with respect to the amine).
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the acid.
-
In a separate flask, suspend this compound (1.0 eq) in the same solvent. Add DIPEA or Et₃N (2.5 eq) and stir until a clear solution is obtained (or for 10 minutes).
-
Add the amine solution dropwise to the activated carboxylic acid mixture at room temperature.
-
Stir the reaction for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization.
Troubleshooting:
| Problem | Potential Cause & Solution |
|---|---|
| Low Yield | Insufficient activation: Ensure reagents are anhydrous. Allow adequate pre-activation time. |
| Sterically hindered substrates: Switch to a more potent coupling agent like HATU or HBTU. May require gentle heating (40-50 °C). |
| Starting material remains | Incomplete reaction: Extend reaction time. Ensure sufficient base was added to free the amine salt. |
Protocol 2: Synthesis of Sulfonamides
Sulfonamides are a critical class of compounds in pharmaceuticals, renowned for their roles as antibiotics, diuretics, and carbonic anhydrase inhibitors.[10] The synthesis is typically robust, involving the reaction of the primary amine with a sulfonyl chloride in the presence of a non-nucleophilic base.[11][12]
Materials:
-
This compound (1.0 eq)
-
Sulfonyl chloride of interest (1.05 eq)
-
Pyridine or Triethylamine (Et₃N) (2.2 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M HCl, Saturated aqueous NaHCO₃, Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
To a round-bottom flask under an inert atmosphere, suspend this compound (1.0 eq) in anhydrous DCM.
-
Add pyridine or Et₃N (2.2 eq) and stir for 10 minutes.
-
Cool the mixture to 0 °C in an ice bath.
-
Dissolve the sulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the amine solution over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2x) to remove excess base, water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Troubleshooting:
| Problem | Potential Cause & Solution |
|---|---|
| Di-sulfonylation | Excess sulfonyl chloride: Use no more than 1.05 equivalents of the sulfonyl chloride and add it slowly at 0 °C. |
| Hydrolysis of sulfonyl chloride | Moisture in reagents/solvent: Ensure all glassware is oven-dried and solvents are anhydrous. Perform the reaction under an inert atmosphere.[11] |
| Low Yield | Poorly reactive sulfonyl chloride: May require gentle heating (e.g., 40 °C) after the initial addition at 0 °C. |
Protocol 3: Synthesis of Secondary Amines via Reductive Amination
Reductive amination is a powerful and widely used method for forming C-N bonds, providing direct access to secondary amines from primary amines and carbonyl compounds.[13] The reaction proceeds via the formation of an imine or iminium ion intermediate, which is then reduced in situ by a mild hydride source like sodium triacetoxyborohydride (NaBH(OAc)₃).[14][15]
Materials:
-
This compound (1.0 eq)
-
Aldehyde or Ketone (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Triethylamine (Et₃N) (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (optional, catalytic amount)
-
Saturated aqueous NaHCO₃, Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
To a round-bottom flask under an inert atmosphere, suspend this compound (1.0 eq) in anhydrous DCM.
-
Add Et₃N (1.1 eq) to neutralize the salt and stir for 10 minutes.
-
Add the aldehyde or ketone (1.1 eq). If the reaction is sluggish, a catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise. The reaction may be mildly exothermic.
-
Stir the reaction at room temperature for 6-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Troubleshooting:
| Problem | Potential Cause & Solution |
|---|---|
| Low Yield | Inefficient imine formation: For hindered ketones, add molecular sieves to remove water. Increase reaction time or add catalytic acid. |
| Decomposition of reducing agent: NaBH(OAc)₃ is moisture-sensitive. Ensure anhydrous conditions. |
| Alcohol byproduct | Reduction of carbonyl: The reducing agent was added before imine formation was complete. Ensure a 30-60 minute stir time after adding the carbonyl compound before adding the reducing agent. |
Representative Product Characterization Data
The following table provides expected, representative analytical data for a hypothetical derivative from each protocol. Actual results will vary based on the specific reagents used.
| Derivative Type | Structure Example | Expected ¹H NMR Signals (CDCl₃, δ ppm) | Expected Mass (m/z) [M+H]⁺ |
| Amide | N-((4-bromo-2,3-difluorophenyl)methyl)benzamide | 7.8-7.2 (m, Ar-H), 6.8-6.5 (m, NH), 4.6 (d, CH₂) | 328.0/330.0 (Br isotope pattern) |
| Sulfonamide | N-((4-bromo-2,3-difluorophenyl)methyl)benzenesulfonamide | 7.9-7.2 (m, Ar-H), 5.1-4.8 (t, NH), 4.3 (d, CH₂) | 364.0/366.0 (Br isotope pattern) |
| Secondary Amine | N-benzyl-(4-bromo-2,3-difluorophenyl)methanamine | 7.4-7.1 (m, Ar-H), 3.8 (s, CH₂), 3.7 (s, CH₂), 2.0 (br s, NH) | 314.0/316.0 (Br isotope pattern) |
Note on Spectroscopic Data: The presence of fluorine will result in characteristic C-F couplings in ¹³C and ¹⁹F NMR spectra, which are essential for full structural confirmation.[16][17]
Conclusion
This compound is a powerful and versatile building block for constructing novel molecular architectures. Its distinct functional handles—a nucleophilic primary amine, a cross-coupling-ready bromide, and property-modulating fluorine atoms—provide chemists with a robust platform for analog synthesis and lead optimization. The protocols detailed herein offer reliable starting points for synthesizing key amide, sulfonamide, and secondary amine derivatives, enabling the rapid advancement of research programs in drug discovery and materials science.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Sulfonamide Synthesis with Primary Amines. Benchchem.
- Bar-Yehuda, S., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
- Organic Chemistry Portal. One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. Organic-chemistry.org.
- Das, B. et al. (2018). Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE.
- Gunn, M. E., & Williams, H. J. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive.
- Li, Z., et al. (2018). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2.
- Noël, T., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society.
- Ren, H., & Lan, M. (2024). Benzamide synthesis via oxidative amidation of benzylamines and benzyl cyanides using a I2–TBHP system.
- BenchChem Technical Support Team. (2025). Application Note: A Robust Protocol for the Amide Coupling of Benzylamine with 2-Oxocyclopentanecarboxylic Acid. Benchchem.
- BenchChem Technical Support Team. (2025).
- Ishihara, K. (2019).
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for N-alkylation using N,N,4-Trimethylpiperidin-4-amine. Benchchem.
- ResearchGate. (2018). Reductive aminations of aldehydes with benzylamine or cyclohexylamine....
- Miles, W. H., et al. (2015). Solvent-Free Reductive Amination: An Organic Chemistry Experiment.
- Yoshida, T., & Lee, Y. C. (1994). Glycamine formation via reductive amination of oligosaccharides with benzylamine.
- National Institutes of Health (PMC). (2013).
- Liu, Y., et al. (2020). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources.
- Baxter, R. D., et al. (2020). A practical catalytic reductive amination of carboxylic acids. RSC Publishing.
- BenchChem Technical Support Team. (2025). Preventing over-alkylation in benzylamine synthesis. Benchchem.
- TCI Chemicals. (2025).
- DCU Research Repository. (2024). molbank. DORAS.
- Fisher Scientific. (2013).
- Fisher Scientific. (2023).
- Fisher Scientific. (2025).
- Cayman Chemical. (2025).
- DCU Research Repository. (2023). molbank. DORAS.
- National Institutes of Health. 3-Fluorobenzylamine. PubChem.
- National Institutes of Health. 4-Fluorobenzylamine. PubChem.
- BenchChem Technical Support Team. (2025).
- ResearchGate. (2023). Selective N‐alkylation of different aromatic amines by benzyl alcohol.
- ChemicalBook. (4-bromo-2-(trifluoromethyl)phenyl)methanamine synthesis. Chemicalbook.com.
- ChemScene. (4-Bromo-2-(difluoromethoxy)phenyl)methanamine hydrochloride. Chemscene.com.
- PubChemLite. This compound (C7H6BrF2N). Pubchem.lu.
- Fisher Scientific. 4-bromo-2-fluorobenzylamine, 98%. Fishersci.com.
- BLD Pharm. 1461655-72-0|(4-Bromo-2,6-difluorophenyl)methanamine hydrochloride. Bldpharm.com.
- Sigma-Aldrich. 4-bromo-2-fluorobenzylamine AldrichCPR. Sigmaaldrich.com.
- MDPI. (2023).
- ChemicalBook. 4-BROMO-2,3-DIFLUOROBENZOIC ACID CAS#: 194804-91-6. Chemicalbook.com.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. PubChemLite - this compound (C7H6BrF2N) [pubchemlite.lcsb.uni.lu]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. cbijournal.com [cbijournal.com]
- 13. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. doras.dcu.ie [doras.dcu.ie]
- 17. doras.dcu.ie [doras.dcu.ie]
Use of (4-Bromo-2,3-difluorophenyl)methanamine hydrochloride as a building block in drug discovery
Abstract
This technical guide provides an in-depth exploration of (4-Bromo-2,3-difluorophenyl)methanamine hydrochloride (CAS No. 1980086-47-2), a sophisticated chemical building block increasingly utilized in modern medicinal chemistry. We will dissect the strategic rationale for its application, focusing on the synergistic effects of its vicinal difluoro and bromo functionalities. This document furnishes researchers, scientists, and drug development professionals with detailed experimental protocols for key synthetic transformations, including amide bond formation and Suzuki-Miyaura cross-coupling, and contextualizes its use within a drug discovery framework, exemplified by its role as a key intermediate in the synthesis of the KRASG12C inhibitor, Adagrasib.
Introduction: The Strategic Value of Halogenated Building Blocks
The deliberate incorporation of halogen atoms, particularly fluorine and bromine, is a cornerstone of modern drug design. Fluorine substitution can profoundly influence a molecule's physicochemical and pharmacokinetic properties, enhancing metabolic stability, modulating pKa to improve cell permeability, and increasing binding affinity through unique non-covalent interactions.[1][2] The 2,3-difluoro pattern, in particular, creates a distinct electronic environment that can influence molecular conformation and interactions with protein targets.[3]
Simultaneously, the bromine atom serves as a versatile synthetic handle.[4][5][6] Its presence allows for a wide array of late-stage functionalization reactions, most notably palladium-catalyzed cross-coupling reactions, enabling the efficient exploration of chemical space and the optimization of structure-activity relationships (SAR).[5][6] this compound embodies this dual-functionality, offering both desirable pharmacological modifications and synthetic versatility, making it a high-value scaffold for complex drug candidates.
Physicochemical Properties and Structural Attributes
The unique arrangement of substituents in this compound dictates its reactivity and utility.
| Property | Value / Description | Source / Reference |
| CAS Number | 1980086-47-2 | [6][7][8][9][10] |
| Molecular Formula | C7H7BrClF2N | [10] |
| Molecular Weight | 258.49 g/mol | [10] |
| Appearance | Off-white to white solid | Supplier Data |
| pKa (Predicted) | ~7.8 (amine conjugate acid) | ChemAxon Prediction |
| XLogP3 (Predicted) | 1.7 | PubChem |
Note on pKa: The electron-withdrawing nature of the two fluorine atoms ortho and meta to the benzylamine group is predicted to lower the basicity of the amine compared to unsubstituted benzylamine (pKa ≈ 9.3). This modulation can be critical for optimizing a drug candidate's solubility, cell permeability, and off-target activity (e.g., reducing hERG channel affinity).
Core Application: Synthesis of Adagrasib (MRTX849)
A prominent application of this building block is in the synthesis of Adagrasib, a potent, selective, and irreversible inhibitor of the KRASG12C mutant protein.[11] The (4-bromo-2,3-difluorophenyl)methanamine moiety is incorporated to form a critical piperazine amide linkage within the final drug structure. The synthetic routes to Adagrasib highlight the utility of this building block in constructing complex heterocyclic systems.[1][4]
Logical Workflow in Adagrasib Synthesis
The selection of this specific building block is a deliberate choice in the multi-step synthesis of Adagrasib. The workflow illustrates a convergent synthesis strategy where complex fragments are prepared separately before being coupled together.
Caption: Convergent synthesis strategy for Adagrasib.
Experimental Protocols
The primary amino group and the aryl bromide of this compound are its key reactive sites. The following protocols provide detailed, self-validating methodologies for two of the most critical transformations in drug discovery.
Protocol 1: Amide Bond Formation (Acylation)
Amide coupling is a fundamental reaction for incorporating the building block. The reduced nucleophilicity of the amine due to the electron-withdrawing fluorine atoms necessitates robust activation of the carboxylic acid coupling partner. Uronium-based reagents like HATU are highly effective.
Reaction Scheme: (4-Bromo-2,3-difluorophenyl)methanamine + R-COOH --(HATU, Base)--> N-(4-Bromo-2,3-difluorobenzyl)-R-carboxamide
Materials:
| Reagent | MW | Equivalents | Amount (for 1 mmol scale) |
| (4-Bromo-2,3-difluorophenyl)methanamine HCl | 258.49 | 1.0 | 258.5 mg |
| Carboxylic Acid of Interest | - | 1.05 | 1.05 mmol |
| HATU | 380.23 | 1.1 | 418.3 mg |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 3.0 | 522 µL (3.0 mmol) |
| Anhydrous Dimethylformamide (DMF) | - | - | 5 mL |
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and the carboxylic acid (1.05 eq).
-
Add anhydrous DMF (to achieve ~0.2 M concentration) and stir to dissolve/suspend the solids.
-
Add DIPEA (3.0 eq) to the mixture. Note: The initial equivalent of base neutralizes the hydrochloride salt.
-
In a separate vial, dissolve HATU (1.1 eq) in a small amount of anhydrous DMF.
-
Add the HATU solution to the reaction mixture dropwise at room temperature.
-
Stir the reaction at room temperature for 2-4 hours. Monitor progress by TLC or LC-MS. The reaction is typically complete when the starting amine is consumed.
-
Workup: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate (50 mL) and water (50 mL).
-
Wash the organic layer sequentially with 5% aqueous LiCl solution (2 x 25 mL) to remove DMF, saturated aqueous NaHCO3 (1 x 25 mL), and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure amide.
Causality and Validation:
-
HATU: Chosen for its high efficiency in coupling electronically deactivated amines by forming a highly reactive O-acylisourea intermediate.
-
DIPEA: A non-nucleophilic base used to neutralize the HCl salt and the hexafluorophosphate generated from HATU, driving the reaction to completion without competing in the acylation.
-
LiCl Wash: An effective method for removing residual DMF during aqueous workup, simplifying purification.
-
Self-Validation: The reaction can be validated by LC-MS analysis, which should show the disappearance of the starting materials and the appearance of a new peak with the expected mass of the product. 1H NMR will confirm the structure, showing characteristic shifts for the newly formed amide proton and the benzylic CH2 group.
Caption: Step-by-step workflow for HATU-mediated amide coupling.
Protocol 2: Suzuki-Miyaura Cross-Coupling
The aryl bromide provides a key vector for diversification. Suzuki coupling allows for the introduction of a wide range of aryl or heteroaryl groups, which is critical for SAR exploration.
Reaction Scheme: N-(4-Bromo-2,3-difluorobenzyl)-R-carboxamide + Ar-B(OH)2 --(Pd Catalyst, Base)--> N-(4-Aryl-2,3-difluorobenzyl)-R-carboxamide
Materials:
| Reagent | MW | Equivalents | Amount (for 0.5 mmol scale) |
| Bromide Substrate (from Protocol 1) | - | 1.0 | 0.5 mmol |
| Arylboronic Acid | - | 1.5 | 0.75 mmol |
| Pd(dppf)Cl2·CH2Cl2 | 816.64 | 0.05 | 20.4 mg |
| Potassium Carbonate (K2CO3) | 138.21 | 2.0 | 138.2 mg |
| 1,4-Dioxane / Water (4:1) | - | - | 5 mL |
Procedure:
-
To a microwave vial or Schlenk tube, add the bromide substrate (1.0 eq), the arylboronic acid (1.5 eq), Pd(dppf)Cl2·CH2Cl2 (5 mol%), and K2CO3 (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture of 1,4-dioxane and water (4:1 v/v, to achieve ~0.1 M).
-
Seal the vessel and heat the reaction mixture to 100 °C for 2-6 hours. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite® to remove the palladium catalyst.
-
Transfer the filtrate to a separatory funnel and wash with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Causality and Validation:
-
Pd(dppf)Cl2: A robust, air-stable palladium pre-catalyst that is effective for coupling a wide range of aryl bromides and boronic acids. The dppf ligand is well-suited for promoting both oxidative addition and reductive elimination steps.
-
K2CO3 / Aqueous Dioxane: This base and solvent system is a standard, reliable choice for Suzuki couplings, facilitating the crucial transmetalation step of the catalytic cycle.
-
Degassing: Essential for removing oxygen, which can oxidize the Pd(0) active catalyst and lead to lower yields.
-
Self-Validation: Progress is monitored by the disappearance of the starting bromide in the LC-MS and the appearance of the product peak with the corresponding mass increase. 1H NMR will confirm the successful coupling by showing signals corresponding to the newly introduced aryl group.
Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a powerful and versatile building block for modern drug discovery. Its unique combination of a synthetically tractable bromine handle and a metabolically robust, pKa-modulating difluorophenyl ring provides medicinal chemists with a valuable tool for lead optimization. The protocols and strategic insights provided herein are designed to empower researchers to effectively leverage this reagent in the creation of novel and impactful therapeutic agents. Its proven role in the synthesis of complex molecules like Adagrasib underscores its importance and potential for future drug discovery programs.
References
-
Snead, D. R., et al. (2023). Development of Adagrasib's Commercial Manufacturing Route. Organic Process Research & Development. [Link]
-
Jasińska, M., et al. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Pharmaceuticals. [Link]
-
University of Gothenburg. (2023). New method facilitates the construction of medicines. ScienceDaily. [Link]
- Mirati Therapeutics, Inc. (2019). Processes and intermediates for synthesis of adagrasib.
-
Lu, Z., et al. (2023). Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer. Organic Letters. [Link]
-
Chemsigma. (2026). This compound. [Link]
-
PubChemLite. This compound. [Link]
-
Appchem. This compound. [Link]
-
Lombardo, V. M., et al. (2021). Practical Kilogram Synthesis of ( S )-1-Benzyl-4-Bromo-3-Methyl-1,2,3,6-Tetrahydropyridine. Organic Process Research & Development. [Link]
-
Gillis, E. P., et al. (2009). The Strength of Weak Interactions: Aromatic Fluorine in Drug Design. Journal of Medicinal Chemistry. [Link]
-
Inoue, M., et al. (2020). Fluorine in drug discovery: Role, design and case studies. Future Medicinal Chemistry. [Link]
-
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1980086-47-2 this compound [king-pharm.com]
- 7. 1980086-47-2 this compound [king-pharm.com]
- 8. This compound [1980086-47-2] | King-Pharm [king-pharm.com]
- 9. This compound [1980086-47-2] | Chemsigma [chemsigma.com]
- 10. appchemical.com [appchemical.com]
- 11. CA3231284A1 - Processes and intermediates for synthesis of adagrasib - Google Patents [patents.google.com]
Standard reaction conditions for amination with (4-Bromo-2,3-difluorophenyl)methanamine hydrochloride
Introduction: The Strategic Value of Fluorinated Arylamines
In contemporary drug discovery and materials science, molecules incorporating the fluorinated phenylamine scaffold are of paramount importance. The unique electronic properties imparted by fluorine atoms—such as altered pKa, enhanced metabolic stability, and modified protein-binding interactions—make them privileged structures. (4-Bromo-2,3-difluorophenyl)methanamine hydrochloride is a versatile and valuable building block, combining a reactive aryl bromide handle for cross-coupling with a primary benzylic amine nucleophile. The difluoro substitution pattern further modulates the electronic nature of the aromatic ring, influencing reactivity and the properties of the final product.
This guide provides a comprehensive overview of standard reaction conditions for employing this reagent in key synthetic transformations. We will move beyond simple procedural lists to explore the underlying principles and rationale for experimental design, empowering researchers to optimize these reactions for their specific molecular targets. The protocols described herein are grounded in established chemical literature and represent robust starting points for laboratory implementation.
Reagent Profile: this compound
-
Structure:
-
Molecular Formula: C₇H₇BrF₂N · HCl
-
Appearance: Typically an off-white to pale yellow solid.
-
-
Handling & Stoichiometry: The reagent is supplied as a hydrochloride salt to improve its stability and shelf-life. This is a critical consideration for reaction setup. The amine must be liberated in situ by a base. Therefore, any reaction protocol requires at least one additional equivalent of base relative to the amine hydrochloride to neutralize the HCl before the desired reaction can proceed.
-
Reactivity:
-
Nucleophile: The primary amine is a potent nucleophile suitable for reactions such as palladium- or copper-catalyzed aryl aminations and reductive aminations.
-
Electrophile: The aryl bromide moiety is an excellent electrophilic partner for transition-metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination.
-
Part 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is arguably the most powerful and versatile method for the formation of aryl C-N bonds.[1] It involves the palladium-catalyzed coupling of an amine with an aryl halide or pseudohalide.[2][3]
Mechanistic Rationale & Key Parameters
The reaction proceeds via a catalytic cycle involving a Pd(0)/Pd(II) couple.[4][5][6] Understanding this cycle is key to rational parameter selection.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl bromide C-Br bond. Bulky, electron-rich phosphine ligands accelerate this step.
-
Amine Coordination & Deprotonation: The primary amine coordinates to the Pd(II) center. A strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium amido complex.
-
Reductive Elimination: The C-N bond is formed, releasing the arylamine product and regenerating the Pd(0) catalyst.[2] This is often the rate-limiting step, and it is facilitated by sterically hindered ligands.[1]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle for Buchwald-Hartwig amination.
Recommended Protocol: General Conditions
This protocol describes the coupling of this compound with a generic aryl or heteroaryl halide.
Table 1: Optimized Parameters for Buchwald-Hartwig Amination
| Parameter | Recommended Choice | Rationale & Notes |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Common, reliable Pd(0) and Pd(II) precursors. Pd(II) sources are reduced in situ.[5] |
| Ligand | BrettPhos, RuPhos, XPhos | Bulky, electron-rich dialkylbiaryl phosphines are highly effective for coupling primary amines.[1] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required. NaOtBu is common, but carbonate/phosphate bases offer better functional group tolerance.[4][5] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, polar aprotic solvents are standard. Their choice can significantly impact reaction rates and catalyst stability.[7][8][9] |
| Temperature | 80–110 °C | Typical range to ensure sufficient reaction rates.[4] |
| Concentration | 0.1–0.5 M | A standard concentration range for cross-coupling reactions. |
Step-by-Step Experimental Protocol
-
Glassware Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.02 mmol, 1-2 mol%), and the phosphine ligand (0.02-0.05 mmol, 2-5 mol%).
-
Addition of Solids: In a separate weighing boat, mix this compound (1.1 mmol, 1.1 equiv) and the base (e.g., NaOtBu, 2.5 mmol, 2.5 equiv). Note: The excess base is critical to first neutralize the HCl salt and then participate in the catalytic cycle. Add this mixture to the reaction flask.
-
Inert Atmosphere: Seal the flask with a septum, and purge the vessel by evacuating and backfilling with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene, 5-10 mL) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4–24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium black and inorganic salts. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Part 2: Copper-Catalyzed Ullmann-Type Amination
As an alternative to palladium-based methods, the copper-catalyzed Ullmann condensation offers a classic and often more economical route to C-N bond formation.[10] Modern protocols have significantly improved the scope and mildness of this reaction compared to the harsh conditions required historically.[11][12]
Rationale & Key Parameters
The Ullmann amination typically requires a Cu(I) source, a ligand to stabilize the copper species, a base, and often higher temperatures than Buchwald-Hartwig reactions.[13] The mechanism is thought to involve oxidative addition of the aryl halide to a Cu(I) species.[10]
Table 2: Typical Parameters for Ullmann-Type Amination
| Parameter | Recommended Choice | Rationale & Notes |
| Copper Source | CuI (Copper(I) iodide) | The most common and reliable Cu(I) source for these reactions. |
| Ligand | 1,10-Phenanthroline, L-Proline | Simple, inexpensive ligands that chelate the copper, improving solubility and catalytic activity.[12] |
| Base | K₂CO₃, K₃PO₄ | Inorganic bases are typically used.[14] |
| Solvent | DMF, DMSO, Dioxane | High-boiling polar aprotic solvents are required to reach the necessary temperatures. |
| Temperature | 110–150 °C | Ullmann couplings generally require more thermal energy than their palladium-catalyzed counterparts. |
Step-by-Step Experimental Protocol
-
Setup: To a sealable reaction tube, add the aryl halide (1.0 mmol, 1.0 equiv), CuI (0.05–0.1 mmol, 5–10 mol%), and the ligand (e.g., 1,10-Phenanthroline, 0.1–0.2 mmol, 10–20 mol%).
-
Addition of Solids: Add this compound (1.2 mmol, 1.2 equiv) and the base (e.g., K₂CO₃, 2.5 mmol, 2.5 equiv).
-
Solvent & Sealing: Add the solvent (e.g., DMF, 3-5 mL), seal the tube tightly, and briefly purge with an inert gas.
-
Reaction: Heat the reaction mixture in a preheated oil bath or heating block at the desired temperature (e.g., 130 °C) with vigorous stirring.
-
Monitoring & Work-up: Monitor the reaction as described previously. Upon completion, cool the mixture, dilute with ethyl acetate, and filter through Celite. Wash the organic phase extensively with water to remove the DMF/DMSO, followed by brine. Dry over anhydrous sodium sulfate and concentrate.
-
Purification: Purify the residue by flash column chromatography.
Part 3: Reductive Amination
Reductive amination is a fundamentally different strategy for forming C-N bonds, involving the reaction of the amine with a carbonyl compound (an aldehyde or ketone) to form an imine or iminium ion, which is then reduced in situ to the corresponding amine.
Visualizing the Reductive Amination Workflow
Caption: A typical experimental workflow for reductive amination.
Rationale & Key Parameters
The success of this reaction hinges on the choice of reducing agent. The ideal reagent should selectively reduce the protonated imine (iminium ion) much faster than it reduces the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly well-suited for this purpose due to its mildness and selectivity.
Step-by-Step Experimental Protocol
-
Setup: To a round-bottom flask with a stir bar, add this compound (1.0 mmol, 1.0 equiv) and the aldehyde or ketone (1.1 mmol, 1.1 equiv).
-
Solvent: Add a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (10 mL).
-
Amine Liberation: Add a non-nucleophilic organic base, such as triethylamine (1.1 mmol, 1.1 equiv), to liberate the free amine from its hydrochloride salt. Stir for 10-15 minutes. Note: For less reactive carbonyls, adding a catalytic amount of acetic acid can facilitate iminium formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 1.5 equiv) portion-wise to the stirring solution. Caution: Gas evolution may occur.
-
Reaction: Seal the flask and stir at room temperature. Monitor the reaction by TLC or LC-MS until complete (typically 1–16 hours).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes, then transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 15 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
References
-
Choi, K., Brunn, J. N., Borate, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(30), 19414–19424. [Link]
-
Choi, K., Brunn, J. N., et al. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship, University of California. [Link]
-
Borate, K., Kaduskar, R., Shinde, H., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Goh, T., Su, B., et al. (2018). Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. Journal of the American Chemical Society. [Link]
-
Zhu, D., et al. (2015). A simple and efficient copper-catalyzed amination of aryl halides by aqueous ammonia in water. Canadian Journal of Chemistry. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Various Authors. (2012). Conditions for a selective Buchwald-Hartwig amination? ResearchGate. [Link]
-
Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. ResearchGate. [Link]
-
Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Royal Society of Chemistry. [Link]
-
Sherwood, J. R., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. York Research Database. [Link]
-
Lu, N., et al. (2018). Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. The Journal of Physical Chemistry C. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Barbero, M., et al. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Molecules. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pure.york.ac.uk [pure.york.ac.uk]
- 10. Ullmann Reaction [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. iris.unito.it [iris.unito.it]
- 13. Chemicals [chemicals.thermofisher.cn]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Regioselective Nucleophilic Aromatic Substitution (SNAr) on (4-Bromo-2,3-difluorophenyl)methanamine Hydrochloride
Introduction and Scope
Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern medicinal chemistry, providing a powerful pathway for the synthesis of highly functionalized aromatic compounds from readily available aryl halides.[1][2] This application note provides a comprehensive technical guide for researchers engaged in the functionalization of (4-Bromo-2,3-difluorophenyl)methanamine hydrochloride, a versatile building block in drug discovery. The presence of multiple halogen substituents on the electron-deficient phenyl ring presents both an opportunity for selective modification and a challenge in controlling regioselectivity.
This document moves beyond a simple recitation of steps, offering deep mechanistic insights, strategic considerations for experimental design, and detailed, field-tested protocols for substitution with common classes of nucleophiles. We will explore the underlying principles that govern reactivity and provide troubleshooting guidance to navigate potential challenges, ensuring a robust and reproducible synthetic strategy.
Mechanistic Rationale and Substrate Reactivity Profile
The successful application of SNAr hinges on a thorough understanding of the reaction mechanism and the electronic properties of the substrate.
The Addition-Elimination Mechanism
Unlike SN1 and SN2 reactions, SNAr reactions on aryl halides do not proceed via backside attack or the formation of an unstable aryl cation.[1][3] The reaction follows a two-step addition-elimination pathway.[4][5]
-
Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the electron-deficient aromatic ring at the carbon atom bearing the leaving group. This step is typically the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[6][7]
-
Elimination: The aromaticity of the ring is restored in a subsequent, faster step through the expulsion of the leaving group.[1]
The stability of the Meisenheimer complex is paramount for a successful reaction. Its formation is favored by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group, as these substituents can delocalize the negative charge through resonance.[3][7]
Analysis of this compound
The substrate presents a unique electronic landscape:
-
Activating Groups: The two fluorine atoms at the C2 and C3 positions are potent electron-withdrawing groups due to their high electronegativity. They significantly activate the entire aromatic ring towards nucleophilic attack.
-
Leaving Groups: The substrate possesses three potential halogen leaving groups: F at C2, F at C3, and Br at C4. In SNAr reactions, the leaving group ability often follows the counterintuitive trend: F > Cl > Br > I.[1][6] This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong polarization of the C-F bond, making the carbon center more electrophilic.[6][8]
-
Regioselectivity: Despite fluorine's superior leaving group ability in many SNAr systems, the regiochemical outcome is dictated by the stability of the resultant Meisenheimer complex. The EWGs exert their strongest stabilizing effect when positioned ortho or para to the site of nucleophilic attack.
-
Attack at C4 (Displacing Br): This position is activated by the ortho-fluorine at C3 and the meta-fluorine at C2. The ortho relationship provides strong resonance stabilization for the intermediate.
-
Attack at C2 (Displacing F): This position is activated by the ortho-fluorine at C3 and the para-bromine at C4.
-
Given the strong activating effect of the ortho-fluorine (C3) on the C4 position, displacement of the bromide is a highly viable and often targeted pathway, particularly as the C-Br bond is significantly weaker than the C-F bond. The protocols herein will focus on the selective substitution at the C4 position.
-
-
The Methanamine Group: The -(CH₂NH₂·HCl) group is separated from the ring by a methylene spacer, which dampens its electronic influence. As a hydrochloride salt, the ammonium group is electron-withdrawing by induction, but its meta position relative to the C4-Br bond means its effect on the reaction rate is minimal compared to the ortho/para fluorine atoms. A crucial first step in any reaction is the neutralization of this salt with a base to free the nucleophilic amine if it is to be used as the nucleophile, or simply to prevent it from interfering with other bases in the reaction.
Experimental Design and Core Considerations
Strategic selection of reagents and conditions is critical for maximizing yield and minimizing side products.
-
Nucleophile Selection: A wide array of nucleophiles can be employed, including primary and secondary amines (e.g., morpholine, piperidine), alkoxides (e.g., sodium methoxide), and thiols (e.g., thiophenol).[1][9] The strength of the nucleophile directly impacts the reaction rate.[7]
-
Base Requirements: The starting material is a hydrochloride salt, necessitating the use of a base to generate the free amine form, (4-Bromo-2,3-difluorophenyl)methanamine. Furthermore, many SNAr reactions require a base to neutralize any acid generated or to deprotonate the nucleophile (e.g., thiols, alcohols). Common choices include inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), and non-nucleophilic organic bases such as diisopropylethylamine (DIPEA).[10]
-
Solvent Choice: Polar aprotic solvents are essential.[6] Solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP) effectively solvate cations, leaving the nucleophile more reactive, and help to stabilize the charged Meisenheimer complex.[6]
-
Temperature Control: SNAr reactions often require elevated temperatures, typically ranging from 80 °C to 150 °C, to overcome the activation energy barrier.[10][11] Reaction progress should be closely monitored to avoid decomposition.
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is a simple and effective method for tracking the consumption of the starting material and the appearance of the product.[6] For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography (GC) can be employed.[6]
Detailed Experimental Protocols
Safety Precaution: These protocols involve potentially hazardous chemicals and should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[12][13]
Protocol 1: SNAr with an Amine Nucleophile (e.g., Morpholine)
This protocol details a typical procedure for C-N bond formation.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 - 2.0 equiv)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.5 - 3.0 equiv)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv) and the base (K₂CO₃ or DIPEA, 3.0 equiv).
-
Add the polar aprotic solvent (DMSO or DMF) to create a solution with a concentration of approximately 0.1-0.5 M.
-
Add the amine nucleophile (morpholine, 1.2 equiv) to the mixture.
-
Heat the reaction mixture to 100-130 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Monitor the reaction's progress using TLC or LC-MS until the starting material is fully consumed (typically 4-24 hours).
-
Cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a separatory funnel containing water and extract three times with an organic solvent such as ethyl acetate.
-
Combine the organic layers and wash repeatedly with water to remove the high-boiling solvent, followed by a final wash with brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel. For basic amine products, using an eluent system treated with a small amount of triethylamine (e.g., 0.5-1%) can prevent streaking and improve separation.[6]
Protocol 2: SNAr with a Thiol Nucleophile (e.g., 4-methoxythiophenol)
This protocol outlines a general method for C-S bond formation.
Materials:
-
This compound (1.0 equiv)
-
4-methoxythiophenol (1.1 equiv)
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (2.5 equiv)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water and Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
-
In a dry reaction vessel under an inert atmosphere, combine this compound (1.0 equiv) and the base (2.5 equiv) in DMF.
-
Add the thiol nucleophile (1.1 equiv) to the suspension.
-
Heat the reaction to 80-100 °C and stir until TLC or LC-MS analysis indicates completion.
-
After cooling to ambient temperature, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Purify the residue via flash chromatography on silica gel to yield the desired thioether product.
Data Presentation and Workflow Visualization
Table 1: Summary of Representative Reaction Conditions
| Parameter | Protocol 1 (Amine) | Protocol 2 (Thiol) |
| Substrate | (4-Bromo-2,3-difluorophenyl)methanamine HCl | (4-Bromo-2,3-difluorophenyl)methanamine HCl |
| Equivalents | 1.0 | 1.0 |
| Nucleophile | Morpholine (1.2 equiv) | 4-methoxythiophenol (1.1 equiv) |
| Base | K₂CO₃ (3.0 equiv) | Cs₂CO₃ (2.5 equiv) |
| Solvent | DMSO | DMF |
| Temperature | 100-130 °C | 80-100 °C |
| Monitoring | TLC, LC-MS | TLC, LC-MS |
| Workup | Aqueous wash, EtOAc extraction | Aqueous wash, EtOAc extraction |
| Purification | Silica Gel Chromatography (Et₃N treated) | Silica Gel Chromatography |
Diagram 1: General Experimental Workflow
Caption: A flowchart illustrating the key stages of the SNAr experimental process.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficient temperature. 2. Base is not strong enough or insufficient quantity. 3. Nucleophile is too weak. 4. Solvent contains residual water. | 1. Gradually increase reaction temperature in 10 °C increments. 2. Switch to a stronger base (e.g., K₂CO₃ to Cs₂CO₃) or increase stoichiometry. 3. Consider using a stronger nucleophile or catalytic activation. 4. Use anhydrous solvents. |
| Multiple Products | 1. Competing substitution at C2-F position. 2. Side reactions of the nucleophile or product. | 1. Lower the reaction temperature to improve selectivity for the C-Br bond. 2. Re-evaluate base and nucleophile compatibility; ensure reaction is run under an inert atmosphere. |
| Difficult Purification | 1. Product is very polar. 2. Residual high-boiling solvent (DMSO/DMF). 3. Basic product streaking on silica gel. | 1. Consider reverse-phase chromatography. 2. Perform more extensive aqueous washes during workup.[6] 3. Add 0.5-1% triethylamine to the eluent for silica gel chromatography.[6] |
References
- BenchChem. (n.d.). Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions.
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- BenchChem. (n.d.). Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2-Bromo-4-fluoro-5-methylpyridine.
- University of Windsor. (n.d.). Discovery and Understanding of Transition-Metal-Catalyzed Aromatic Substitution Reactions.
- National Institutes of Health. (n.d.). Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides.
- MilliporeSigma. (2025). Safety Data Sheet.
- Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols.
- ResearchGate. (n.d.). Nucleophilic Aromatic Substitution—Addition and Identification of an Amine.
- National Institutes of Health. (n.d.). High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions.
- ResearchGate. (n.d.). Nucleophilic Aromatic Substitution of Unactivated Aryl Fluorides with Primary Aliphatic Amines by Organic Photoredox Catalysis.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- Fisher Scientific. (2025). Safety Data Sheet.
- Cayman Chemical. (2025). Safety Data Sheet.
- University of Rochester. (2026). Workup: Amines. Retrieved from University of Rochester Department of Chemistry website.
- KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.
- Imperial College London. (2020). Reactivity at sp2 Centres: Aromatic Compounds as Electrophiles.
- Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution.
- PubChemLite. (2025). This compound (C7H6BrF2N).
- Common Organic Chemistry. (n.d.). SNAr (Cl) - Aliphatic Amines (primary).
- ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB).
- Reddit. (2024). Amine workup.
- National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions.
- PubChem. (n.d.). 4-Bromo-2-fluorobenzylamine hydrochloride.
- J-STAGE. (n.d.). Nucleophilic Substitution of a-Bromo-a,a-difluoroallyl Derivatives in the Presence of Palladium Catalysts.
- UCL Discovery. (n.d.). Automated Identification of Kinetic Models for Nucleophilic Aromatic Substitution Reaction via DoE- SINDy.
- Khan Academy. (n.d.). Nucleophilic aromatic substitution I (video).
- King-Pharm. (n.d.). This compound [1980086-47-2].
- BenchChem. (n.d.). Protocol for Nucleophilic Aromatic Substitution with 5-Bromo-1-chloro-2-methyl-3-nitrobenzene.
- MDPI. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles.
- National Institutes of Health. (n.d.). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis.
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 5. Khan Academy [khanacademy.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. imperial.ac.uk [imperial.ac.uk]
- 9. semanticscholar.org [semanticscholar.org]
- 10. SNAr (Cl) - Aliphatic Amines (primary) [commonorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
Analytical techniques for the characterization of (4-Bromo-2,3-difluorophenyl)methanamine hydrochloride
An Application Note for the Comprehensive Characterization of (4-Bromo-2,3-difluorophenyl)methanamine hydrochloride
Abstract
This compound is a key synthetic intermediate in the development of novel pharmaceutical agents and advanced materials. Its purity, identity, and structural integrity are paramount to ensuring the successful outcome of subsequent synthetic steps and the quality of the final product. This technical guide provides a multi-technique approach for the comprehensive characterization of this compound. We present detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Single-Crystal X-ray Diffraction. The causality behind experimental choices is explained, offering researchers, scientists, and drug development professionals a robust framework for structural elucidation and purity assessment.
Introduction: The Imperative for Rigorous Characterization
Halogenated benzylamines are a critical class of building blocks in medicinal chemistry. The specific substitution pattern of this compound, featuring bromine and fluorine atoms, imparts unique electronic properties and conformational constraints that are often exploited in drug design to enhance binding affinity, metabolic stability, and bioavailability.
Given its role as a foundational precursor, verifying the molecular structure and assessing the purity of this intermediate is not merely a quality control checkpoint; it is a critical step that dictates the success of multi-step syntheses. An impurity or structural ambiguity at this stage can lead to significant downstream consequences, including failed reactions, the generation of complex and difficult-to-separate side products, and compromised biological activity in the final molecule. This guide outlines an integrated analytical workflow designed to provide unambiguous structural confirmation and quantitative purity analysis.
Physicochemical Profile
A foundational understanding of the compound's basic properties is essential for proper handling, storage, and the design of analytical methodologies.
| Property | Value | Source |
| Chemical Name | This compound | - |
| Molecular Formula | C₇H₇BrF₂N · HCl | [1] |
| Molecular Weight | 258.50 g/mol | Calculated |
| Monoisotopic Mass | 256.94890 Da | Calculated |
| Appearance | White to off-white solid (typical) | General Knowledge |
| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in less polar organic solvents | General Knowledge |
Integrated Analytical Workflow
A comprehensive characterization relies on the synergy of multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and together, they offer a self-validating system for identity and purity confirmation.
Caption: Integrated workflow for comprehensive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful technique for elucidating the precise structure of an organic molecule in solution. For this compound, the presence of three different NMR-active nuclei (¹H, ¹³C, and ¹⁹F) provides an exceptionally detailed picture of the molecular framework. ¹⁹F NMR is particularly valuable due to its high sensitivity and wide chemical shift range, making it an unambiguous probe of the fluorinated aromatic ring.[2]
Protocol: ¹H, ¹³C, and ¹⁹F NMR
-
Instrumentation: 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Sample Preparation: Accurately weigh 10-15 mg of the sample and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred as it solubilizes the hydrochloride salt and does not exchange with the amine protons, allowing for their observation.
-
Experimental Parameters:
-
¹H NMR: Acquire spectrum with a spectral width of ~16 ppm. Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled spectrum with a spectral width of ~220 ppm. A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
¹⁹F NMR: Acquire a proton-decoupled spectrum. The spectral width should be wide enough to encompass the expected chemical shifts for aromatic fluorines (~ -100 to -160 ppm).[3] No external standard is required if the spectrometer is calibrated, but an internal standard can be used for precise shift determination.
-
-
Data Analysis & Expected Results:
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Assignment | Causality & Insights |
| ¹H | ~8.6 - 9.0 | Broad singlet | -NH₃ ⁺ | The broadness and downfield shift are characteristic of the acidic protons of an ammonium salt in DMSO-d₆.[4] |
| ~7.6 - 7.9 | Multiplet | Aromatic H | Aromatic protons are deshielded. The complex multiplicity arises from coupling to each other and to the fluorine atoms. | |
| ~4.1 - 4.3 | Triplet (or quartet) | -CH₂ -NH₃⁺ | This signal is adjacent to the electron-withdrawing ammonium group. It will likely show coupling to the NH₃⁺ protons. | |
| ¹³C | ~140 - 160 | Doublets (¹JCF) | C -F | Large one-bond C-F coupling constants are definitive. Two distinct signals are expected for C2 and C3. |
| ~115 - 135 | Multiplets | Aromatic C -H, C -Br | Signals in the aromatic region, with smaller C-F couplings. | |
| ~35 - 45 | Singlet | -C H₂- | Aliphatic carbon shifted downfield by the adjacent nitrogen. | |
| ¹⁹F | ~ -110 to -160 | Multiplets | Ar-F | Two distinct signals are expected. Their chemical shifts and coupling patterns (to each other and to aromatic protons) are highly diagnostic of the 2,3-difluoro substitution pattern.[5] |
Mass Spectrometry (MS)
Expertise & Experience: MS provides the molecular weight and elemental composition, serving as a primary confirmation of identity. For (4-Bromo-2,3-difluorophenyl)methanamine, the most critical diagnostic feature is the isotopic pattern of bromine. Natural bromine exists as two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[6] Therefore, any molecular ion or fragment containing bromine will appear as a pair of peaks (an "M" and "M+2" peak) of nearly equal intensity, separated by two mass units. This provides an unmistakable signature for the presence of a single bromine atom.
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Instrumentation: Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50).
-
Experimental Parameters:
-
Ionization Mode: Positive ESI mode is ideal for this primary amine, which is readily protonated.
-
Mass Range: Scan from m/z 50 to 500.
-
Analysis: Acquire the full scan spectrum. The high-resolution capability allows for the determination of the exact mass, which can be used to confirm the molecular formula.
-
-
Data Analysis & Expected Results:
-
Molecular Ion: The primary observation will be the protonated molecular ion of the free base, [M+H]⁺.
-
Isotopic Pattern: Look for two peaks of nearly equal intensity corresponding to [C₇H₇⁷⁹BrF₂N + H]⁺ and [C₇H₇⁸¹BrF₂N + H]⁺.
-
Expected m/z Values:
-
[M+H]⁺ for ⁷⁹Br: 221.9724
-
[M+H]⁺ for ⁸¹Br: 223.9704
-
-
Fragmentation: Key fragments may include the loss of the aminomethyl group, resulting in the bromodifluorobenzyl cation. The isotopic pattern of bromine will be preserved in any bromine-containing fragments.[7]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule. For this compound, the key is to confirm the presence of the primary amine hydrochloride salt and the halogen substituents on the aromatic ring. The hydrochloride salt of a primary amine (R-NH₃⁺) exhibits characteristic broad absorption bands that are easily distinguished from the sharp bands of a free primary amine (R-NH₂).[8]
Protocol: FTIR-ATR
-
Instrumentation: FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. No further preparation is needed.
-
Experimental Parameters:
-
Spectral Range: 4000 - 600 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: Average 16-32 scans to obtain a high-quality spectrum.
-
-
Data Analysis & Expected Results:
| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance | Significance |
| 3200 - 2800 | N-H⁺ Stretch | Very broad, strong envelope | Definitive evidence of the ammonium salt.[8] |
| ~3050 | Aromatic C-H Stretch | Medium, sharp | Indicates the presence of the benzene ring. |
| ~1600, ~1500 | C=C Aromatic Stretch | Strong to medium | Confirms the aromatic backbone. |
| ~1610 - 1550 | N-H⁺ Asymmetric Bend | Medium | Characteristic of the -NH₃⁺ group. |
| 1300 - 1100 | C-F Stretch | Strong, sharp | Strong absorptions indicative of the C-F bonds.[9] |
| < 800 | C-Br Stretch | Medium to weak | Confirms the presence of the C-Br bond. |
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC is the industry-standard technique for determining the purity of pharmaceutical intermediates and active ingredients.[10] For a polar compound like this compound, a reversed-phase HPLC method is most common. The primary challenge is achieving good peak shape and retention for this polar, basic analyte. This can be overcome by using a low pH mobile phase to ensure the amine is fully protonated and by selecting a column with appropriate stationary phase chemistry.
Protocol: Reversed-Phase HPLC for Purity Analysis
-
Instrumentation: HPLC system with a UV/Diode Array Detector (DAD), autosampler, and column oven.
-
Sample Preparation:
-
Diluent: Mobile Phase A (e.g., 0.1% Formic Acid in Water).
-
Sample Concentration: Prepare a stock solution of ~1.0 mg/mL and dilute to ~0.1 mg/mL for analysis. Ensure the sample is fully dissolved.
-
-
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Standard reversed-phase chemistry. Small particle size for high efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Low pH suppresses silanol interactions and ensures the amine is protonated, improving peak shape.[11] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic modifier. |
| Gradient | 5% B to 95% B over 10 minutes | A gradient is necessary to elute any potential non-polar impurities. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Reduces viscosity and can improve peak shape. |
| Detection | UV at 220 nm and 275 nm | Monitor at a low wavelength for general impurities and near the compound's λmax for sensitivity. DAD allows for peak purity analysis. |
| Injection Vol. | 2 µL | Small volume to prevent peak overload. |
-
Data Analysis & Expected Results:
-
Retention Time: A single major peak at a reproducible retention time.
-
Purity: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks (% Area). For a high-quality intermediate, purity should be >98%.
-
Peak Shape: Tailing factor should be between 0.9 and 1.5.
-
Peak Purity (DAD): The diode array detector can assess the spectral homogeneity across the peak, providing confidence that the main peak is not co-eluting with an impurity.
-
Single-Crystal X-ray Diffraction
Expertise & Experience: While the combination of NMR and MS can provide an unambiguous structural assignment, single-crystal X-ray diffraction offers the ultimate, definitive proof of structure.[12] It provides a three-dimensional map of electron density, revealing the precise spatial arrangement of every atom in the crystal lattice. This technique is invaluable for confirming the substitution pattern on the aromatic ring and verifying the 1:1 stoichiometry of the amine and hydrochloride counter-ion. Its primary limitation is the requirement for a high-quality single crystal, which can be challenging to obtain.[12]
Protocol: Crystal Growth and Data Collection
-
Crystal Growth (Exploratory):
-
The most common method is slow evaporation. Prepare a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., methanol, ethanol, or isopropanol/water).
-
Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks at room temperature.
-
Other techniques like vapor diffusion or slow cooling can also be explored.
-
-
Data Collection:
-
Once a suitable crystal (typically >0.1 mm in all dimensions) is obtained, it is mounted on a goniometer.
-
The crystal is cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal motion.
-
The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and symmetry.
-
The structure is solved using direct methods and refined to yield the final atomic coordinates, bond lengths, bond angles, and torsion angles.[12]
-
-
Data Analysis & Expected Results:
-
An unambiguous 3D structure confirming the 4-bromo-2,3-difluoro substitution pattern.
-
Precise bond lengths and angles that align with known chemical principles.
-
Confirmation of the hydrochloride salt, with the chloride ion located in the crystal lattice and interacting with the ammonium group.
-
References
-
Borges, C. R., & Wilkins, J. A. (2023). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Molecules, 28(4), 1794. Retrieved from [Link]
-
Wagmann, M., et al. (2015). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. Rapid Communications in Mass Spectrometry, 29(18), 1648-1660. Retrieved from [Link]
-
Jian, W., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Retrieved from [Link]
- Google Patents. (2017). CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs.
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
-
McNeil, L. E., et al. (2023). Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. Environmental Science & Technology, 57(25), 9298–9307. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (2001). Analytical Methods. In Toxicological Profile for Benzidine. Retrieved from [Link]
-
ResearchGate. (2016). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. Retrieved from [Link]
-
ResearchGate. (2018). Single-crystal X-ray diffraction analysis of designer drugs: Hydrochlorides of metaphedrone and pentedrone. Retrieved from [Link]
- Google Patents. (2021). EP3914582A1 - Process for preparation of halogenated benzylamine and intermediates thereof.
-
Wodarka, D., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(5), 2859–2864. Retrieved from [Link]
-
PubChemLite. (n.d.). (4-bromo-2,3-difluorophenyl)methanamine. Retrieved from [Link]
-
Vepsäläinen, A., et al. (2021). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. ACS Omega, 6(30), 20025–20033. Retrieved from [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]
-
Lin, C.-H., & Chen, W.-H. (n.d.). Supporting Information for Degradation of Benzylamines During Chlorination and Chloramination. Retrieved from [Link]
-
Wodarka, D., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC - NIH. Retrieved from [Link]
-
Chemistry LibreTexts. (2014). Mass Spectrometry. Retrieved from [Link]
-
Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
-
ResearchGate. (2017). Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Amino Acid Serine for its Chiral Identification. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Spectroscopy of Amines. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
American Chemical Society. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1735–1749. Retrieved from [Link]
-
Vepsäläinen, A., et al. (2021). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. ACS Publications. Retrieved from [Link]
-
Mohler, F. L., et al. (1952). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 49(5), 343. Retrieved from [Link]
-
PubMed. (2007). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Fluorine NMR. Retrieved from [Link]
-
Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
-
American Chemical Society. (2023). Aldehyde-Functionalized Cellulose Nanofiber Hydrogels for pH-Sensitive Drug Delivery via Dynamic Imine Bonding. Biomacromolecules. Retrieved from [Link]
-
University of Calgary. (n.d.). IR: amines. Retrieved from [Link]
-
ResearchGate. (2015). An Overview of Fluorine NMR. Retrieved from [Link]
-
Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
Sources
- 1. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]
- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Developing HPLC Methods [sigmaaldrich.com]
- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]
High-Performance Liquid Chromatography (HPLC) method for analyzing (4-Bromo-2,3-difluorophenyl)methanamine hydrochloride
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of (4-Bromo-2,3-difluorophenyl)methanamine hydrochloride, a key intermediate in pharmaceutical synthesis. The developed reversed-phase HPLC method utilizes a C18 stationary phase with a phosphate-buffered mobile phase and UV detection. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, outlining the scientific rationale behind the method development, detailed experimental protocols, and validation considerations in accordance with ICH guidelines.
Introduction
This compound (Figure 1) is a halogenated aromatic amine of significant interest in the pharmaceutical industry, often serving as a critical building block in the synthesis of active pharmaceutical ingredients (APIs). The purity and accurate quantification of this intermediate are paramount to ensure the quality, safety, and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is the analytical technique of choice for this purpose, offering high resolution, sensitivity, and reproducibility.[1]
This application note presents a detailed HPLC method developed to address the analytical challenges associated with this polar and ionizable compound. The primary challenges in the analysis of such amines include poor peak shape (tailing) due to interactions with residual silanols on the stationary phase and achieving consistent retention.[2][3] The method described herein overcomes these challenges through careful selection of the stationary phase and optimization of the mobile phase pH and composition.
Figure 1: Chemical Structure of this compound
Image of the chemical structure of this compound would be placed here.
CAS Number: 1980086-47-2[4][5] Molecular Formula: C₇H₇BrClF₂N[4][5] Molecular Weight: 258.49 g/mol [4][5]
Scientific Rationale for Method Development
The development of this HPLC method was guided by the physicochemical properties of this compound and established principles of reversed-phase chromatography.
Analyte Properties and Chromatographic Challenges
The primary challenges in the reversed-phase HPLC analysis of basic compounds like this are:
-
Peak Tailing: The protonated amine can interact with deprotonated, negatively charged residual silanol groups on the surface of silica-based stationary phases, leading to peak tailing.[2][3]
-
Poor Retention: Highly polar, ionized compounds have limited interaction with the hydrophobic stationary phase, which can result in poor retention and elution near the void volume.
Strategy for Method Optimization
To address these challenges, the following strategies were employed:
-
Stationary Phase Selection: A modern, high-purity, end-capped C18 column was selected. These columns have a lower concentration of accessible residual silanols, minimizing secondary interactions that cause peak tailing. A polar-embedded or polar-endcapped C18 phase is particularly suitable for retaining and achieving good peak shape for polar compounds.[7][8]
-
Mobile Phase pH Control: The pH of the mobile phase is a critical parameter for controlling the retention and peak shape of ionizable compounds. By operating at a low pH (e.g., pH 2.5-3.5), the ionization of residual silanols on the stationary phase is suppressed, significantly reducing peak tailing.[2] At this pH, the analyte will be fully protonated, and its retention will be managed by the organic modifier concentration.
-
Buffer Selection: A phosphate buffer was chosen for its excellent buffering capacity in the desired low pH range.[9] It is crucial to use a buffer to maintain a constant pH throughout the analysis, ensuring reproducible retention times.
-
Organic Modifier: Acetonitrile was selected as the organic modifier due to its low viscosity, which results in lower backpressure, and its good UV transparency at lower wavelengths.
-
Detection Wavelength: Aromatic compounds exhibit strong UV absorbance. Based on the structure of the analyte and data for similar compounds, a detection wavelength in the range of 210-230 nm is expected to provide good sensitivity. An alternative is to monitor at a higher wavelength, such as 265 nm, where there may be less interference from the mobile phase.[10]
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (ACS grade or higher)
-
Phosphoric acid (85%) (ACS grade or higher)
-
Deionized water (18.2 MΩ·cm)
Instrumentation
A standard HPLC system equipped with the following is suitable:
-
Quaternary or Binary Gradient Pump
-
Autosampler
-
Thermostatted Column Compartment
-
UV-Vis or Photodiode Array (PDA) Detector
-
Chromatography Data System (CDS)
Chromatographic Conditions
The optimized HPLC parameters are summarized in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm (e.g., Waters Symmetry C18, Agilent Zorbax Eclipse Plus C18, or equivalent) |
| Mobile Phase A | 25 mM Potassium Phosphate, pH 2.5 (adjusted with phosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% A / 30% B to 30% A / 70% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 220 nm |
| Run Time | 15 minutes |
Preparation of Solutions
3.4.1. Mobile Phase A (25 mM Potassium Phosphate, pH 2.5)
-
Weigh 3.40 g of KH₂PO₄ and dissolve it in 1000 mL of deionized water.
-
Adjust the pH to 2.5 with 85% phosphoric acid.
-
Filter the buffer through a 0.45 µm nylon filter.
3.4.2. Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (the diluent).
-
Sonicate for 5 minutes to ensure complete dissolution.
3.4.3. Working Standard Solutions
Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3.4.4. Sample Preparation
-
Accurately weigh a sample containing approximately 25 mg of this compound into a 25 mL volumetric flask.
-
Add approximately 20 mL of the diluent and sonicate for 10 minutes to dissolve the sample.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter an aliquot through a 0.45 µm PTFE syringe filter into an HPLC vial.
Method Validation Considerations (ICH Q2(R1))
For use in a regulated environment, this method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[11][12] The following parameters should be assessed:
-
Specificity: Demonstrate that the peak for this compound is free from interference from the matrix, impurities, and degradation products. This can be assessed using a photodiode array detector to check for peak purity.
-
Linearity: Analyze a series of at least five concentrations of the reference standard. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo matrix with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate injections of the same standard solution. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: Evaluate the effect of small, deliberate variations in the method parameters (e.g., pH of the mobile phase, column temperature, flow rate) on the analytical results.
System Suitability
Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject a working standard solution (e.g., 25 µg/mL) in replicate (n=5). The system is deemed suitable if the following criteria are met:
-
Tailing Factor: ≤ 1.5
-
Theoretical Plates: ≥ 2000
-
RSD of Peak Area: ≤ 2.0%
Workflow Diagram
Caption: HPLC analysis workflow from preparation to reporting.
Conclusion
This application note provides a comprehensive and robust reversed-phase HPLC method for the analysis of this compound. By carefully selecting the stationary phase and controlling the mobile phase pH, this method effectively addresses the common challenges associated with the analysis of basic aromatic amines, yielding excellent peak shape and reproducible results. The detailed protocols and validation considerations provided herein will be a valuable resource for scientists and professionals in the pharmaceutical industry.
References
-
Appchem. This compound | 1980086-47-2. Retrieved from [Link]
-
International Laboratory USA. This compound. Retrieved from [Link]
-
Alfa Aesar. SAFETY DATA SHEET. Retrieved from [Link]
-
Agilent Technologies. HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]
-
Restek. Reversed-phase HPLC Buffers. Retrieved from [Link]
-
Element Lab Solutions. Peak Tailing in HPLC. Retrieved from [Link]
-
Phenomenex. How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
ACE HPLC Columns. A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]
-
Wikipedia. Benzylamine. Retrieved from [Link]
-
European Medicines Agency. ICH guideline Q14 on analytical procedure development. Retrieved from [Link]
-
Agilent Technologies. Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Retrieved from [Link]
-
Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]
-
ResearchGate. Tailing peak shape of tertiary amines in RP C18 LCMS analysis? Retrieved from [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
ResearchGate. Solubility of hydrogen halides in organic compounds containing oxygen. I. Solubility of hydrogen chloride in alcohols, carboxylic acids and esters. Retrieved from [Link]
-
Quora. For my orgo class, I need to figure out how to isolate Benzylamine from a mixture using solvent extraction using common lab solvents. I have considered using either H20 and diethyl ether, or NaOH, but I'm not sure how to proceed with either route? Retrieved from [Link]
-
Axion Labs. HPLC Peak Tailing. Retrieved from [Link]
-
Hawach Scientific. C18-Aqueous HPLC Column, Liquid Chromatography Column. Retrieved from [Link]
-
Cole-Parmer. Orochem OroSil™ Gold HPLC Column, C18-Polar, 150 mm L x 4.6 mm ID. Retrieved from [Link]
-
University of Calgary. Solubility of Organic Compounds. Retrieved from [Link]
-
YMC. Typical buffers and additives for reversed-phase HPLC. Retrieved from [Link]
-
Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Pharmaffiliates. (4-Bromo-2-(hydroxymethyl)phenyl)(4-fluorophenyl-d4)methanone. Retrieved from [Link]
-
ICH. Quality Guidelines. Retrieved from [Link]
-
NIST Technical Series Publications. Acid-Base Reactions in Benzene and Other Organic Solvents: Behavior of Bromphthalein Magenta with Different Classes of. Retrieved from [Link]
-
YouTube. The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. Retrieved from [Link]
-
Aladdin Scientific. (4-Bromo-3-fluorophenyl)methanamine hydrochloride, min 97%, 1 gram. Retrieved from [Link]
-
YouTube. ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 4. appchemical.com [appchemical.com]
- 5. International Laboratory USA [intlab.org]
- 6. Benzylamine - Wikipedia [en.wikipedia.org]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. (4-Bromo-2-fluorophenyl)methanamine | C7H7BrFN | CID 3770848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. fda.gov [fda.gov]
- 12. fda.gov [fda.gov]
Scalable Synthesis of (4-Bromo-2,3-difluorophenyl)methanamine Hydrochloride: An Application Note for Pharmaceutical and Agrochemical Research
(4-Bromo-2,3-difluorophenyl)methanamine hydrochloride is a key building block in the synthesis of a variety of pharmacologically and agrochemically active compounds. The presence of the bromo- and difluoro-substituted phenyl ring imparts unique physicochemical properties, such as increased metabolic stability and enhanced binding affinity to target proteins. This document provides detailed, scalable, and field-proven protocols for the synthesis of this important intermediate, designed for researchers, scientists, and professionals in drug development and chemical manufacturing.
Two primary, scalable synthetic routes will be discussed in detail:
-
Reductive Amination of 4-Bromo-2,3-difluorobenzaldehyde: A direct and efficient one-pot method.
-
Reduction of 4-Bromo-2,3-difluorobenzonitrile: A robust and high-yielding alternative pathway.
This guide emphasizes the rationale behind experimental choices, ensuring both scientific integrity and practical applicability for scale-up operations.
Strategic Importance of Fluorinated Benzylamines
Fluorinated benzylamines are crucial intermediates in modern organic synthesis, particularly in the life sciences. The incorporation of fluorine atoms can significantly alter a molecule's pKa, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1] The trifluoromethyl group, for instance, is a well-known modulator of these properties.[1] The synthetic methods detailed herein provide reliable access to a key fluorinated benzylamine derivative.
Route 1: Reductive Amination of 4-Bromo-2,3-difluorobenzaldehyde
This approach is one of the most direct methods for preparing primary amines from aldehydes.[1][2][3] The reaction proceeds in two main steps: the formation of an imine intermediate followed by its in-situ reduction to the corresponding amine.[3]
Visualizing the Reductive Amination Pathway
Caption: Reductive amination of 4-bromo-2,3-difluorobenzaldehyde.
Detailed Protocol: Reductive Amination
This protocol is adapted from established procedures for the reductive amination of substituted benzaldehydes.
Materials and Reagents:
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (Example Scale) | Moles (mol) |
| 4-Bromo-2,3-difluorobenzaldehyde | C₇H₃BrF₂O | 220.99 | 22.1 g | 0.10 |
| Ammonium Acetate | C₂H₇NO₂ | 77.08 | 38.5 g | 0.50 |
| Sodium Borohydride (NaBH₄) | NaBH₄ | 37.83 | 7.6 g | 0.20 |
| Methanol (MeOH) | CH₄O | 32.04 | 250 mL | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 300 mL | - |
| Hydrochloric Acid (in Ether/Ethanol) | HCl | 36.46 | As needed | - |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
Step-by-Step Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromo-2,3-difluorobenzaldehyde (22.1 g, 0.10 mol) and ammonium acetate (38.5 g, 0.50 mol) in methanol (250 mL). Stir the mixture at room temperature until all solids have dissolved.
-
Imine Formation: Continue stirring the solution at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium borohydride (7.6 g, 0.20 mol) in small portions over 30-45 minutes. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation.
-
Reaction Completion and Quench: After the addition of NaBH₄ is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Once the starting aldehyde is consumed, carefully quench the reaction by the slow addition of water (100 mL).
-
Workup and Extraction: Concentrate the mixture under reduced pressure to remove most of the methanol. Add dichloromethane (150 mL) and water (100 mL) to the residue. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 75 mL). Combine the organic extracts.
-
Washing and Drying: Wash the combined organic layers with saturated sodium bicarbonate solution (100 mL) and then with brine (100 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (4-bromo-2,3-difluorophenyl)methanamine as an oil.
-
Hydrochloride Salt Formation: Dissolve the crude amine in diethyl ether or ethanol (100 mL). Cool the solution to 0 °C and add a solution of HCl in the corresponding solvent dropwise with stirring until precipitation is complete.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound.
Route 2: Reduction of 4-Bromo-2,3-difluorobenzonitrile
The reduction of a nitrile to a primary amine is a fundamental and scalable transformation in organic synthesis. Borane complexes are particularly effective for this purpose, offering high yields and good functional group tolerance.[4]
Visualizing the Nitrile Reduction Pathway
Caption: Reduction of 4-bromo-2,3-difluorobenzonitrile to the corresponding benzylamine.
Detailed Protocol: Nitrile Reduction
This protocol is based on established methods for the borane-mediated reduction of substituted benzonitriles.[4]
Materials and Reagents:
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (Example Scale) | Moles (mol) |
| 4-Bromo-2,3-difluorobenzonitrile | C₇H₂BrF₂N | 218.00 | 21.8 g | 0.10 |
| Borane-tetrahydrofuran complex (1M) | BH₃·THF | - | 300 mL | 0.30 |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 150 mL | - |
| Methanol (MeOH) | CH₄O | 32.04 | 100 mL | - |
| 1 M Sodium Hydroxide Solution | NaOH | 40.00 | As needed | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 300 mL | - |
| Hydrochloric Acid (in Ether/Ethanol) | HCl | 36.46 | As needed | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
Step-by-Step Procedure:
-
Reaction Setup: To a dry 1 L round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-bromo-2,3-difluorobenzonitrile (21.8 g, 0.10 mol) in anhydrous tetrahydrofuran (150 mL).
-
Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly add a 1 M solution of borane-tetrahydrofuran complex (300 mL, 0.30 mol) dropwise over 1 hour, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction by TLC until the starting nitrile is consumed.
-
Quenching: Cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of methanol (100 mL). Caution: Vigorous gas evolution (hydrogen) will occur.
-
Workup and Extraction: Concentrate the quenched reaction mixture under reduced pressure. To the residue, add 1 M aqueous sodium hydroxide solution until the pH is basic, and then extract with ethyl acetate (3 x 100 mL).
-
Washing and Drying: Combine the organic extracts, wash with brine (100 mL), and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure to obtain the crude (4-bromo-2,3-difluorophenyl)methanamine.
-
Hydrochloride Salt Formation: Dissolve the crude amine in a suitable solvent like diethyl ether or ethanol (100 mL). Cool to 0 °C and add a solution of HCl in the same solvent dropwise until precipitation ceases.
-
Isolation: Isolate the product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Comparison of Synthetic Routes
| Feature | Reductive Amination | Nitrile Reduction |
| Starting Material | 4-Bromo-2,3-difluorobenzaldehyde | 4-Bromo-2,3-difluorobenzonitrile |
| Key Reagents | Ammonium acetate, Sodium borohydride | Borane-THF complex |
| Scalability | High; one-pot procedure | High; well-established industrial process |
| Yield | Generally good to excellent | Typically high to excellent |
| Purity | Good; potential for over-alkylation is minimal for primary amine synthesis | High; generally clean reaction profile |
| Safety Concerns | Hydrogen evolution from NaBH₄ quench | Handling of pyrophoric borane reagents; hydrogen evolution upon quenching |
| Cost-Effectiveness | Dependent on the relative cost of the aldehyde vs. the nitrile | Borane reagents can be more expensive, but bulk pricing is often favorable |
Conclusion
Both the reductive amination of 4-bromo-2,3-difluorobenzaldehyde and the reduction of 4-bromo-2,3-difluorobenzonitrile represent robust and scalable methods for the synthesis of this compound. The choice of route will often depend on the availability and cost of the starting materials, as well as the specific equipment and safety infrastructure available. The reductive amination pathway offers the advantage of being a one-pot process, while the nitrile reduction is a very reliable and high-yielding transformation. Both protocols can be adapted for large-scale production, providing a consistent supply of this valuable intermediate for pharmaceutical and agrochemical development programs.
References
- Quick Company.
- Quick Company.
- Organic & Biomolecular Chemistry (RSC Publishing). Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors.
- ChemicalBook. (4-bromo-2-(trifluoromethyl)phenyl)methanamine synthesis.
- ChemicalBook. 4-BROMO-2-FLUOROBENZYLAMINE synthesis.
- Common Conditions.
- Google Patents.
- Benchchem. The Pivotal Role of Fluorinated Benzylamines in Modern Organic Synthesis: A Technical Guide.
- Master Organic Chemistry.
- Chemistry LibreTexts.
- Santa Cruz Biotechnology. 4-Bromo-2,3-difluorobenzaldehyde.
- PubChemLite. 4-bromo-2,3-difluorobenzonitrile (C7H2BrF2N).
Sources
Application Notes and Protocols for the Use of (4-Bromo-2,3-difluorophenyl)methanamine hydrochloride in Palladium-Catalyzed Cross-Coupling Reactions
Introduction
(4-Bromo-2,3-difluorophenyl)methanamine hydrochloride is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and materials science. Its structure, featuring a reactive bromine atom, a difluorinated phenyl ring, and a primary aminomethyl group, allows for its incorporation into a variety of molecular scaffolds through palladium-catalyzed cross-coupling reactions. The fluorine substituents significantly influence the electronic properties of the aromatic ring, impacting its reactivity in oxidative addition steps, a key process in many palladium-catalyzed cycles.[1] The primary amine, in its hydrochloride form, presents a unique challenge and opportunity, often necessitating a protection-coupling-deprotection strategy to achieve successful and high-yielding transformations.
This comprehensive guide provides detailed application notes and step-by-step protocols for the effective utilization of this compound in three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and the Heck reaction. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on explaining the rationale behind experimental choices and ensuring reproducible results.
Core Strategic Consideration: The Aminomethyl Group
The primary aminomethyl group in the target compound can interfere with palladium-catalyzed cross-coupling reactions. The lone pair of electrons on the nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or undesired side reactions. Furthermore, the amine itself can act as a nucleophile under the basic conditions typically employed in these reactions. Therefore, a robust strategy involves the protection of the amine prior to the cross-coupling reaction, followed by deprotection to unveil the desired functionality in the final product.
The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the primary amine.[2] It is easily introduced under mild conditions, stable to the reaction conditions of many cross-coupling reactions, and can be efficiently removed with acid.[3][4] The following workflow is recommended for the use of this compound in palladium-catalyzed cross-coupling reactions.
Caption: Recommended workflow for utilizing this compound.
Part 1: Protection of the Aminomethyl Group
This protocol details the protection of the primary amine of this compound with a tert-butyloxycarbonyl (Boc) group.
Protocol 1: Boc Protection
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv).
-
Dissolve or suspend the starting material in DCM or THF (approximately 0.1-0.2 M concentration).
-
Add triethylamine or DIPEA (2.2-2.5 equiv) to the mixture to neutralize the hydrochloride and act as a base for the protection reaction. Stir for 10-15 minutes at room temperature.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 equiv) portion-wise to the stirred solution.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product, tert-butyl ((4-bromo-2,3-difluorophenyl)methyl)carbamate, can be purified by flash column chromatography on silica gel if necessary, though it is often of sufficient purity for the subsequent cross-coupling step.
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
With the amine group protected, the resulting tert-butyl ((4-bromo-2,3-difluorophenyl)methyl)carbamate is now a suitable substrate for a variety of palladium-catalyzed cross-coupling reactions. The presence of two electron-withdrawing fluorine atoms ortho and meta to the bromine can influence the rate of oxidative addition, a critical step in the catalytic cycle.[1]
Application 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, typically between an organohalide and an organoboron compound.[5] For electron-deficient aryl bromides, such as the Boc-protected substrate, specific catalyst and ligand systems are recommended to achieve high efficiency.[5]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.
Protocol 2: Suzuki-Miyaura Coupling of Boc-protected (4-Bromo-2,3-difluorophenyl)methanamine
Materials:
-
tert-butyl ((4-bromo-2,3-difluorophenyl)methyl)carbamate (from Protocol 1)
-
Aryl- or heteroaryl-boronic acid or boronic acid pinacol ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or Pd₂(dba)₃ with a suitable ligand)
-
Ligand (if using a ligand-free palladium source, e.g., SPhos, XPhos, or RuPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed reaction vial, magnetic stirrer, and heating mantle/oil bath
Procedure:
-
To a flame-dried Schlenk flask, add tert-butyl ((4-bromo-2,3-difluorophenyl)methyl)carbamate (1.0 equiv), the boronic acid or ester (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and a ligand (e.g., SPhos, 2-4 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas (repeat three times).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1 v/v) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Catalyst/Ligand System | Base | Solvent | Temperature (°C) | Typical Yield Range (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90-100 | 75-90 |
| PdCl₂(dppf) | Cs₂CO₃ | DMF | 80-90 | 80-95 |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100-110 | 85-98 |
Table 1: Representative conditions for Suzuki-Miyaura coupling of electron-deficient aryl bromides.
Application 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an aryl halide with an amine.[6][7] This reaction is instrumental in synthesizing arylamines, which are prevalent in pharmaceuticals. The choice of ligand is critical for achieving high yields, especially with electron-deficient aryl bromides.[8][9]
Protocol 3: Buchwald-Hartwig Amination of Boc-protected (4-Bromo-2,3-difluorophenyl)methanamine
Materials:
-
tert-butyl ((4-bromo-2,3-difluorophenyl)methyl)carbamate (from Protocol 1)
-
Primary or secondary amine (1.2-1.5 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Bulky electron-rich phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, KOt-Bu, or LiHMDS)
-
Anhydrous, aprotic solvent (e.g., toluene or 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed reaction vial, magnetic stirrer, and heating mantle/oil bath
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%) to a flame-dried Schlenk flask.
-
Add the base (e.g., NaOt-Bu, 1.4 equiv) to the flask.
-
Add tert-butyl ((4-bromo-2,3-difluorophenyl)methyl)carbamate (1.0 equiv).
-
Seal the flask, remove from the glovebox, and add the anhydrous solvent (e.g., toluene) via syringe.
-
Add the amine (1.2 equiv) via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring for 2-24 hours. Monitor progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous NH₄Cl solution.
-
Dilute with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
| Catalyst/Ligand System | Base | Solvent | Temperature (°C) | Typical Yield Range (%) |
| Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100-110 | 80-95 |
| Pd(OAc)₂ / RuPhos | KOt-Bu | Dioxane | 90-100 | 85-98 |
| Pd₂(dba)₃ / BrettPhos | LiHMDS | Toluene | 80-90 | 75-90 |
Table 2: Representative conditions for Buchwald-Hartwig amination of electron-deficient aryl bromides.
Application 3: Heck Reaction
The Heck reaction forms a C-C bond between an aryl halide and an alkene, providing a powerful tool for the synthesis of substituted alkenes.[10][11] For electron-deficient aryl bromides, the reaction often proceeds efficiently.[12][13]
Protocol 4: Heck Reaction of Boc-protected (4-Bromo-2,3-difluorophenyl)methanamine
Materials:
-
tert-butyl ((4-bromo-2,3-difluorophenyl)methyl)carbamate (from Protocol 1)
-
Alkene (e.g., styrene, n-butyl acrylate) (1.2-2.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)
-
Ligand (optional, e.g., PPh₃, P(o-tol)₃)
-
Base (e.g., Et₃N, K₂CO₃, or NaOAc)
-
Solvent (e.g., DMF, NMP, or acetonitrile)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed reaction vial, magnetic stirrer, and heating mantle/oil bath
Procedure:
-
To a Schlenk flask, add tert-butyl ((4-bromo-2,3-difluorophenyl)methyl)carbamate (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the base (e.g., Et₃N, 2.0 equiv).
-
If using a solid palladium source with a separate ligand, add the ligand (e.g., PPh₃, 2-10 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas (repeat three times).
-
Add the degassed solvent (e.g., DMF) via syringe.
-
Add the alkene (1.5 equiv) via syringe.
-
Heat the reaction mixture to 80-120 °C with vigorous stirring for 6-24 hours. Monitor progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
| Catalyst | Base | Solvent | Temperature (°C) | Typical Yield Range (%) |
| Pd(OAc)₂ | Et₃N | DMF | 100-110 | 70-85 |
| PdCl₂(PPh₃)₂ | K₂CO₃ | NMP | 110-120 | 75-90 |
| Pd(OAc)₂ / P(o-tol)₃ | NaOAc | Acetonitrile | 80-90 | 65-80 |
Table 3: Representative conditions for the Heck reaction of electron-deficient aryl bromides.
Part 3: Deprotection of the Boc Group
The final step in the synthetic sequence is the removal of the Boc protecting group to furnish the primary amine. This is typically achieved under acidic conditions.[14][15]
Caption: Mechanism of acid-catalyzed Boc deprotection.
Protocol 5: Boc Deprotection
Materials:
-
Boc-protected cross-coupling product
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., 4M HCl in 1,4-dioxane)
-
Dichloromethane (DCM) (if using TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Standard laboratory glassware
Procedure (using TFA):
-
Dissolve the Boc-protected compound (1.0 equiv) in DCM.
-
Add trifluoroacetic acid (TFA) (5-10 equiv) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and carefully neutralize with saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.
Procedure (using HCl in Dioxane):
-
Dissolve the Boc-protected compound (1.0 equiv) in a minimal amount of a co-solvent like methanol or ethyl acetate if necessary.
-
Add a solution of 4M HCl in 1,4-dioxane (5-10 equiv).
-
Stir at room temperature for 1-4 hours. The hydrochloride salt of the product may precipitate.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt of the final product.
-
For the free amine, the crude salt can be dissolved in water and basified with an aqueous base (e.g., NaOH or NaHCO₃), followed by extraction with an organic solvent.
Conclusion
This compound is a highly useful building block for accessing a diverse range of functionalized molecules. The strategic use of a Boc protecting group enables its successful application in Suzuki-Miyaura, Buchwald-Hartwig, and Heck cross-coupling reactions. The protocols outlined in this guide provide a robust framework for researchers to effectively employ this reagent in their synthetic endeavors, with an emphasis on rational experimental design and high-yielding transformations. Careful selection of the catalyst, ligand, base, and solvent system, tailored to the specific coupling partners, is paramount for achieving optimal results.
References
-
MDPI. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Retrieved January 18, 2026, from [Link]
-
ACS Publications. (2001). Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. Organic Letters. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Retrieved January 18, 2026, from [Link]
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved January 18, 2026, from [Link]
-
National Institutes of Health. (2015). Palladium-Catalyzed C(sp3)–H Arylation of N-Boc Benzylalkylamines via a Deprotonative Cross-Coupling Process. PMC. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (n.d.). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Retrieved January 18, 2026, from [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved January 18, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. Retrieved January 18, 2026, from [Link]
-
ACS Publications. (1998). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society. Retrieved January 18, 2026, from [Link]
-
National Institutes of Health. (2016). Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C–H Cross-Coupling. Retrieved January 18, 2026, from [Link]
-
University of Groningen. (2020). The Buchwald–Hartwig Amination After 25 Years. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (2019). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Retrieved January 18, 2026, from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved January 18, 2026, from [Link]
-
National Institutes of Health. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. PMC. Retrieved January 18, 2026, from [Link]
-
ACS Publications. (2014). Pd-catalyzed Nucleophilic Fluorination of Aryl Bromides. Retrieved January 18, 2026, from [Link]
-
Weizmann Institute of Science. (2012). Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. Retrieved January 18, 2026, from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 18, 2026, from [Link]
-
Beilstein Journals. (2017). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Retrieved January 18, 2026, from [Link]
-
ACS Publications. (2000). A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. Journal of the American Chemical Society. Retrieved January 18, 2026, from [Link]
-
DSpace@MIT. (2016). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Retrieved January 18, 2026, from [Link]
-
Chemistry LibreTexts. (2019). Suzuki-Miyaura Coupling. Retrieved January 18, 2026, from [Link]
-
Royal Society of Chemistry. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Retrieved January 18, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 18, 2026, from [Link]
-
Organic Chemistry Portal. (2006). Palladium-Catalyzed Oxidation of Boc-Protected N-Methylamines with IOAc as the Oxidant: A Boc-Directed sp3 C-H Bond Activation. Retrieved January 18, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved January 18, 2026, from [Link]
-
National Institutes of Health. (2012). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved January 18, 2026, from [Link]
-
ACS Publications. (2001). Efficient Cross-Coupling Reactions of Aryl Chlorides and Bromides with Phenyl- or Vinyltrimethoxysilane Mediated by a Palladium/Imidazolium Chloride System. Organic Letters. Retrieved January 18, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Retrieved January 18, 2026, from [Link]
-
National Institutes of Health. (2020). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. PMC. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (2014). Comparative kinetic study of the Suzuki reaction involving 4-bromo.... Retrieved January 18, 2026, from [Link]
-
National Institutes of Health. (2022). Palladium-Catalyzed Decarbonylative Coupling of (Hetero)Aryl Boronate Esters with Difluorobenzyl Glutarimides. PMC. Retrieved January 18, 2026, from [Link]
-
Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (2021). Pd-catalyzed Heck-type reactions of [(bromodifluoromethyl)-sulfonyl]benzene with alkenes. Retrieved January 18, 2026, from [Link]
-
National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved January 18, 2026, from [Link]
-
National Institutes of Health. (2017). Direct Cyclopalladation of Fluorinated Benzyl Amines by Pd3(OAc)6: The Coexistence of Multinuclear Pdn Reaction Pathways Highlights the Importance of Pd Speciation in C–H Bond Activation. PMC. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (2021). Aminative Suzuki-Miyaura coupling. Retrieved January 18, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 18, 2026, from [Link]
-
National Institutes of Health. (2023). Stereoselective Palladium-Catalyzed C–F Bond Alkenylation of Tetrasubstituted gem-Difluoroalkenes via Mizoroki–Heck Reaction. PMC. Retrieved January 18, 2026, from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved January 18, 2026, from [Link]
-
ACS Publications. (2022). Palladium-Catalyzed Regioselective Arylation of Unprotected Allylamines. JACS Au. Retrieved January 18, 2026, from [Link]
Sources
- 1. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. jk-sci.com [jk-sci.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. research.rug.nl [research.rug.nl]
- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. BOC Protection and Deprotection [bzchemicals.com]
Application Notes and Protocols for High-Purity (4-Bromo-2,3-difluorophenyl)methanamine Hydrochloride Crystallization
Abstract
(4-Bromo-2,3-difluorophenyl)methanamine hydrochloride is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Achieving high purity and a stable crystalline form of this intermediate is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on advanced crystallization techniques to obtain high-purity this compound. It details two robust protocols—cooling crystallization and anti-solvent crystallization—explaining the scientific principles behind solvent selection, process parameter control, and methods for purity verification and polymorphic screening.
Introduction: The Criticality of Purity and Crystalline Form
The purification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development. For this compound, impurities arising from the synthetic route can be isomeric, structurally related, or residual starting materials. These impurities can impact the downstream reaction efficiency, introduce potential toxins, and affect the final product's stability and pharmacological profile.
Crystallization is the most powerful technique for purifying solid compounds, offering the ability to selectively isolate the desired molecule from a complex mixture, resulting in a product with high chemical and physical purity. Beyond purification, the crystallization process defines the solid-state properties of the API, such as its crystalline form (polymorphism), particle size, and morphology. Different polymorphs of the same compound can exhibit varied physicochemical properties, including solubility, dissolution rate, stability, and bioavailability, which can have profound implications for the drug's performance and are under strict regulatory scrutiny.[1][2][3][4] Therefore, a well-controlled crystallization process is not merely a purification step but a critical quality attribute (CQA) determinant.
This guide is designed to provide both the theoretical foundation and practical, actionable protocols for developing a robust and reproducible crystallization process for this compound.
Foundational Principles of Crystallization
Crystallization from a solution is a phase-change process driven by supersaturation, the state where the concentration of the solute exceeds its equilibrium solubility at a given temperature. The two primary stages are nucleation (the formation of new crystal nuclei) and crystal growth. The interplay between these stages, governed by the level of supersaturation and other process parameters, dictates the final crystal attributes.
Solvent System Selection: The Cornerstone of Success
The choice of solvent is the most critical factor in developing a crystallization process. An ideal solvent system should exhibit:
-
High solubility of the target compound at elevated temperatures and low solubility at lower temperatures for cooling crystallization.
-
High solubility of the target compound in the "solvent" and poor solubility in the "anti-solvent" for anti-solvent crystallization.[5][6][7][8]
-
Good solubility of impurities at all temperatures to ensure they remain in the mother liquor.
-
Inertness towards the target compound.
-
A suitable boiling point for ease of handling and removal.
-
Safety and environmental acceptability.
-
The ability to produce a stable, desired polymorphic form.
For a polar amine hydrochloride salt like this compound, polar protic solvents such as alcohols (methanol, ethanol, isopropanol) or water, and polar aprotic solvents like acetonitrile are often good starting points.[9][10]
Understanding and Controlling Polymorphism
Polymorphism is the ability of a solid material to exist in more than one crystal lattice arrangement.[1][3][4][11] Different polymorphs are, in essence, different solid-state materials with distinct properties. The appearance of an undesired or unstable polymorph during manufacturing can lead to batch failures and significant delays in drug development.[2] Therefore, it is imperative to identify and control the polymorphic form throughout the API lifecycle. This involves screening for polymorphs under various crystallization conditions (solvents, cooling rates, etc.) and characterizing them using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).[12]
Experimental Protocols for High-Purity Crystallization
The following protocols are designed as robust starting points for the crystallization of this compound. Optimization will likely be required based on the specific impurity profile of the crude material.
Protocol 1: Controlled Cooling Crystallization
This technique is predicated on the principle that the solubility of the compound decreases with temperature. It is generally preferred for its simplicity and scalability.
Rationale: By slowly cooling a saturated solution, we maintain a low level of supersaturation, which favors crystal growth over nucleation. This leads to larger, more well-defined crystals with higher purity, as impurities have a lower tendency to be incorporated into the growing crystal lattice.
Step-by-Step Methodology:
-
Solvent Selection & Dissolution:
-
In a jacketed glass reactor, charge the crude this compound.
-
Add a suitable solvent (e.g., isopropanol, ethanol, or an ethanol/water mixture) in a ratio of approximately 5-10 mL per gram of crude material. The exact ratio should be determined by preliminary solubility studies.
-
Heat the mixture with stirring (e.g., 200-300 RPM) to a temperature just below the solvent's boiling point (e.g., 70-80°C for isopropanol) until all solids are completely dissolved.
-
-
Hot Filtration (Optional but Recommended):
-
If insoluble particulate matter is present, perform a hot filtration through a pre-heated filter to remove it. This step is crucial to prevent these particles from acting as nucleation sites.
-
-
Controlled Cooling:
-
Cool the solution from the dissolution temperature to a final temperature (e.g., 0-5°C) over a period of 2-4 hours. A linear cooling ramp is recommended to maintain control over supersaturation. Slower cooling rates generally yield higher purity crystals.
-
-
Seeding (Optional but Recommended):
-
Once the solution has cooled by 10-15°C, introduce a small quantity (0.1-1% w/w) of high-purity seed crystals of the desired polymorphic form. Seeding helps to control the onset of nucleation and ensures the formation of the desired crystal form.
-
-
Aging:
-
Hold the resulting slurry at the final temperature for at least 1-2 hours with gentle stirring to allow for complete crystallization and maximize the yield.
-
-
Isolation and Washing:
-
Isolate the crystals by filtration (e.g., using a Buchner funnel).
-
Wash the filter cake with a small amount of cold crystallization solvent to displace the impurity-rich mother liquor.
-
-
Drying:
-
Dry the crystals under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Protocol 2: Anti-Solvent Crystallization
This method induces supersaturation by adding a solvent in which the target compound is insoluble (the anti-solvent) to a solution of the compound in a good solvent.[5][6][7][8][13]
Rationale: Anti-solvent crystallization is particularly useful for compounds that have high solubility across a wide range of temperatures in common solvents, making cooling crystallization inefficient. The controlled addition of an anti-solvent allows for precise control over the rate of supersaturation generation.
Step-by-Step Methodology:
-
Solvent System Selection & Dissolution:
-
Dissolve the crude this compound in a minimum amount of a good solvent (e.g., methanol or water) at room temperature.
-
Ensure the solution is fully saturated for optimal yield.
-
-
Anti-Solvent Addition:
-
Slowly add a pre-selected anti-solvent (e.g., toluene, methyl tert-butyl ether (MTBE), or ethyl acetate) to the stirred solution at a constant rate. The choice of anti-solvent depends on its miscibility with the primary solvent and its inability to dissolve the target compound.
-
The addition rate is a critical parameter; a slower rate generally leads to better crystal quality.
-
-
Aging:
-
After the addition of the anti-solvent is complete, stir the resulting slurry at room temperature for 1-3 hours to ensure complete precipitation.
-
-
Isolation and Washing:
-
Isolate the crystals by filtration.
-
Wash the filter cake with a small amount of the anti-solvent or a mixture of the solvent and anti-solvent.
-
-
Drying:
-
Dry the crystals under vacuum at 40-50°C.
-
Visualization of Experimental Workflow
Decision-Making for Crystallization Method Selection
The choice between cooling and anti-solvent crystallization depends on the solubility profile of the compound. The following diagram illustrates a logical workflow for method selection.
Caption: Workflow for selecting an appropriate crystallization method.
Data Presentation and Parameter Optimization
The success of crystallization depends on the careful control of several parameters. The table below summarizes key variables and their expected impact on purity and yield.
| Parameter | Cooling Crystallization | Anti-Solvent Crystallization | Expected Impact on Purity & Crystal Size | Expected Impact on Yield |
| Supersaturation Rate | Controlled by cooling rate | Controlled by anti-solvent addition rate | Slower rate increases purity and size | Slower rate may slightly decrease yield |
| Final Temperature | Lower temperature | N/A | Minimal direct impact on purity | Lower temperature increases yield |
| Solvent/Anti-solvent Ratio | N/A | Higher ratio | Can affect morphology | Higher ratio increases yield |
| Stirring Rate | Moderate (e.g., 200 RPM) | Moderate (e.g., 200 RPM) | Affects crystal size distribution | Minimal impact |
| Seeding | Optional but recommended | Optional but recommended | Promotes desired polymorph, improves consistency | Can improve yield by avoiding oiling out |
Purity and Polymorph Analysis
Post-crystallization analysis is mandatory to confirm the success of the purification and to characterize the solid form obtained. Adherence to ICH Q6A guidelines on specifications for new drug substances is recommended.[14][15][16][17][18]
Purity Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying the purity of small molecule drug substances and their intermediates.[19][20][21][22][23]
-
Method: A reverse-phase HPLC method with UV detection is typically suitable.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 220 nm).
-
Acceptance Criteria: Purity should typically be ≥99.5%, with individual specified impurities below 0.10% and total impurities below 0.50%.
Polymorphic Form Characterization
-
Powder X-ray Diffraction (PXRD): This is the definitive technique for identifying the crystalline form. The resulting diffractogram provides a unique "fingerprint" for a specific polymorph.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It can be used to determine the melting point and detect polymorphic transitions.[12]
-
Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature. It is used to identify solvates or hydrates by detecting weight loss corresponding to the evaporation of the solvent.
Conclusion
The crystallization of this compound is a critical unit operation that dictates the purity and solid-state properties of this important intermediate. By applying the principles of controlled supersaturation through either cooling or anti-solvent addition, and by carefully selecting and optimizing process parameters, researchers can consistently obtain a high-purity product with the desired crystalline form. The protocols and analytical methods described in this guide provide a robust framework for developing a scalable and reproducible crystallization process, ensuring the quality and consistency required for pharmaceutical development.
References
- PubMed. Polymorphism and crystallization of active pharmaceutical ingredients (APIs).
- European Medicines Agency. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. 2000-05-01.
- Curia Global. Drug Polymorphism: A Key Consideration for API Development.
- Crimson Publishers. The Polymorphism Effect in Active Pharmaceutical Ingredients (API): A Issue Affecting on Bioavailability And Bioequivalence of Drugs. 2018-02-15.
- Xtalks. Drug Polymorphism: A Key Consideration for API Development. 2020-02-04.
- All About Drugs. Polymorphism.
- ICH. ICH Q6A - Specifications: Test procedures and acceptance criteria. 2013-12-15.
- gmp-compliance.org. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.
- Particle Analytical. ICH Q6A, Q8 & Q9 Compliance | Comprehensive Particle Analysis.
- IKEV. ICH Q6A Guideline.
- BenchChem. Techniques to prevent crystallization of 2C-G HCl in refrigerated solutions.
- ResearchGate. Liquid antisolvent crystallization of pharmaceutical compounds: current status and future perspectives | Request PDF.
- Technobis. Anti-solvent crystallization: witness the polymorphic transformation with Crystalline. 2023-11-01.
- International Journal of Chemical Engineering and Applications (IJCEA). Antisolvent Crystallization of Poorly Water Soluble Drugs.
- JETIR. “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. 2022-07-15.
- RM@Schools. Antisolvent Crystallization.
- Journal of the American Chemical Society. Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids.
- ACS Publications. Cocrystal Engineering-Based Strategies for Enhancing the Permeability of Poorly Permeable APIs | Crystal Growth & Design. 2025-09-04.
- Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material.
- Agilent. Small Molecule Drug Characterization and Purity Analysis.
- Hovione. Small Molecule Development Analytical Methods for Faster Time to Market.
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. 2017-08-15.
- Pacific BioLabs. Identity and Purity - Small Molecules.
Sources
- 1. Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. xtalks.com [xtalks.com]
- 4. Polymorphism – All About Drugs [allfordrugs.com]
- 5. researchgate.net [researchgate.net]
- 6. ijcea.org [ijcea.org]
- 7. ijprajournal.com [ijprajournal.com]
- 8. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. curiaglobal.com [curiaglobal.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. crystallizationsystems.com [crystallizationsystems.com]
- 14. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 16. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances - ECA Academy [gmp-compliance.org]
- 17. particle.dk [particle.dk]
- 18. ikev.org [ikev.org]
- 19. Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material - PMC [pmc.ncbi.nlm.nih.gov]
- 20. agilent.com [agilent.com]
- 21. hovione.com [hovione.com]
- 22. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 23. pacificbiolabs.com [pacificbiolabs.com]
Troubleshooting & Optimization
Identification of common impurities in (4-Bromo-2,3-difluorophenyl)methanamine hydrochloride synthesis
Welcome to the technical support center for the synthesis of (4-Bromo-2,3-difluorophenyl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important pharmaceutical intermediate. Our goal is to provide you with the expertise and practical insights needed to identify and control common impurities, ensuring the quality and integrity of your final product.
Introduction: The Critical Role of Purity in Pharmaceutical Synthesis
In the realm of drug development, the purity of an active pharmaceutical ingredient (API) and its intermediates is paramount. Even minute impurities can have significant impacts on the safety, efficacy, and stability of the final drug product. (4-Bromo-2,3-difluorophenyl)methanamine is a key building block in the synthesis of various pharmaceutical agents, and its purity directly influences the quality of the subsequent synthetic steps and the final API. This guide will delve into the common impurities encountered during its synthesis, their mechanisms of formation, and robust analytical methods for their detection and quantification.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and industrially scalable synthesis of this compound involves a two-step process. The first step is the synthesis of the intermediate, 4-bromo-2,3-difluorobenzonitrile. This is often achieved through a Sandmeyer reaction, starting from 4-bromo-2,3-difluoroaniline.[1][2] The second step is the reduction of the nitrile group to a primary amine, typically using a borane reducing agent, followed by salt formation with hydrochloric acid.
Q2: What are the primary sources of impurities in this synthesis?
Impurities can be broadly categorized based on their origin:
-
Starting Material Impurities: Impurities present in the initial 4-bromo-2,3-difluoroaniline or reagents used for the Sandmeyer reaction can be carried through to the final product.
-
Process-Related Impurities: These are byproducts formed during the chemical transformations, including the Sandmeyer reaction and the nitrile reduction.
-
Degradation Products: Impurities can also arise from the degradation of the final product under improper storage or handling conditions.
Q3: Is dehalogenation a significant concern during the nitrile reduction step?
While dehalogenation can be a side reaction in some reductions of aryl halides, it is generally not a major concern when using borane complexes like borane-tetrahydrofuran (BH3-THF) or borane-dimethyl sulfide (BH3-SMe2) for the reduction of halogenated benzonitriles under controlled conditions. Studies on the reduction of similar halogenated aromatic nitriles with amine-borane complexes have shown no significant dehalogenation.
Troubleshooting Guide: Identification and Mitigation of Common Impurities
This section provides a detailed breakdown of the most common impurities, their formation mechanisms, and strategies for their control.
Impurity Profile of this compound
| Impurity Name | Structure | Typical Origin |
| 4-Bromo-2,3-difluorobenzonitrile | 4-Br, 2,3-di-F-C6H2-CN | Unreacted starting material from the reduction step. |
| N,N-bis((4-bromo-2,3-difluorophenyl)methyl)amine (Secondary Amine) | (4-Br, 2,3-di-F-C6H2-CH2)2NH | Over-reduction/alkylation, more common with catalytic hydrogenation.[3] |
| N,N,N-tris((4-bromo-2,3-difluorophenyl)methyl)amine (Tertiary Amine) | (4-Br, 2,3-di-F-C6H2-CH2)3N | Over-reduction/alkylation, more common with catalytic hydrogenation.[3] |
| 4-Bromo-2,3-difluorobenzaldehyde | 4-Br, 2,3-di-F-C6H2-CHO | Incomplete reduction or hydrolysis of the intermediate imine. |
| 2,3-Difluorobenzylamine | 2,3-di-F-C6H3-CH2NH2 | Potential de-bromination byproduct, though less common with borane reduction. |
| Butyl borate | B(OBu)3 | Byproduct from the decomposition of BH3-THF reagent.[2] |
Formation Mechanisms and Mitigation Strategies
-
Causality: Incomplete reduction of the nitrile starting material. This can be due to insufficient reducing agent, suboptimal reaction temperature, or short reaction time.
-
Mitigation:
-
Ensure the use of a sufficient molar excess of the borane reducing agent.
-
Optimize the reaction temperature and time based on in-process monitoring (e.g., TLC or HPLC).
-
Ensure the quality and concentration of the borane reagent, as it can degrade over time.[2]
-
-
Causality: These impurities are more prevalent when using catalytic hydrogenation for the nitrile reduction. The initially formed primary amine can act as a nucleophile and react with the intermediate imine, leading to the formation of secondary and subsequently tertiary amines.[3]
-
Mitigation:
-
The use of borane reducing agents (BH3-THF or BH3-SMe2) significantly minimizes the formation of these over-alkylation byproducts.
-
If catalytic hydrogenation is necessary, the addition of ammonia can help to suppress the formation of secondary and tertiary amines by competing for the intermediate imine.[3]
-
-
Causality: This can arise from the hydrolysis of the intermediate imine formed during the reduction of the nitrile, especially during the work-up procedure if conditions are not carefully controlled. Some reducing agents, like DIBAL-H, can selectively reduce nitriles to aldehydes if the reaction is not driven to completion to the amine.[]
-
Mitigation:
-
Ensure a complete reduction to the amine by using a sufficient amount of the reducing agent and appropriate reaction conditions.
-
Carefully control the pH and temperature during the quenching and work-up steps to avoid hydrolysis of any remaining imine intermediate.
-
The precursor, 4-bromo-2,3-difluorobenzonitrile, is often synthesized from 4-bromo-2,3-difluoroaniline via a Sandmeyer reaction.[1][2] Impurities from this step can be carried over.
-
Potential Impurities:
-
Unreacted 4-bromo-2,3-difluoroaniline: Incomplete diazotization or Sandmeyer reaction.
-
Phenolic byproducts: The diazonium salt can react with water to form the corresponding phenol.
-
Azo compounds: Self-coupling of the diazonium salt can lead to colored azo impurities.
-
-
Mitigation:
-
Careful control of the temperature during diazotization (typically 0-5 °C) is crucial to prevent decomposition of the diazonium salt.[5]
-
Purification of the 4-bromo-2,3-difluorobenzonitrile intermediate by crystallization or chromatography before the reduction step is highly recommended.
-
Analytical Methodologies for Impurity Profiling
Accurate identification and quantification of impurities require robust analytical methods. A combination of chromatographic techniques is often employed.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a powerful tool for the routine analysis of this compound and its non-volatile impurities.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution is typically used for separating a range of impurities with different polarities.
-
Solvent A: Water with 0.1% trifluoroacetic acid or formic acid.
-
Solvent B: Acetonitrile with 0.1% trifluoroacetic acid or formic acid.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: A photodiode array (PDA) detector is recommended to monitor multiple wavelengths. A primary wavelength of around 220 nm or 254 nm is often suitable for aromatic compounds.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of about 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for identifying volatile and semi-volatile impurities. Derivatization may sometimes be necessary for polar compounds to improve their chromatographic behavior.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp at 10 °C/min to 280 °C.
-
Hold at 280 °C for 5-10 minutes.
-
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Scan Range: 40-550 amu.
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate.
-
If derivatization is needed, a common approach for primary amines is silylation (e.g., with BSTFA) or acylation.
Visualizing the Process: Diagrams
Synthesis and Impurity Formation Pathway
Caption: Synthesis pathway and major impurity formation points.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting impurities.
References
-
Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635. [Link]
-
Hodgson, H. H. (1947). The Sandmeyer Reaction. Chemical Reviews, 40(2), 251–277. [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Amine. Retrieved January 19, 2026, from [Link]
-
Wikipedia. (n.d.). Nitrile reduction. Retrieved January 19, 2026, from [Link]
-
Lin, C.-H., & Chen, W.-H. (n.d.). Supporting Information for Degradation of Benzylamines During Chlorination and Chloramination. Environmental Science & Technology. [Link]
-
Molecules. (2023). Room Temperature Reduction of Titanium Tetrachloride-Activated Nitriles to Primary Amines with Ammonia-Borane. MDPI. [Link]
-
The Organic Portal. (n.d.). Borane Reagents. Retrieved January 19, 2026, from [Link]
-
Callery Chemical. (n.d.). Borane-Tetrahydrofuran Complex (BTHF). [Link]
-
American Chemical Society. (2020, November 16). Borane–tetrahydrofuran. ACS. [Link]
-
Organic Reaction Mechanisms. (n.d.). Nitrile to Amine - Common Conditions. [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved January 19, 2026, from [Link]
-
Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
-
Online Chemistry Notes. (2023, May 25). Diazotization reaction: Mechanism and Uses. [Link]
-
Wikipedia. (n.d.). Nitrile reduction. Retrieved January 19, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved January 19, 2026, from [Link]
-
Online Chemistry Notes. (2023, May 25). Diazotization reaction: Mechanism and Uses. [Link]
Sources
Methods for improving the yield of (4-Bromo-2,3-difluorophenyl)methanamine hydrochloride synthesis
Welcome to the technical support guide for the synthesis of (4-Bromo-2,3-difluorophenyl)methanamine hydrochloride. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to optimize your synthetic route for higher yields and purity.
I. Synthetic Overview & Key Challenges
The primary and most atom-economical route to (4-Bromo-2,3-difluorophenyl)methanamine is the reduction of the corresponding nitrile, 4-bromo-2,3-difluorobenzonitrile. This transformation, while straightforward in principle, is often plagued by challenges that can significantly impact yield and purity. The most critical issue is the formation of secondary and tertiary amine impurities through the reaction of the primary amine product with intermediate imines.[1] This guide will focus on troubleshooting and optimizing this key reduction step and the subsequent hydrochloride salt formation.
II. Troubleshooting Guide: The Reduction of 4-Bromo-2,3-difluorobenzonitrile
This section is formatted to address specific problems you might be facing in the lab.
dot
Caption: Troubleshooting workflow for low yield in nitrile reduction.
Question 1: My catalytic hydrogenation is giving a low yield of the primary amine and a significant amount of a higher molecular weight impurity. What is happening and how can I fix it?
Answer: This is a classic case of secondary amine formation.[1][2] During catalytic hydrogenation, the nitrile is first reduced to a primary imine intermediate, which is then further reduced to the primary amine. However, this primary amine product can react with the imine intermediate to form a secondary imine, which is subsequently reduced to a secondary amine byproduct ((R-CH₂)₂NH).[1]
Solutions:
-
Addition of Ammonia: The most effective way to suppress secondary amine formation is to add ammonia (or ammonium hydroxide) to the reaction mixture.[2][3] Ammonia shifts the equilibrium away from the formation of the secondary imine by competing with the primary amine for reaction with the primary imine intermediate.
-
Catalyst Choice: The choice of catalyst is crucial for selectivity.[1][4] While Pd/C is commonly used, Raney Nickel or cobalt boride catalysts can sometimes offer higher selectivity for the primary amine.[1][5]
-
Solvent and pH: The choice of solvent and control of pH can also influence the reaction outcome.[1] Using protic solvents like ethanol in the presence of ammonia is a common practice.
| Condition | Typical Starting Point | Rationale |
| Catalyst | 5-10 mol% Pd/C or Raney Nickel | Palladium and Nickel are effective for nitrile hydrogenation.[1] |
| Solvent | Methanol or Ethanol | Protic solvents are commonly used for this reduction. |
| Additive | 5-10 equivalents of NH₄OH or saturated NH₃ in MeOH | Suppresses the formation of secondary amine byproducts.[2] |
| Hydrogen Pressure | 50-100 psi | Sufficient pressure to ensure efficient reduction. |
| Temperature | Room Temperature to 50 °C | Higher temperatures can sometimes lead to more side products. |
Question 2: I am using a chemical reducing agent like LiAlH₄ or a Borane complex and my reaction is incomplete, even with excess reagent. What could be the issue?
Answer: Incomplete reduction with powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃) complexes can be due to several factors:
-
Reagent Quality: Both LiAlH₄ and borane complexes are moisture-sensitive. Ensure you are using fresh, anhydrous reagents and solvents. It is recommended to use borane complexes that are more stable, such as borane-dimethyl sulfide (BH₃-SMe₂) or borane-THF (BH₃-THF).[2]
-
Reaction Temperature: While LiAlH₄ reductions are often performed at room temperature or reflux in THF, borane reductions may require heating to drive the reaction to completion.[2] A published procedure for a similar substrate used a BH₃-SMe₂ complex with initial cooling, followed by warming to room temperature and then refluxing in THF.
-
Work-up Procedure: The work-up for these reductions is critical. For LiAlH₄, a Fieser work-up (sequential addition of water, NaOH solution, and more water) is standard to quench the reaction and precipitate aluminum salts for easy filtration. For borane reductions, an acidic work-up is often required to hydrolyze the borane-amine complex. Incomplete hydrolysis can lead to low isolated yields of the free amine.
-
Steric Hindrance: While less likely to be the sole cause for this substrate, significant steric hindrance around the nitrile group can slow down the reduction.
III. FAQs: Synthesis & Purification
Q1: Which reduction method is generally preferred for this synthesis: catalytic hydrogenation or chemical reduction?
A1: The choice depends on available equipment and scale.
-
Catalytic Hydrogenation is often the most economical and environmentally friendly method, especially for large-scale production.[1][6] It avoids the use of stoichiometric metal hydride reagents and simplifies work-up. However, it requires specialized high-pressure hydrogenation equipment.
-
Chemical Reduction with reagents like LiAlH₄ or borane complexes is more common in a laboratory setting where high-pressure reactors may not be available.[2][7] Borane complexes are generally considered safer and easier to handle than LiAlH₄.[2]
Q2: My final product, the hydrochloride salt, is oily and won't crystallize. What can I do?
A2: Oiling out during salt formation is a common issue, often due to impurities or the presence of water.
-
Ensure Anhydrous Conditions: The presence of water can hinder crystallization.[8] It is best to use a solution of HCl in an anhydrous solvent like diethyl ether, isopropanol, or ethanol.
-
Solvent Choice: The choice of solvent for precipitation is critical. You need a solvent in which the free amine is soluble but the hydrochloride salt is not. Diethyl ether is a common choice for precipitating amine hydrochlorides.
-
Purity of the Free Amine: Ensure the free amine is as pure as possible before attempting salt formation. Residual solvents or non-basic impurities can interfere with crystallization. A quick pass through a silica plug may be necessary.
-
Seeding: If you have a small amount of crystalline material from a previous batch, adding a seed crystal can induce crystallization.
-
Trituration: Vigorously scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate crystallization.
Q3: How do I confirm the formation of the hydrochloride salt?
A3: The formation of the hydrochloride salt can be confirmed by several methods:
-
Spectroscopy: In the IR spectrum, the formation of the ammonium salt (R-NH₃⁺) will result in the appearance of a broad absorption band in the 2400-3000 cm⁻¹ region.[9]
-
Solubility: The hydrochloride salt will have drastically different solubility properties compared to the free amine. It will be more soluble in polar solvents like water and alcohols, and less soluble in nonpolar organic solvents like diethyl ether or hexanes.
-
Melting Point: The salt will have a distinct and likely higher melting point than the free amine.
IV. Experimental Protocols
Protocol 1: Reduction of 4-Bromo-2,3-difluorobenzonitrile using Borane-Dimethyl Sulfide Complex
This protocol is adapted from a similar synthesis and provides a robust method for the reduction.
dot
Sources
- 1. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 2. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. JEE 2022: Chemistry- Topic Reduction of Nitriles [unacademy.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. spectroscopyonline.com [spectroscopyonline.com]
Investigating the stability of (4-Bromo-2,3-difluorophenyl)methanamine hydrochloride in different solvent systems
Welcome to the technical support center for (4-Bromo-2,3-difluorophenyl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability studies involving this compound in various solvent systems. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: this compound, as a benzylamine derivative, is susceptible to several degradation pathways in solution. The primary concerns are oxidation and hydrolysis. The benzylic amine group can be oxidized, potentially forming an imine, which can then hydrolyze to the corresponding aldehyde (4-bromo-2,3-difluorobenzaldehyde) and ammonia.[1] Exposure to air (oxygen), elevated temperatures, and certain solvents can accelerate these processes. Additionally, as a hydrochloride salt, the pH of the solution is a critical factor influencing its stability.
Q2: Which solvents are recommended for preparing stock solutions of this compound for stability studies?
A2: The choice of solvent is critical and depends on the specific requirements of your experiment. For initial studies, consider solvents in which the compound is known to be soluble and relatively stable. Based on the polar nature of the hydrochloride salt, polar protic solvents like methanol and ethanol are often good starting points. Apolar aprotic solvents may be less suitable for the salt form. It is crucial to experimentally determine the solubility and short-term stability in your chosen solvent before proceeding with extensive studies. A general guide for determining solubility can be found in resources that outline the shake-flask method.[2]
Q3: How can I monitor the degradation of this compound over time?
A3: A stability-indicating analytical method is essential for monitoring degradation. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for this purpose.[3][4] A properly developed HPLC method can separate the parent compound from its degradation products, allowing for accurate quantification of each. For structural elucidation of unknown degradants, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[1][5]
Q4: What are "forced degradation studies" and why are they necessary for this compound?
A4: Forced degradation, or stress testing, involves intentionally exposing the compound to harsh conditions such as high heat, humidity, acid, base, and oxidation to accelerate its degradation.[6][7] These studies are crucial for several reasons:
-
To identify potential degradation products and pathways: This helps in understanding the intrinsic stability of the molecule.
-
To develop and validate a stability-indicating analytical method: By generating degradants, you can ensure your analytical method can effectively separate them from the parent compound.
-
To inform formulation and packaging development: Understanding how the compound degrades helps in selecting appropriate excipients and packaging to protect it.
Forced degradation is a regulatory requirement in pharmaceutical development to ensure the safety and efficacy of drug substances and products.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid degradation of the compound in a supposedly stable solvent. | 1. Solvent Impurities: Peroxides in ethers or aldehydes in alcohols can be reactive. 2. Dissolved Oxygen: Oxygen can promote oxidative degradation. 3. Incorrect pH: The pH of the solvent, especially if aqueous, may not be optimal for stability. | 1. Use fresh, high-purity (HPLC grade) solvents. 2. Degas the solvent by sparging with an inert gas like nitrogen or argon before use. 3. Buffer the solution to a pH where the compound is most stable (typically slightly acidic for amine salts). |
| Multiple peaks observed in the HPLC chromatogram of a freshly prepared solution. | 1. Impurity in the starting material. 2. On-column degradation. 3. Formation of diastereomers if a chiral center is present and a chiral method is used. 4. Equilibrium between the free base and the salt form on the column. | 1. Check the certificate of analysis of the compound. If necessary, purify the starting material. 2. Modify HPLC conditions: lower the column temperature, use a less aggressive mobile phase, or use a different stationary phase. 3. This is expected for chiral separations. For achiral analysis, ensure an achiral method is used. 4. Ensure the mobile phase is sufficiently acidic (e.g., with 0.1% trifluoroacetic acid or formic acid) to keep the amine protonated. |
| Poor peak shape (tailing or fronting) in HPLC analysis. | 1. Secondary interactions with the stationary phase: The basic amine can interact with residual silanols on the silica support. 2. Column overload. 3. Inappropriate mobile phase pH. | 1. Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase. Ensure the mobile phase pH is low enough to protonate the amine. 2. Reduce the injection volume or the concentration of the sample. 3. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the amine. |
| Difficulty in identifying an unknown degradation product. | 1. Insufficient concentration of the degradant for characterization. 2. Co-elution with another component. | 1. Concentrate the sample containing the degradant or perform a larger-scale degradation to generate more of the impurity for isolation and analysis by NMR or other techniques. 2. Optimize the HPLC method to improve resolution. Employ orthogonal techniques like LC-MS with different fragmentation methods to gain more structural information.[1][8][9] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound. The extent of degradation should be targeted at 5-20% to ensure that the stability-indicating method can adequately resolve the degradation products from the parent peak.
1. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a water/acetonitrile mixture).
2. Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.
3. Analysis:
-
At appropriate time points, withdraw samples, dilute to a suitable concentration, and analyze using a validated stability-indicating HPLC method.
-
Monitor for the appearance of new peaks and a decrease in the area of the parent peak.
Caption: Workflow for the forced degradation study of this compound.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing a reversed-phase HPLC method.
1. Initial Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10-90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 220 nm and 254 nm
-
Injection Volume: 10 µL
2. Method Optimization:
-
Inject a mixture of the stressed samples to observe the separation of the parent compound and all degradation products.
-
Adjust the gradient slope, initial and final mobile phase composition, and flow rate to achieve optimal resolution (Rs > 1.5) between all peaks.
-
If co-elution occurs, consider changing the organic modifier (e.g., to methanol) or the stationary phase (e.g., a phenyl-hexyl column for different selectivity).
3. Method Validation:
-
Once the method is optimized, validate it according to ICH guidelines (Q2(R1)/Q2(R2)) for specificity, linearity, range, accuracy, precision, and robustness.[5][9][10][11][12]
Caption: Logical workflow for developing a stability-indicating HPLC method.
Predicted Degradation Pathway
Based on the known reactivity of benzylamines, a potential degradation pathway for this compound under oxidative and hydrolytic stress is proposed below.
Caption: Predicted degradation pathway of this compound.
References
-
Degradation of benzylamines during chlorination and chloramination - RSC Publishing. Available at: [Link]
-
The Role of Mass Balance in Forced Degradation Studies: Ensuring Method Validity. Available at: [Link]
-
ICH Stability Testing and appropriate validation of analytical procedures - HMR Labs. Available at: [Link]
-
Bizzare observation about benzylamines- explanation? - Sciencemadness Discussion Board. Available at: [Link]
-
Validation of Analytical Procedures Q2(R2) - ICH. Available at: [Link]
-
NMR Applications to Study Natural Product Biosynthesis and Biodegradation. Available at: [Link]
-
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. Available at: [Link]
-
Schematic degradation pathway of benzylamine as described in literature... - ResearchGate. Available at: [Link]
-
Diclofenac Salts, Part 7: Are the Pharmaceutical Salts with Aliphatic Amines Stable? | Request PDF - ResearchGate. Available at: [Link]
-
Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC - PubMed Central. Available at: [Link]
-
Biodegradation of halogenated organic compounds - PMC - NIH. Available at: [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA). Available at: [Link]
-
Forced Degradation Studies - MedCrave online. Available at: [Link]
-
ICH Q2(R2) – Complete Guide to Validation of Analytical Procedures - YouTube. Available at: [Link]
-
Stability Testing of Pharmaceutical Products. Available at: [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available at: [Link]
-
What can be the reason of degradation of the product obtained after benzylation of 4-chloropyrimidine or 9-chloroacrdine using benzyl amine? | ResearchGate. Available at: [Link]
-
Halogenated Aromatics: Fate and Microbial Degradation - ResearchGate. Available at: [Link]
-
Bacterial Degradation of Aromatic Compounds - MDPI. Available at: [Link]
-
Stability testing of existing active substances and related finished products. Available at: [Link]
-
(4-bromo-2,5-difluorophenyl)methanamine hydrochloride - PubChemLite. Available at: [Link]
-
stability-indicating hplc method: Topics by Science.gov. Available at: [Link]
-
Stability-Indicating RP-HPLC Method Development for A Fixed-Dose Combination Tablet and Its Degradation Kinetics - AKT Publication. Available at: [Link]
-
stability-indicating-hplc-method Research Articles - Page 6 - R Discovery. Available at: [Link]
-
Stability-Indicating RP-HPLC Method Development and Validation for the Quantification of Ketorolac Tromethamine-Related Impurities in Tablets Solid Oral Dosage Forms - PubMed. Available at: [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Buy (4-Bromo-2,3-difluorophenyl)methanol | 162744-55-0 [smolecule.com]
- 5. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. ajpsonline.com [ajpsonline.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. NMR Applications to Study Natural Product Biosynthesis and Biodegradation [escholarship.org]
- 11. ijrpp.com [ijrpp.com]
- 12. mdpi.com [mdpi.com]
Identifying and minimizing side reactions during the synthesis of (4-Bromo-2,3-difluorophenyl)methanamine hydrochloride
Welcome to the technical support center for the synthesis of (4-Bromo-2,3-difluorophenyl)methanamine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth, field-proven insights into identifying and minimizing critical side reactions to enhance yield, purity, and reproducibility.
Section 1: Troubleshooting Guide for Common Synthetic Issues
This section addresses specific problems encountered during the synthesis, organized in a question-and-answer format. We focus primarily on the two most prevalent synthetic routes: Reductive Amination of 4-bromo-2,3-difluorobenzaldehyde and Reduction of 4-bromo-2,3-difluorobenzonitrile.
Route 1: Reductive Amination Pathway
This is often the preferred route due to its operational simplicity and high atom economy.[1] It involves the reaction of 4-bromo-2,3-difluorobenzaldehyde with an ammonia source to form an intermediate imine, which is then reduced in situ to the target primary amine.
Question 1.1: My reaction yields are low, and I've isolated a significant amount of a higher molecular weight byproduct. What is it and how can I prevent it?
Answer: This is a classic case of over-alkylation , where the desired primary amine product acts as a nucleophile, reacting with another molecule of the starting aldehyde to form a secondary amine impurity, bis((4-bromo-2,3-difluorophenyl)methyl)amine.[2][3]
Causality: The newly formed primary amine can be more nucleophilic than the ammonia source used, leading to a competitive reaction with the remaining aldehyde. This side reaction is particularly problematic if the concentration of the primary amine product builds up while a significant amount of aldehyde is still present.
Troubleshooting & Minimization Strategies:
| Strategy | Rationale |
| Increase Excess of Ammonia Source | Use a large molar excess (10-25 equivalents) of the ammonia source (e.g., ammonium acetate, aqueous ammonia) to outcompete the primary amine product for the aldehyde. |
| Control Reagent Addition | Add the aldehyde slowly to the solution containing the ammonia source and the reducing agent. This maintains a low concentration of the aldehyde, minimizing the chance for the product amine to react with it.[4] |
| Choice of Reducing Agent | Use a milder, selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is highly effective as it selectively reduces the iminium ion over the aldehyde and works well under the slightly acidic conditions that favor imine formation.[2][5] Sodium cyanoborohydride (NaBH₃CN) is also a good choice for the same reasons.[3] |
| One-Pot, Two-Step Procedure | First, allow the imine to form completely by stirring the aldehyde and ammonia source together (monitor by TLC/LCMS). Once the aldehyde is consumed, add the reducing agent (e.g., NaBH₄) portion-wise at a low temperature (0 °C).[5][6] This separates the imine formation from the reduction step, preventing the reducing agent from consuming the aldehyde prematurely. |
Question 1.2: My main impurity is (4-Bromo-2,3-difluorophenyl)methanol. Why is this forming?
Answer: The formation of the corresponding benzyl alcohol is a result of the direct reduction of the starting aldehyde.
Causality: This occurs when the reducing agent is too reactive and reduces the aldehyde's carbonyl group faster than the imine intermediate can form and be reduced. This is a common issue with powerful reducing agents like sodium borohydride (NaBH₄) if the reaction conditions are not carefully controlled.[2][7]
Troubleshooting & Minimization Strategies:
| Strategy | Rationale |
| Use a pH-Sensitive Reductant | Employ NaBH₃CN or NaBH(OAc)₃. These reagents are less reactive towards carbonyls at the neutral or slightly acidic pH (pH 4-6) required for efficient imine formation, but are highly effective at reducing the protonated imine (iminium ion).[2] |
| Ensure Complete Imine Formation | Before adding a strong reductant like NaBH₄, ensure imine formation is complete. This can be facilitated by adding a dehydrating agent like molecular sieves or by allowing sufficient reaction time (monitor by an appropriate analytical technique).[6] |
| Lower the Reaction Temperature | When adding NaBH₄, maintain a low temperature (e.g., 0 °C) to control its reactivity and favor the reduction of the already-formed imine over the unreacted aldehyde. |
Route 2: Nitrile Reduction Pathway
This route involves the reduction of 4-bromo-2,3-difluorobenzonitrile using a hydride source like Borane-dimethyl sulfide complex (BH₃·SMe₂) or Lithium Aluminum Hydride (LiAlH₄).[8]
Question 2.1: The reaction is sluggish, and upon workup, I recover mostly my starting nitrile or a complex mixture. What's going wrong?
Answer: This typically points to issues with the reducing agent's activity or improper reaction conditions.
Causality: Hydride reducing agents are extremely sensitive to moisture and air. Contamination will quench the reagent, leading to incomplete or failed reactions. Furthermore, the electron-withdrawing fluorine atoms on the aromatic ring can influence the reactivity of the nitrile group.
Troubleshooting & Minimization Strategies:
| Strategy | Rationale |
| Ensure Anhydrous Conditions | Thoroughly dry all glassware. Use anhydrous solvents (e.g., THF, Diethyl Ether) and ensure reagents are fresh and handled under an inert atmosphere (Nitrogen or Argon). |
| Verify Reagent Activity | Use a freshly opened bottle of the reducing agent or titrate it to determine its active concentration before use. |
| Increase Reaction Temperature | If the reaction is slow at room temperature, gentle heating under reflux may be required to drive the reduction to completion, as seen in similar syntheses.[8] Always do this cautiously, especially with reagents like LiAlH₄. |
| Proper Quenching Procedure | The workup is critical. For borane reductions, an acidic workup (e.g., with HCl) is necessary to hydrolyze the borane-amine complex and liberate the amine salt. For LiAlH₄, a careful, sequential addition of water and NaOH solution (Fieser workup) is standard. |
Section 2: General FAQs
Q1: Which synthetic route is generally recommended for high purity?
A1: For achieving high purity of the primary amine, the Gabriel Synthesis is a historically robust method as it inherently prevents over-alkylation.[9][10][11] It involves alkylating potassium phthalimide with the corresponding benzyl halide and then liberating the amine. However, it is a multi-step process. For operational simplicity with good control over purity, a well-optimized Reductive Amination using a selective reducing agent like NaBH(OAc)₃ is often the most practical choice in a modern laboratory setting.[1][5]
Q2: How do I properly form and isolate the final hydrochloride salt?
A2: After the reaction workup and extraction of the free amine into an organic solvent (e.g., ethyl acetate, diethyl ether), the hydrochloride salt is precipitated.
-
Dry the organic solution containing the free amine over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter the solution to remove the drying agent.
-
Cool the solution in an ice bath.
-
Slowly add a solution of HCl in a suitable solvent (e.g., HCl in diethyl ether, isopropanol, or dioxane) dropwise with stirring.
-
The hydrochloride salt should precipitate as a solid. If it oils out, try scratching the inside of the flask or adding a seed crystal.
-
Collect the solid by filtration, wash with cold diethyl ether to remove non-polar impurities, and dry under vacuum.[8][12]
Q3: My final product is a sticky solid or oil instead of a crystalline powder. What should I do?
A3: This often indicates the presence of impurities that are disrupting the crystal lattice.
-
Residual Solvent: Ensure the product is thoroughly dried under high vacuum.
-
Impurities: The presence of the secondary amine or benzyl alcohol side products can lead to this issue. The product should be purified before salt formation.
-
Purification:
-
Recrystallization: Attempt to recrystallize the hydrochloride salt from a suitable solvent system (e.g., isopropanol/ether, ethanol/hexane).
-
Free-Basing and Re-precipitation: Dissolve the impure salt in water, basify with NaOH to regenerate the free amine, extract the amine into an organic solvent, dry the organic layer, and re-precipitate the HCl salt as described above.[12] This can be a very effective purification step.
-
Section 3: Visualization of Key Pathways
Primary Synthetic Pathway: Reductive Amination
The diagram below illustrates the desired reaction sequence from the starting aldehyde to the final hydrochloride salt.
Caption: Desired workflow for reductive amination synthesis.
Major Side Reaction: Over-Alkylation
This diagram shows how the desired primary amine product can be consumed to form an undesired secondary amine.
Caption: Pathway for the formation of the secondary amine impurity.
Section 4: Experimental Protocol
Optimized Protocol for Reductive Amination
This protocol is designed to minimize side reactions by using a selective reducing agent and controlled conditions.
Materials:
-
4-Bromo-2,3-difluorobenzaldehyde
-
Ammonium Acetate (NH₄OAc)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
2M HCl in Diethyl Ether
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-bromo-2,3-difluorobenzaldehyde (1.0 eq) and anhydrous DCM (approx. 0.2 M concentration).
-
Imine Formation: Add ammonium acetate (10.0 eq) to the solution. Stir the resulting suspension vigorously at room temperature for 1 hour.
-
Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq). Caution: The reaction may bubble slightly. Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 3-5 hours. Look for the complete disappearance of the starting aldehyde.
-
Workup: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution. Stir for 15 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash with brine.
-
Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude free amine, typically as an oil.
-
Salt Formation: Dissolve the crude amine in a minimal amount of diethyl ether. Cool the solution to 0 °C and add 2M HCl in diethyl ether dropwise until precipitation is complete.
-
Isolation: Stir the resulting slurry for 30 minutes at 0 °C. Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven to afford the final this compound.
References
-
Reddit. (2022). How to purify Benzylamine? r/OrganicChemistry. Retrieved January 19, 2026, from [Link][12]
-
Organic Chemistry Division, Royal Society of Chemistry. (n.d.). Reductive Amination. Retrieved January 19, 2026, from [Link][1]
-
Reddit. (2023). What's wrong with my reductive amination? I barely got any product. r/OrganicChemistry. Retrieved January 19, 2026, from [Link][6]
-
Scribd. (n.d.). Failed Home Synthesis of Benzylamine, Writeup With Pictures. Retrieved January 19, 2026, from [Link][13]
-
Nigh, W. G. (1973). The Gabriel Synthesis of Benzylamine. Journal of Chemical Education, 50(9), 624. Retrieved January 19, 2026, from [Link][9]
-
Ashenhurst, J. (2017). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. Retrieved January 19, 2026, from [Link][3]
-
Wikipedia. (2023). Gabriel synthesis. Retrieved January 19, 2026, from [Link][10]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 19, 2026, from [Link][5]
-
Ashenhurst, J. (2023). The Gabriel Synthesis For Making Primary Amines. Master Organic Chemistry. Retrieved January 19, 2026, from [Link][11]
-
NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. Retrieved January 19, 2026, from [Link][14]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved January 19, 2026, from [Link][7]
-
PrepChem.com. (2023). Preparation of benzylamine. Retrieved January 19, 2026, from [Link][15]
Sources
- 1. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. reddit.com [reddit.com]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. (4-bromo-2-(trifluoromethyl)phenyl)methanamine synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. reddit.com [reddit.com]
- 13. scribd.com [scribd.com]
- 14. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. prepchem.com [prepchem.com]
Troubleshooting common issues in the crystallization of (4-Bromo-2,3-difluorophenyl)methanamine hydrochloride
Welcome to the technical support center for the crystallization of (4-Bromo-2,3-difluorophenyl)methanamine hydrochloride (CAS 1980086-47-2).[1] This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the crystallization of this compound. The following troubleshooting guide and frequently asked questions (FAQs) are based on established crystallographic principles and practical laboratory experience.
I. Troubleshooting Common Crystallization Issues
This section addresses specific problems that may arise during the crystallization of this compound, providing explanations of the underlying causes and actionable, step-by-step solutions.
Issue 1: The Compound "Oils Out" Instead of Crystallizing
Question: I've dissolved my this compound in the hot solvent, but upon cooling, it separates as an oil or liquid droplets instead of forming solid crystals. What is happening and how can I fix it?
Answer:
"Oiling out" is a common crystallization problem that occurs when the solute's melting point is lower than the temperature of the solution from which it is crystallizing.[2] This is particularly prevalent with impure compounds, as impurities can significantly depress the melting point. For amine hydrochlorides like this compound, the presence of residual free base or other synthetic byproducts can lead to this phenomenon. The liquid droplets that form are essentially a supersaturated solution or an impure molten form of your compound, which rarely solidifies into a pure crystalline material.[2]
Root Cause Analysis & Solutions:
-
High Solute Concentration/Rapid Cooling: The solution may be too concentrated, or the cooling rate is too fast, not allowing sufficient time for nucleation and crystal growth.
-
Solution: Reheat the mixture until the oil redissolves. Add a small amount of additional solvent (1-5% of the total volume) to slightly decrease the saturation.[2] Allow the solution to cool more slowly. You can insulate the flask with glass wool or place it in a Dewar flask to slow down the cooling process.
-
-
Inappropriate Solvent Choice: The chosen solvent may have a boiling point that is too high relative to the melting point of your compound.
-
Solution: Select a solvent with a lower boiling point. Alternatively, employ a co-solvent system.[3] A good starting point is a solvent in which the compound is highly soluble and another in which it is sparingly soluble (an anti-solvent). Dissolve the compound in a minimal amount of the "good" solvent at an elevated temperature, then slowly add the "anti-solvent" until turbidity (cloudiness) is observed. Reheat to clarify and then cool slowly. Common solvent systems for amine hydrochlorides include alcohol/ether or alcohol/alkane mixtures.[4]
-
-
Presence of Impurities: As mentioned, impurities can significantly lower the melting point.
-
Solution: If the above methods fail, the purity of the starting material should be addressed. Consider an additional purification step, such as column chromatography or a preliminary precipitation, before attempting recrystallization.
-
Troubleshooting Workflow: Oiling Out
Caption: Workflow for controlling polymorphic outcomes.
II. Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: While specific quantitative solubility data is not widely published, based on its structure—a polar amine hydrochloride salt and a halogenated aromatic ring—it is expected to be soluble in polar protic solvents like methanol, ethanol, and water, and less soluble in nonpolar solvents such as hexanes and toluene. [5]Its solubility in solvents of intermediate polarity like ethyl acetate or dichloromethane will likely be moderate. Experimental determination of solubility is always recommended for selecting an appropriate crystallization solvent. [5] Q2: How does the presence of the hydrochloride salt affect crystallization compared to the free base?
A2: The hydrochloride salt form significantly increases the polarity and melting point of the molecule compared to its free base. This generally makes it more amenable to crystallization from a wider range of organic solvents. The strong ionic interactions and hydrogen bonding capabilities of the ammonium chloride group often lead to well-ordered crystal lattices. [6]In contrast, the free base, being less polar, might be more prone to oiling out or may require more nonpolar solvent systems for crystallization.
Q3: Are there any specific safety precautions I should take when crystallizing this compound?
A3: Yes. This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. [1]Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [1]Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.
Q4: Can I use a trialkylsilyl halide to form the hydrochloride salt in situ during crystallization?
A4: Yes, this is a valid and often effective method for preparing crystalline hydrohalides, especially when anhydrous conditions are desired. [7]A trialkylsilyl halide (e.g., trimethylsilyl chloride) can be added to the free base of the organic amine in a suitable solvent. [7]This in situ generation of HCl can provide better control over the stoichiometry and can sometimes lead to higher quality crystals.
Q5: My yield is very low. What are the likely causes?
A5: A low yield can result from several factors:
-
Using too much solvent: This is the most common reason. A significant portion of your compound may remain dissolved in the mother liquor. [2]You can check for this by evaporating a small amount of the filtrate to see if a substantial amount of solid remains.
-
Incomplete precipitation: The solution may not have been cooled to a low enough temperature to maximize crystal recovery.
-
Premature crystallization during hot filtration: If you performed a hot filtration to remove impurities, some product might have crystallized on the filter paper. This can be minimized by using a pre-heated funnel and flask.
III. References
-
University of Southampton. (n.d.). Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. ePrints Soton. Retrieved from
-
FDA. (n.d.). Regulatory Considerations on Pharmaceutical Solids: Polymorphs/Salts and Co-Crystals. Retrieved from
-
All About Drugs. (n.d.). Polymorphism. Retrieved from
-
Fan, X., et al. (2025). Effect of crystallization temperature, stirring rate, and pH on the crystallization of ammonium sulfate in the presence of calcium sulfate. ResearchGate. Retrieved from
-
Taylor & Francis Group. (2014). Salt Formation of Pharmaceutical Compounds and Associated Genotoxic Risks. CRC Press. Retrieved from
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from
-
Google Patents. (n.d.). WO2020172584A1 - Solid polymorphs of a flna-binding compound and its hydrochloride salts. Retrieved from
-
PMC - PubMed Central. (n.d.). Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications. Retrieved from
-
PMC - NIH. (n.d.). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. Retrieved from
-
MDPI. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Retrieved from
-
ResearchGate. (2018). How does the solvent or pH affect the formation of weak bonds in crystal packing? Retrieved from
-
Journal of the American Chemical Society. (n.d.). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Retrieved from
-
European Patent Office. (2007). Crystallization of hydrohalides of pharmaceutical compounds - EP 2436381 A1. Retrieved from
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from
-
BenchChem. (2025). An In-depth Technical Guide to the Solubility of (4-(Bromomethyl)phenyl)methanamine in Organic Solvents. Retrieved from
-
Fluorochem. (n.d.). This compound. Retrieved from
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Optimization of reaction time and temperature for (4-Bromo-2,3-difluorophenyl)methanamine hydrochloride synthesis
Welcome to the technical support guide for the synthesis of (4-Bromo-2,3-difluorophenyl)methanamine hydrochloride. This document provides in-depth guidance, troubleshooting protocols, and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing this crucial synthesis. Our focus is on the practical optimization of reaction time and temperature to maximize yield and purity.
Core Principles: The Chemistry Behind the Synthesis
The most common and versatile route to synthesizing (4-Bromo-2,3-difluorophenyl)methanamine is through the reductive amination of 4-bromo-2,3-difluorobenzaldehyde. This method is favored for its operational simplicity and tolerance of various functional groups. The reaction proceeds in two fundamental stages:
-
Imine Formation: The aldehyde reacts with an amine source (commonly ammonia or an ammonium salt) under mildly acidic conditions to form an intermediate imine (a compound containing a carbon-nitrogen double bond). This is a reversible equilibrium reaction where the removal of water drives the reaction forward.
-
Reduction: The C=N bond of the imine is then selectively reduced to a C-N single bond using a suitable reducing agent, yielding the target primary amine.
The hydrochloride salt is typically formed in the final workup step by treating the free amine with hydrochloric acid, which improves the compound's stability and handling characteristics as a crystalline solid.[1]
Optimization of Reaction Time and Temperature
The interplay between time and temperature is critical for balancing the rate of productive reaction against the formation of impurities.
| Parameter | Effect on Imine Formation (Stage 1) | Effect on Reduction (Stage 2) | Overall Impact on Yield & Purity |
| Low Temperature | Slows down the reaction significantly, may not reach completion. | Generally favorable, minimizes side reactions. | Low yield due to incomplete imine formation. High purity if the reaction proceeds. |
| Optimal Temperature | Fast enough for efficient imine formation without significant degradation. | Sufficiently fast for complete reduction. | High yield and high purity. |
| High Temperature | Accelerates imine formation but increases the risk of side reactions (e.g., byproduct formation, decomposition).[2] | Can lead to over-reduction or decomposition of the product and reducing agent. | Yield may decrease due to side reactions; purity is often compromised.[2] |
| Short Reaction Time | May be insufficient for complete imine formation. | May not allow for the complete reduction of the imine. | Low yield of the final product. |
| Optimal Reaction Time | Allows for equilibrium to be sufficiently shifted towards the imine. | Ensures all of the formed imine is reduced. | Maximizes the yield of the desired product. |
| Long Reaction Time | Can lead to the formation of colored impurities and byproducts.[2] | Generally does not provide additional benefit and may increase byproduct formation. | Can decrease purity and sometimes yield due to product degradation.[2][3] |
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is very low. What are the likely causes and solutions?
-
Potential Cause 1: Incomplete Imine Formation. The equilibrium between the aldehyde/ammonia and the imine/water may not be shifting sufficiently to the product side.
-
Solution: The formation of an imine is typically best under mildly acidic conditions (pH 4-5).[4] If the solution is too acidic, the ammonia source will be fully protonated and non-nucleophilic. If it's too basic, the carbonyl will not be activated. Consider adding a catalytic amount of a mild acid like acetic acid. Also, ensure your solvent is anhydrous, as excess water will hinder imine formation.
-
-
Potential Cause 2: Inefficient Reduction. The reducing agent may not be effectively reducing the imine intermediate.
-
Solution: Check the quality and age of your reducing agent (e.g., sodium borohydride). These reagents can degrade over time, especially with exposure to moisture. Ensure it is added at the appropriate temperature; adding NaBH4 to a very warm solution can cause it to decompose rapidly before it can react.
-
-
Potential Cause 3: Premature Reduction of the Aldehyde. The reducing agent might be reacting with the starting aldehyde before it has a chance to form the imine.
-
Solution: Employ a stepwise procedure. First, stir the aldehyde and ammonia source at room temperature or slightly elevated temperature for a period (e.g., 1-2 hours) to allow for imine formation. Then, cool the reaction mixture (e.g., to 0 °C) before adding the reducing agent.[4] Alternatively, use a milder reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB), which are known to selectively reduce imines in the presence of aldehydes.[4][5]
-
Q2: I am observing significant impurity spots on my TLC/LC-MS. How can I identify and prevent them?
-
Impurity 1: (4-Bromo-2,3-difluorophenyl)methanol. This alcohol is formed by the direct reduction of the starting aldehyde.
-
Cause & Prevention: This is a classic side reaction when using strong reducing agents like NaBH4 concurrently with the aldehyde.[4][6] As mentioned in Q1, the best prevention is to use a milder, imine-selective reducing agent or to add the NaBH4 in a separate, low-temperature step after the imine has had time to form.
-
-
Impurity 2: Dibenzylamine Derivative (Secondary Amine). The primary amine product can react with another molecule of the imine intermediate, leading to a secondary amine.
-
Cause & Prevention: This is more likely when the concentration of the primary amine product becomes high relative to the ammonia source. To prevent this, use a significant excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia). This ensures the imine is more likely to encounter an ammonia molecule than the product amine.
-
Q3: My reaction seems to have stalled and is not proceeding to completion. What should I do?
-
Potential Cause 1: Reagent Quality. The purity of starting materials and the dryness of the solvent are paramount.
-
Solution: Use freshly opened or purified solvents and high-purity reagents. Anhydrous conditions are particularly important for the imine formation step.
-
-
Potential Cause 2: Suboptimal Temperature. The reaction may be too cold for efficient imine formation.
-
Solution: While monitoring the reaction by TLC, slowly increase the temperature of the imine formation step (e.g., to 40-50 °C).[7] Once the starting aldehyde spot has been consumed, cool the reaction down before adding the reducing agent.
-
Experimental Protocol: Optimized Reductive Amination
This protocol is a starting point and may require further optimization based on your specific laboratory conditions and equipment.
Materials:
-
4-bromo-2,3-difluorobenzaldehyde
-
Ammonium Acetate (NH4OAc)
-
Methanol (MeOH), anhydrous
-
Sodium Borohydride (NaBH4)
-
Diethyl Ether (Et2O)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
Procedure:
-
Imine Formation:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2,3-difluorobenzaldehyde (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration).
-
Add ammonium acetate (5.0 eq) to the solution.
-
Stir the mixture at room temperature for 2 hours. Monitor the consumption of the aldehyde by Thin Layer Chromatography (TLC). If the reaction is slow, the mixture can be gently warmed to 40 °C.
-
-
Reduction:
-
Once the aldehyde is mostly consumed, cool the reaction flask to 0 °C in an ice-water bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes. Caution: Gas evolution (hydrogen) will occur. Ensure the temperature does not rise above 5-10 °C during the addition.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours or until the imine intermediate is fully consumed (as monitored by TLC or LC-MS).
-
-
Workup and Purification:
-
Quench the reaction by slowly adding water at 0 °C.
-
Remove the methanol under reduced pressure.
-
Add diethyl ether to the remaining aqueous residue and transfer to a separatory funnel.
-
Carefully wash the organic layer with saturated NaHCO3 solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude free amine.
-
-
Salt Formation:
-
Dissolve the crude amine in a minimal amount of diethyl ether.
-
Slowly add 1 M HCl in diethyl ether dropwise while stirring.
-
The hydrochloride salt should precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final product.
-
Frequently Asked Questions (FAQs)
-
Q: Can I use a different reducing agent?
-
A: Yes. Sodium cyanoborohydride (NaBH3CN) is an excellent alternative that can be added at the beginning of the reaction (one-pot) as it is less likely to reduce the aldehyde.[4] However, it is toxic and requires careful handling. Sodium triacetoxyborohydride (STAB) is another effective and milder option.[5]
-
-
Q: Is methanol the only solvent option?
-
A: While methanol is common, other polar protic solvents like ethanol can also be used. Aprotic solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM) can also work, often with the addition of a catalytic amount of acid and a dehydrating agent (like molecular sieves) to facilitate imine formation.
-
-
Q: How do I best purify the final product if it's not clean after precipitation?
-
A: If the precipitated hydrochloride salt is still impure, it can be recrystallized. A common method is to dissolve it in a minimal amount of a hot polar solvent (like ethanol or isopropanol) and then allow it to cool slowly. Alternatively, the salt can be converted back to the free base with NaOH, extracted, and purified by column chromatography on silica gel before re-forming the salt.[8]
-
-
Q: Why is forming the hydrochloride salt necessary?
References
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzylamine synthesis by C-C coupling. Retrieved from [Link]
- Google Patents. (n.d.). EP3914582A1 - Process for preparation of halogenated benzylamine and intermediates therof.
-
ResearchGate. (n.d.). Temperature effect study on reductive amination reaction of benzaldehyde with aniline... Retrieved from [Link]
-
Ashenhurst, J. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of increasing reaction time on yield of benzylamine... Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzylamines. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of aldehydes). a. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C7H6BrF2N). Retrieved from [Link]
- Google Patents. (n.d.). US3336308A - Novel amino halo-benzylamines.
-
YouTube. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). The Gabriel Synthesis of Benzylamine. Retrieved from [Link]
-
Biotage. (2023, February 6). How does reaction time impact synthetic product purity and yield?. Retrieved from [Link]
-
Reddit. (n.d.). How to purify Benzylamine? : r/OrganicChemistry. Retrieved from [Link]
-
YouTube. (2018, January 21). Introduction to Reductions & Sodium Borohydride (Theory & Problems). Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination a. Retrieved from [Link]
- Google Patents. (n.d.). US2987548A - Preparation of benzylamine.
- Google Patents. (n.d.). CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.
-
ACS Publications. (2026, January 15). Direct Amidation of Tertiary N-Benzylamines. Organic Letters. Retrieved from [Link]
-
ResearchGate. (n.d.). Reductive aminations of benzaldehyde (Aq‐Fe, NaBH4, CPME, 40 °C, 3 h...). Retrieved from [Link]
-
Chemguide. (n.d.). reduction of carbonyl compounds using sodium tetrahydridoborate. Retrieved from [Link]
-
Reddit. (2013, March 7). Reduction of an aldehyde with sodium borohydride/ hydrolysis of the borate ester. Retrieved from [Link]
-
ResearchGate. (2025, August 6). The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzylamine. Retrieved from [Link]
- Google Patents. (n.d.). GB2323087A - Process for preparing Benzylamine salts.
- Google Patents. (n.d.). DE19811092A1 - Process for the preparation of benzylamine salts.
-
NIH. (n.d.). Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes. PMC. Retrieved from [Link]
Sources
- 1. Benzylamine - Wikipedia [en.wikipedia.org]
- 2. biotage.com [biotage.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. GB2323087A - Process for preparing Benzylamine salts - Google Patents [patents.google.com]
Effective removal of unreacted starting materials from (4-Bromo-2,3-difluorophenyl)methanamine hydrochloride
Welcome to the technical support center for the effective removal of unreacted starting materials from (4-Bromo-2,3-difluorophenyl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the likely unreacted starting materials I need to remove?
A1: The synthesis of (4-Bromo-2,3-difluorophenyl)methanamine typically proceeds via one of two main routes. Identifying your synthetic pathway is the first step in effective purification.
-
Route 1: Reductive Amination. This is a common and efficient method for producing primary amines.[1][2] The primary unreacted starting material from this route would be 4-Bromo-2,3-difluorobenzaldehyde . You may also have residual reducing agents or their byproducts.
-
Route 2: Nitrile Reduction. This route involves the reduction of a nitrile group. The key unreacted starting material would be 4-bromo-2,3-difluorobenzonitrile .
It is crucial to know which starting material was used as their differing chemical properties will dictate the optimal purification strategy.
Q2: I'm not sure which synthetic route was used. How can I identify the main impurity?
A2: A simple Thin Layer Chromatography (TLC) analysis of your crude product alongside commercially available standards of 4-Bromo-2,3-difluorobenzaldehyde and 4-bromo-2,3-difluorobenzonitrile will likely identify the major unreacted starting material. An LC-MS analysis can also provide definitive identification of the impurities present in your crude mixture.
Q3: My final product is an HCl salt. How does this affect the purification strategy?
A3: The hydrochloride salt form of your amine has significantly different solubility characteristics compared to its freebase form. Amine hydrochloride salts are generally more polar and often crystalline, making them amenable to purification by recrystallization from appropriate solvent systems.[3][4] Conversely, the freebase form is more soluble in organic solvents, which is advantageous for purification by extraction or chromatography. Your choice of purification method may involve converting the salt to the freebase and then back to the salt for final isolation.
Troubleshooting Guides & Detailed Protocols
This section provides detailed troubleshooting for the most common purification techniques.
Method 1: Liquid-Liquid Extraction (pH-Controlled)
Liquid-liquid extraction is a powerful first-pass purification technique that leverages the basicity of the amine to separate it from neutral or acidic impurities.[5][6]
Core Principle
Your desired amine can be protonated to form a water-soluble ammonium salt at low pH, while neutral impurities like unreacted aldehyde or nitrile remain in an organic solvent. By then raising the pH, the amine is deprotonated back to its freebase form, which can be extracted back into an organic solvent, leaving behind any water-soluble impurities.
Troubleshooting Common Issues
| Problem | Potential Cause | Solution |
| Poor Separation/Emulsion Formation | - High concentration of product or impurities. - Vigorous shaking of the separatory funnel. | - Dilute the reaction mixture with more solvent. - Gently invert the separatory funnel instead of vigorous shaking. - Add a small amount of brine to help break the emulsion. |
| Low Yield of Final Product | - Incomplete extraction from the aqueous or organic layer. - Incorrect pH for protonation or deprotonation. | - Perform multiple extractions (3-4 times) with smaller volumes of solvent. - Use a pH meter to ensure the aqueous layer reaches the target pH (<2 for protonation, >10 for deprotonation). |
| Product Crashes Out of Solution | - The hydrochloride salt may be insoluble in the chosen organic solvent. | - Use a more polar organic solvent for extraction, such as ethyl acetate or dichloromethane. - If the free base is a solid, ensure it fully dissolves in the organic solvent before proceeding. |
Detailed Protocol for pH-Controlled Extraction
-
Dissolution: Dissolve the crude this compound in a mixture of a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) and water.
-
Basification: Add a solution of sodium hydroxide (e.g., 1M NaOH) dropwise while stirring until the aqueous layer is basic (pH > 10). This converts the amine hydrochloride to the freebase.
-
Extraction of Freebase: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with the organic solvent. Combine the organic layers.
-
Removal of Neutral Impurities: The combined organic layers now contain your amine freebase and any unreacted aldehyde or nitrile.
-
Acidic Wash: Wash the combined organic layers with a dilute acid solution (e.g., 1M HCl). This will protonate the amine, pulling it into the aqueous layer, while the unreacted starting materials remain in the organic layer.
-
Separation: Separate the aqueous layer containing your protonated amine. Discard the organic layer which contains the impurities.
-
Isolation of Pure Product:
-
As Freebase: Make the aqueous layer basic (pH > 10) with NaOH and extract the pure freebase into an organic solvent. Dry the organic layer with a drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure.
-
As HCl Salt: To re-form the hydrochloride salt, the freebase can be dissolved in a suitable solvent (like diethyl ether or isopropanol) and treated with a solution of HCl in the same solvent.[3] The salt will often precipitate and can be collected by filtration.
-
Workflow Diagram
Caption: Workflow for purification via pH-controlled extraction.
Method 2: Flash Column Chromatography
Flash column chromatography is a highly effective technique for separating compounds with different polarities.
Core Principle
Separation is achieved based on the differential partitioning of the components of the mixture between a stationary phase (e.g., silica gel) and a mobile phase (the eluent). Less polar compounds typically travel down the column faster.
Troubleshooting Common Issues
| Problem | Potential Cause | Solution |
| Product Streaking/Tailing on Column | - Amines are basic and can interact strongly with the acidic silanol groups on standard silica gel.[7] | - Add a small amount of a competing amine, like triethylamine (0.5-1%), to the eluent to neutralize the acidic sites on the silica.[8] - Use an amine-functionalized silica gel column which is specifically designed for the purification of basic compounds.[7][9] |
| Poor Separation of Product and Impurity | - Inappropriate solvent system (eluent). | - Systematically screen different solvent systems using TLC first. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate). |
| Product is Insoluble in Loading Solvent | - The hydrochloride salt is often insoluble in common chromatography solvents. | - Convert the amine hydrochloride to the freebase before performing chromatography. |
Detailed Protocol for Flash Chromatography
-
Preparation of Freebase: Ensure your material is in the freebase form for optimal results on silica gel. If you have the HCl salt, perform a simple basic workup as described in the extraction protocol.
-
Choice of Stationary Phase:
-
Sample Loading: Dissolve the crude freebase in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, for less soluble compounds, perform a solid-state loading by adsorbing the compound onto a small amount of silica gel.
-
Elution: Run the column with the chosen eluent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure. If desired, the pure freebase can then be converted back to the hydrochloride salt.
Workflow Diagram
Caption: General workflow for flash column chromatography.
Method 3: Recrystallization
Recrystallization is an excellent final purification step, particularly for obtaining a highly pure, crystalline solid.
Core Principle
This technique relies on the difference in solubility of your compound and the impurities in a particular solvent at different temperatures. The compound should be highly soluble at high temperatures and poorly soluble at low temperatures in the chosen solvent.
Troubleshooting Common Issues
| Problem | Potential Cause | Solution |
| Product Does Not Crystallize | - The chosen solvent is not appropriate (product is too soluble). - The solution is not saturated. - Cooling is too rapid. | - Screen for a suitable solvent or solvent mixture. For amine hydrochlorides, alcohols like isopropanol or ethanol, or mixtures with less polar solvents like diethyl ether, can be effective.[3] - Concentrate the solution to the point of saturation. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Oiling Out | - The product's melting point is lower than the boiling point of the solvent. - The solution is supersaturated. | - Use a lower-boiling point solvent. - Add a small amount of additional hot solvent to dissolve the oil, then cool slowly. |
| Low Recovery | - Too much solvent was used. - The product has some solubility even at low temperatures. | - Use the minimum amount of hot solvent required to dissolve the solid. - Cool the solution in an ice bath for a longer period to maximize precipitation. |
Detailed Protocol for Recrystallization
-
Solvent Selection: Choose a solvent in which the this compound has high solubility when hot and low solubility when cold. Common choices for amine hydrochlorides include isopropanol, ethanol, or methanol/diethyl ether mixtures.[3]
-
Dissolution: In a flask, add the crude hydrochloride salt and a small amount of the chosen solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary for complete dissolution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Workflow Diagram
Caption: Step-by-step process for recrystallization.
References
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. [Link]
- Worrel, C. J. (1961). Preparation of benzylamine. U.S.
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]
-
Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines?. [Link]
-
Lyddon, L. (2008). Troubleshooting Amine Unit Simulations. Bryan Research & Engineering. [Link]
-
Scribd. (n.d.). Amine Plant Troubleshooting and Optimization. [Link]
-
Olsen, R. K. (1979). The Gabriel Synthesis of Benzylamine. Journal of Chemical Education, 56(8), 546. [Link]
-
Nassar, M. (2019). Case studies of troubleshooting amine treating foaming—Part 1. Gas Processing & LNG. [Link]
-
ResearchGate. (2016). How can I remove an excess of benzylamine in my synthesized pyridine bases nucleus product?. [Link]
-
Biotage. (2023). When should I use an amine-bonded silica for flash chromatography?. [Link]
-
Power, L. A., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, 6(10), 1849-1856. [Link]
-
Quora. (2020). For my orgo class, I need to figure out how to isolate Benzylamine from a mixture using solvent extraction using common lab solvents.... [Link]
-
Refining Community. (n.d.). Contamination in Amine Systems. [Link]
-
Childs, S. L., et al. (2007). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society, 129(5), 1301-1305. [Link]
-
ResearchGate. (2017). Purification of organic hydrochloride salt?. [Link]
-
ResearchGate. (2015). Organic amine flash purification using a novel stationary phase. [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Dangerfield, E. M., et al. (2010). Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination. The Journal of Organic Chemistry, 75(16), 5470–5477. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of primary amines. [Link]
-
Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Der Pharma Chemica. (2012). Synthesis of primary amines by one-pot reductive amination of aldehydes. [Link]
-
Chemistry Steps. (n.d.). Imines from Aldehydes and Ketones with Primary Amines. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of 4-Bromo-2,3-difluorobenzaldehyde in Liquid Crystal Technology. [Link]
Sources
- 1. Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Primary amine synthesis by amination (alkylation) [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00205H [pubs.rsc.org]
- 6. quora.com [quora.com]
- 7. biotage.com [biotage.com]
- 8. biotage.com [biotage.com]
- 9. biotage.com [biotage.com]
Overcoming challenges in the scale-up of (4-Bromo-2,3-difluorophenyl)methanamine hydrochloride production
Technical Support Center: Scale-Up of (4-Bromo-2,3-difluorophenyl)methanamine Hydrochloride Production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of this compound. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the challenges of scaling this important chemical intermediate from the lab bench to larger-scale production.
Our approach is grounded in fundamental chemical principles and practical, field-tested experience. We aim to explain the "why" behind each step, empowering you to make informed decisions during your process development.
Troubleshooting Guide: A Problem-Solving Approach
This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis and scale-up.
Issue 1: Low Yield or Incomplete Reaction at the Bromination Stage
Question: We are experiencing low yields during the bromination of 1,2-difluorobenzene to produce 4-bromo-1,2-difluorobenzene. HPLC analysis of the crude reaction mixture shows a significant amount of unreacted starting material and the formation of multiple side products. What are the likely causes and how can we optimize this step?
Answer: This is a common challenge in electrophilic aromatic substitution reactions. The key is to control the reaction kinetics and selectivity.
-
Causality: The difluoro substituents on the benzene ring are deactivating, making the reaction sluggish. Forcing the reaction with higher temperatures or prolonged reaction times can lead to undesired side products, such as dibrominated species. The choice of brominating agent and catalyst is critical.
-
Troubleshooting Steps:
-
Reagent Purity: Verify the purity of your 1,2-difluorobenzene and the brominating agent (e.g., N-Bromosuccinimide (NBS) or Br₂). Impurities can inhibit the catalyst or introduce side reactions.
-
Catalyst Activity: If using a Lewis acid catalyst (e.g., FeCl₃, AlCl₃), ensure it is anhydrous and fully active. Deactivated catalyst is a primary cause of stalled reactions. Consider adding the catalyst in portions to maintain its activity.
-
Temperature Control: During scale-up, inefficient heat dissipation can create localized hot spots, leading to side product formation. Ensure your reactor has adequate cooling capacity and that the addition of the brominating agent is done at a controlled rate to maintain the optimal reaction temperature (typically 0-5 °C for such reactions).
-
Solvent Choice: The solvent must be inert to the reaction conditions. Dichloromethane or other halogenated solvents are common choices. Ensure the solvent is dry, as water can deactivate the Lewis acid catalyst.
-
Monitoring the Reaction: Use in-process controls (IPCs) like TLC or HPLC to monitor the reaction's progress. Do not rely solely on time. Once the starting material consumption plateaus, proceed with the work-up to prevent further side product formation. A patent for a similar synthesis highlights the importance of careful temperature control and monitoring during bromination steps[1].
-
Issue 2: Poor Selectivity and Isomer Formation
Question: Our primary issue is the formation of the wrong isomer, (X-Bromo-2,3-difluorophenyl)methanamine, during the initial bromination step. How can we improve the regioselectivity to favor the desired 4-bromo isomer?
Answer: Regioselectivity in electrophilic aromatic substitution is governed by the directing effects of the existing substituents. While fluorine is an ortho-, para-director, steric hindrance and electronic effects play a significant role.
-
Causality: The two fluorine atoms direct the incoming electrophile (bromine). While the para position is electronically favored, steric hindrance from the adjacent fluorine can sometimes lead to substitution at other positions, especially under harsh conditions.
-
Troubleshooting Steps:
-
Directed Ortho-Metalation: A more advanced strategy to ensure high regioselectivity involves directed ortho-metalation. This involves using a strong base like n-butyllithium to deprotonate the position ortho to one of the fluorine atoms, followed by quenching with a bromine source. This provides precise control over the position of bromination. A similar strategy has been described for the synthesis of 4-bromo-2,6-difluorobenzoic acid[2].
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) in the presence of a catalytic amount of acid is often milder and more selective than liquid bromine with a strong Lewis acid.
-
Reaction Temperature: Lowering the reaction temperature generally increases selectivity by favoring the thermodynamically more stable product.
-
Issue 3: Difficulties in Isolating the Final Hydrochloride Salt
Question: After the final amination and subsequent treatment with HCl, we are struggling to isolate this compound as a clean, crystalline solid. The product is oily or forms an intractable gum. What is causing this, and what is the solution?
Answer: This is a frequent problem in the final salt formation and isolation step, often related to impurities or the crystallization conditions.
-
Causality:
-
Impurities: Residual solvents or organic impurities from previous steps can act as an "anti-solvent," preventing proper crystal lattice formation. Oily byproducts can coat the desired product, inhibiting crystallization.
-
Incorrect Stoichiometry: An excess of HCl can lead to the formation of a highly hygroscopic product that absorbs atmospheric moisture, appearing oily. Insufficient HCl will result in a mixture of the free base and the salt.
-
Solvent System: The choice of solvent for the salt formation is critical. The hydrochloride salt should be insoluble in the chosen solvent to precipitate effectively.
-
-
Troubleshooting Steps:
-
Purity of the Free Base: Before forming the salt, ensure the free amine is of high purity. If necessary, perform a flash chromatography purification of the free base.
-
Solvent Selection for Crystallization: A common and effective technique is to dissolve the purified free base in a solvent in which the hydrochloride salt has low solubility, such as diethyl ether, methyl tert-butyl ether (MTBE), or a mixture of ethyl acetate and heptane. Then, add a solution of HCl in a suitable solvent (e.g., HCl in isopropanol or dioxane) dropwise with vigorous stirring.
-
Controlled Precipitation: Avoid "crashing out" the product by adding the HCl solution too quickly or at too low a temperature. Slow, controlled addition allows for the formation of a well-defined crystalline solid. Seeding with a small crystal of a previously successful batch can be very effective during scale-up.
-
Drying: Ensure the final product is dried thoroughly under vacuum to remove any residual solvent and excess HCl. Proper drying is essential for the stability and handling of the final product.
-
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions for handling the reagents and the final product? A1: this compound is classified as harmful if swallowed, causes skin irritation, and serious eye irritation, and may cause respiratory irritation[3]. Always handle this compound in a well-ventilated area or a fume hood[4][5]. Personal Protective Equipment (PPE) is mandatory, including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat[3][6]. Ensure that an eyewash station and safety shower are readily accessible[6].
Q2: Which analytical method is best for determining the purity of the final product? A2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most suitable method for routine purity analysis and quantification[7]. It can effectively separate the target compound from starting materials, isomers, and other impurities. For method validation, parameters such as specificity, linearity, accuracy, and precision should be established[8].
Q3: Can this process be adapted for a continuous flow setup? A3: Certain steps, particularly the bromination, could be well-suited for a continuous flow reactor. Flow chemistry can offer superior control over reaction temperature and residence time, potentially improving yield and selectivity while enhancing safety, especially during scale-up.
Q4: How should the final product be stored? A4: The hydrochloride salt should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong bases[4][5][6].
Key Experimental Protocols
Protocol 1: General Synthesis Workflow
The synthesis of this compound can be conceptualized as a multi-step process. A plausible route, adapted from general synthetic methodologies for similar compounds, is outlined below[9].
Caption: General synthetic workflow for (4-Bromo-2,3-difluorophenyl)methanamine HCl.
Protocol 2: Quality Control via RP-HPLC
This protocol provides a starting point for developing a robust quality control method.
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 15 min, hold for 2 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of a 50:50 mixture of Mobile Phase A and B. Filter through a 0.45 µm syringe filter before injection[8].
Troubleshooting Decision Tree
This diagram provides a logical pathway to diagnose and resolve common issues during scale-up.
Caption: A decision tree for troubleshooting common scale-up challenges.
References
-
Angene Chemical. (2021-05-01). Safety Data Sheet for (4-Bromo-3-fluorophenyl)methanamine hydrochloride. [Link]
- Google Patents. The synthetic method of 2,4 difluoro benzene methanamines.
- Google Patents. Method for preparing 4 - bromine 2,6 - difluoro benzoic acid.
- Google Patents. Synthetic method of 4-bromo-2-fluorobiphenyl.
Sources
- 1. CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl - Google Patents [patents.google.com]
- 2. CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid - Google Patents [patents.google.com]
- 3. angenechemical.com [angenechemical.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN105017026B - The synthetic method of 2,4 difluoro benzene methanamines - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Synthesis and Properties of (4-Bromo-2,3-difluorophenyl)methanamine Hydrochloride and Its Structural Analogs
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorinated Benzylamines
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. Fluorinated benzylamines, in particular, serve as critical building blocks for a diverse array of pharmacologically active agents. The presence of fluorine atoms can profoundly alter a molecule's physicochemical and metabolic properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides an in-depth technical comparison of (4-Bromo-2,3-difluorophenyl)methanamine hydrochloride and its structural analogs, offering detailed synthetic protocols, comparative experimental data, and expert insights into the structure-property relationships that govern this important class of compounds.
While this compound is a commercially available research chemical, a notable scarcity of published literature on its synthesis and experimental properties exists. This guide, therefore, presents a robust, proposed synthetic pathway based on established chemical transformations for analogous structures. We will then compare its predicted and known properties with those of its structural isomers and related compounds to provide a comprehensive resource for researchers in the field.
PART 1: Synthesis of this compound
The synthesis of this compound can be logically approached through a three-step sequence starting from 2,3-difluoroaniline. This pathway is designed for efficiency and relies on well-documented and reliable chemical transformations.
Caption: Proposed synthetic pathway for this compound.
Step 1: Bromination of 2,3-Difluoroaniline
Expertise & Experience: The initial step involves the electrophilic aromatic substitution of 2,3-difluoroaniline. The fluorine atoms are deactivating, while the amino group is a powerful activating group. The regioselectivity is directed by the amino group to the para position, which is sterically accessible and electronically favored. Acetic acid is an ideal solvent as it protonates the aniline slightly, moderating the reactivity of the amino group and preventing over-bromination.
Experimental Protocol:
-
In a flask equipped with a dropping funnel and a magnetic stirrer, dissolve 2,3-difluoroaniline (1.0 eq) in glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into a beaker of ice water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-Bromo-2,3-difluoroaniline.
Step 2: Sandmeyer Reaction to Form 4-Bromo-2,3-difluorobenzonitrile
Trustworthiness: The Sandmeyer reaction is a classic and highly reliable method for converting an aryl amine into a variety of functional groups, including nitriles.[1][2][3] The formation of the diazonium salt intermediate at low temperatures is critical to prevent its decomposition. The subsequent displacement with copper(I) cyanide provides the desired benzonitrile.
Experimental Protocol:
-
Add 4-Bromo-2,3-difluoroaniline (1.0 eq) to a mixture of concentrated sulfuric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C to form the diazonium salt solution.
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide in water.
-
Carefully add the cold diazonium salt solution to the cyanide solution.
-
Heat the mixture to 50-60 °C for 1 hour, then cool to room temperature.
-
Extract the product with toluene or ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain 4-Bromo-2,3-difluorobenzonitrile.
Step 3: Reduction of 4-Bromo-2,3-difluorobenzonitrile and Salt Formation
Expertise & Experience: The reduction of a nitrile to a primary amine is a fundamental transformation. Borane-tetrahydrofuran complex (BH₃·THF) is an excellent choice for this reduction as it is highly effective and generally does not reduce the aryl halide.[4][5][6] The reaction proceeds via the formation of a borane-amine complex, which is then hydrolyzed to liberate the free amine. The final step is the formation of the hydrochloride salt to improve stability and handling.
Experimental Protocol:
-
Dissolve 4-Bromo-2,3-difluorobenzonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C.
-
Add a 1M solution of borane-THF complex in THF (3.0 eq) dropwise.
-
After the addition, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.
-
Cool the reaction to 0 °C and cautiously quench by the slow addition of methanol, followed by 3M HCl.
-
Stir for 1 hour, then basify the mixture with aqueous NaOH to pH > 12.
-
Extract the product with diethyl ether (3x).
-
Dry the combined organic layers over anhydrous potassium carbonate, filter, and concentrate.
-
Dissolve the resulting free amine in diethyl ether and add a solution of HCl in diethyl ether dropwise with stirring to precipitate the hydrochloride salt.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield this compound.
PART 2: Comparative Analysis of Structural Analogs
The position of the fluorine and bromine atoms on the phenyl ring significantly impacts the physicochemical properties of the resulting benzylamine. Below is a comparison of the target compound with several of its structural analogs.
| Compound Name | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (Predicted) | LogP (Predicted) |
| (4-Bromo-2,3-difluorophenyl)methanamine HCl | 4-Br, 2,3-di-F | 258.49 | N/A | ~7.5 | ~2.8 |
| (4-Bromo-2,5-difluorophenyl)methanamine | 4-Br, 2,5-di-F | 222.03 | N/A | ~8.0 | ~2.7 |
| (4-Bromo-2,6-difluorophenyl)methanamine HCl | 4-Br, 2,6-di-F | 258.49 | N/A | ~7.2 | ~2.8 |
| (4-Bromo-2-fluorophenyl)methanamine | 4-Br, 2-F | 204.04 | N/A (Liquid) | ~8.4 | ~2.3 |
| (4-Bromo-3-fluorophenyl)methanamine | 4-Br, 3-F | 204.04 | N/A | ~8.6 | ~2.4 |
Note: Predicted pKa and LogP values are estimations from chemical software and should be experimentally verified. Data for hydrochloride salts will differ from the free base.
Discussion of Structure-Property Relationships:
-
Basicity (pKa): The basicity of the amino group is influenced by the inductive effect of the fluorine atoms. Fluorine is highly electronegative and withdraws electron density from the aromatic ring, which in turn reduces the electron density on the nitrogen atom, making it a weaker base (lower pKa). The effect is most pronounced when the fluorine atoms are in the ortho positions (e.g., 2,6-difluoro analog), as they have the strongest inductive pull on the benzylic carbon. The 2,3-difluoro substitution pattern is expected to result in a pKa that is lower than the monofluorinated analogs but potentially slightly higher than the 2,6-difluoro analog.
-
Lipophilicity (LogP): Fluorine substitution generally increases the lipophilicity of a molecule.[7] The contribution of each fluorine atom to the overall LogP is complex and depends on its position. While fluorine itself is lipophilic, the strong C-F dipole can increase interactions with polar solvents. The predicted LogP values for the difluoro analogs are higher than for the monofluorinated analogs, as expected.
PART 3: Experimental Characterization Workflow
A comprehensive characterization of these novel compounds is essential to confirm their identity and purity. The following workflow outlines the standard analytical techniques that should be employed.
Caption: Standard workflow for the characterization of synthesized benzylamine analogs.
Expected Spectroscopic Data:
-
¹H NMR: The spectrum of (4-Bromo-2,3-difluorophenyl)methanamine would show a characteristic singlet or broad singlet for the -CH₂-NH₂ protons around 3.8-4.2 ppm. The aromatic region would display complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling.
-
¹³C NMR: The spectrum will show signals for the benzylic carbon (~40-45 ppm) and the aromatic carbons. The carbons directly attached to fluorine will appear as doublets or triplets with large coupling constants (JC-F).
-
¹⁹F NMR: This is a powerful tool for confirming the fluorine substitution pattern.[7] Two distinct resonances would be expected for the non-equivalent fluorine atoms at the 2- and 3-positions.
-
FTIR: Key stretches would include N-H stretching (around 3300-3400 cm⁻¹), C-H aromatic and aliphatic stretching, and strong C-F stretching (around 1100-1300 cm⁻¹).
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and elemental composition, showing the characteristic isotopic pattern for a bromine-containing compound.
Conclusion
This guide provides a comprehensive framework for the synthesis and comparative analysis of this compound and its structural analogs. The proposed synthetic route offers a logical and experimentally sound approach for obtaining the target compound, while the comparative data highlights the significant influence of fluorine substitution patterns on key physicochemical properties. Researchers and drug development professionals can leverage this information to make informed decisions in the design and synthesis of novel fluorinated molecules with tailored properties for various therapeutic applications. The provided experimental and characterization workflows serve as a robust starting point for the practical execution of these syntheses and the validation of the resulting compounds.
References
-
Ding, M., Chang, J., Mao, J.-X., Zhang, J., & Chen, X. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry, 87(24), 16230–16235. [Link]
- Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (n.d.). Supporting Information. New Journal of Chemistry.
-
Wikipedia contributors. (2023). Sandmeyer reaction. Wikipedia, The Free Encyclopedia. [Link]
-
PrepChem. (2023). Synthesis of 4-Bromo-2,6-difluoroaniline (6). PrepChem. [Link]
-
Procter, L. D., & Sheppard, T. D. (2019). Borane-catalysed nitrile hydroboration. Royal Society of Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Organic Chemistry Portal. [Link]
-
ResearchGate. (n.d.). Stoichiometric reductions of benzonitrile. ResearchGate. [Link]
-
Kumar, V., & Kumar, S. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 17(11), 2831-2854. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Borane & Borane Complexes. ACS. [Link]
- Google Patents. (n.d.). EP2602242B1 - Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst.
-
ChemRxiv. (2024). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. Cambridge Open Engage. [Link]
-
ResearchGate. (n.d.). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... ResearchGate. [Link]
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Sandmeyer Reaction [organic-chemistry.org]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane [organic-chemistry.org]
- 5. B–N/B–H Transborylation: borane-catalysed nitrile hydroboration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Validation of (4-Bromo-2,3-difluorophenyl)methanamine Hydrochloride: An X-ray Crystallography-Centric Approach
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and pharmaceutical development. This guide provides an in-depth technical comparison of methodologies for the structural validation of (4-bromo-2,3-difluorophenyl)methanamine hydrochloride, with a primary focus on the definitive method of single-crystal X-ray crystallography. While no experimental crystal structure for this specific compound is publicly available as of this writing[1], this guide will proceed as a practical case study, employing established protocols and comparative data to illustrate the validation process.
The guide will not only detail the experimental workflow of X-ray crystallography but also provide a comparative analysis with other widely used spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy. This comparative approach is designed to equip the reader with a comprehensive understanding of the strengths and limitations of each technique, thereby enabling informed decisions in the structural elucidation of novel chemical entities.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise atomic arrangement within a crystalline solid[2][3]. It provides a three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with exceptional precision[2]. This level of detail is often crucial for understanding intermolecular interactions, polymorphism, and the absolute stereochemistry of chiral compounds.
Experimental Workflow: A Step-by-Step Protocol
The successful structural determination by X-ray crystallography is contingent on the initial step of growing a high-quality single crystal. For a hydrochloride salt such as this compound, the following protocol outlines a systematic approach.
Protocol 1: Synthesis and Crystallization
This protocol is adapted from general methods for the crystallization of small molecule hydrochloride salts[4][5][6].
-
Salt Formation:
-
Dissolve (4-bromo-2,3-difluorophenyl)methanamine in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate) in a clean, dry flask.
-
Under constant stirring, slowly add a stoichiometric equivalent of hydrochloric acid (e.g., a 2M solution in diethyl ether) dropwise.
-
The hydrochloride salt will precipitate as a white solid. Continue stirring for an additional 30 minutes to ensure complete reaction.
-
Collect the precipitate by vacuum filtration, wash with a small amount of cold anhydrous solvent, and dry under vacuum.
-
-
Crystallization Screening:
-
The selection of an appropriate solvent system is critical for growing diffraction-quality crystals[5]. A screening of various solvents and solvent systems should be performed. Common techniques include:
-
Slow Evaporation: Dissolve the salt in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or acetonitrile) in a small vial. Cover the vial with a perforated cap or parafilm to allow for slow evaporation of the solvent over several days to weeks[5][6].
-
Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the salt in a "good" solvent. In the larger volume of the sealed container, place a "poor" solvent in which the salt is insoluble but is miscible with the "good" solvent. The slow diffusion of the poor solvent's vapor into the solution of the salt will gradually decrease its solubility, promoting crystallization[4].
-
Solvent Layering: Carefully layer a less dense, poor solvent on top of a denser solution of the compound in a good solvent. Crystallization is expected to occur at the interface of the two solvents[5].
-
-
Protocol 2: X-ray Data Collection and Structure Refinement
-
Crystal Mounting and Data Collection:
-
A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head[7].
-
The crystal is then placed on the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations[4].
-
The diffractometer, equipped with an X-ray source (e.g., Mo Kα radiation), bombards the crystal with X-rays. The diffracted X-rays are recorded by a detector as a series of diffraction patterns[3].
-
A complete dataset is collected by rotating the crystal through a range of angles[4].
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and space group.
-
The initial crystal structure is solved using direct methods or Patterson methods, which provide an initial electron density map.
-
The atomic positions are then refined against the experimental data to improve the fit between the calculated and observed diffraction patterns. This process is typically performed using specialized software packages such as SHELX, Olex2, or CRYSTALS[8][9].
-
Workflow for X-ray Crystallographic Analysis
Caption: Workflow for X-ray Crystallographic Analysis.
Hypothetical Data Summary
For the purpose of this guide, a plausible set of crystallographic data for this compound is presented in the table below.
| Parameter | Hypothetical Value | Significance |
| Chemical Formula | C₇H₈BrF₂N · HCl | Confirms the elemental composition of the crystallized material. |
| Formula Weight | 257.51 g/mol | Consistent with the chemical formula. |
| Crystal System | Monoclinic | Describes the symmetry of the crystal lattice. |
| Space Group | P2₁/c | A common space group for organic molecules, indicating a centrosymmetric packing arrangement. |
| a, b, c (Å) | a = 8.543(2), b = 12.123(3), c = 9.876(2) | The dimensions of the unit cell. |
| β (°) | 105.34(1)° | The angle of the monoclinic unit cell. |
| Volume (ų) | 985.4(4) ų | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| Density (calculated) | 1.738 g/cm³ | Calculated density based on the unit cell volume and contents. |
| R-factor (R1) | 0.035 (for I > 2σ(I)) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
| Goodness-of-fit (S) | 1.05 | An indicator of the quality of the refinement; a value close to 1 is ideal. |
Orthogonal Validation: A Comparative Look at Spectroscopic Techniques
While X-ray crystallography provides the ultimate structural proof, other analytical techniques are indispensable for routine characterization, purity assessment, and for compounds that are difficult to crystallize. A multi-technique approach ensures a comprehensive and robust structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution[10][11][12][13][14]. It provides information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei (most commonly ¹H and ¹³C).
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), their relative numbers (integration), and their neighboring protons (spin-spin coupling)[11][12]. For this compound, one would expect to see distinct signals for the aromatic protons, the benzylic CH₂ protons, and the aminium NH₃⁺ protons.
-
¹³C NMR: Reveals the number of different types of carbon atoms in the molecule[10]. Techniques like DEPT can further distinguish between CH, CH₂, and CH₃ groups[10].
-
2D NMR (e.g., COSY, HSQC, HMBC): These experiments establish correlations between nuclei, allowing for the unambiguous assignment of signals and the piecing together of the molecular framework[13].
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions[15][16][17]. It is highly sensitive and provides information about the molecular weight and elemental composition of a compound.
-
Molecular Ion Peak (M⁺): The peak corresponding to the intact molecule provides the molecular weight. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass, allowing for the determination of the molecular formula.
-
Isotopic Pattern: The presence of bromine (with its characteristic ~1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes) would result in a distinctive isotopic pattern for the molecular ion peak, providing strong evidence for the presence of a bromine atom.
-
Fragmentation Pattern: The molecule can fragment in the mass spectrometer in a predictable manner, providing clues about its structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule[18][19][20][21]. It is based on the principle that different chemical bonds absorb infrared radiation at specific frequencies, causing them to vibrate.
-
Characteristic Absorptions: For this compound, one would expect to see characteristic absorption bands for:
-
N-H stretching of the aminium group (broad, ~2800-3200 cm⁻¹)
-
C-H stretching of the aromatic and aliphatic groups (~2900-3100 cm⁻¹)
-
C=C stretching of the aromatic ring (~1450-1600 cm⁻¹)
-
C-F stretching (~1000-1300 cm⁻¹)
-
C-Br stretching (typically below 800 cm⁻¹)
-
Comparative Analysis of Structural Validation Techniques
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | FT-IR Spectroscopy |
| Information Provided | 3D atomic arrangement, bond lengths/angles, stereochemistry, packing | Connectivity, chemical environment of atoms, proton/carbon framework, stereochemistry | Molecular weight, elemental composition, structural fragments | Presence of functional groups |
| Sample State | Single crystal | Solution | Solid, liquid, or gas (requires ionization) | Solid, liquid, or gas |
| Key Advantage | Unambiguous 3D structure determination[22] | Provides detailed structural information in solution, reflecting native state[23] | High sensitivity, provides molecular formula[15][16] | Fast, non-destructive, good for identifying functional groups[18][20] |
| Key Limitation | Requires a high-quality single crystal, which can be difficult to obtain[23][24] | Lower resolution than crystallography, can have overlapping signals in complex molecules | Does not provide information on stereochemistry or connectivity | Provides limited information on the overall molecular structure |
| Application in Drug Dev. | Definitive structure proof, polymorph screening, salt selection | Routine structural confirmation, purity assessment, reaction monitoring | Molecular weight confirmation, impurity profiling, metabolite identification[15] | Raw material identification, functional group confirmation |
Comparison of Structural Validation Techniques
Caption: Comparison of information provided by different techniques.
Conclusion
The structural validation of a novel chemical entity like this compound necessitates a multi-faceted analytical approach. While NMR, MS, and FT-IR spectroscopy provide crucial and complementary information regarding connectivity, molecular weight, and functional groups, single-crystal X-ray crystallography remains the unparalleled gold standard for the definitive determination of the three-dimensional atomic arrangement. The detailed protocols and comparative analysis presented in this guide underscore the importance of selecting the appropriate analytical tools to ensure the scientific integrity and regulatory compliance of data in the research and development of new pharmaceutical compounds. The synergistic use of these techniques provides a self-validating system, ensuring the highest level of confidence in the assigned structure.
References
- Vertex AI Search. Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality - Pharma Focus America.
- Chemistry LibreTexts. 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy.
- Vertex AI Search. Evolving Role of Mass Spectrometry in Pharmaceutical Analysis Highlighted in New Review.
- Longdom Publishing. Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis.
- Taylor & Francis Online. MASS SPECTROMETRY IN PHARMACEUTICAL ANALYSIS*.
- Journal of Chemical and Pharmaceutical Sciences.
- Slideshare.
- Wesleyan University. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385.
- Structural Elucidation with NMR Spectroscopy: Practical Str
- Peak Proteins. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM.
- University of Oxford. CRYSTALS - Chemical Crystallography.
- Macromolecular Structure Determination: Comparison of Crystallography and NMR.
- ResearchGate.
- wisdomlib. FT-IR Spectroscopy studies: Significance and symbolism.
- Thermo Fisher Scientific. FTIR Basic Organic Functional Group Reference Chart.
- Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM.
- Specac Ltd. Interpreting Infrared Spectra.
- Benchchem. Application Notes and Protocols for X-ray Crystallography of 1,4-Dimethylpiperidine Salts.
- Comparison of NMR and X-ray crystallography.
- Oregon State University. Infrared Spectra: Identifying Functional Groups.
- ResearchGate. Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy.
- Guide for crystalliz
- Hydrochloride salt co-crystals: Preparation, characteriz
- PubChemLite. This compound (C7H6BrF2N).
- Excillum. Small molecule crystallography.
- Michigan State University.
- Wikipedia. X-ray crystallography.
Sources
- 1. PubChemLite - this compound (C7H6BrF2N) [pubchemlite.lcsb.uni.lu]
- 2. excillum.com [excillum.com]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. unifr.ch [unifr.ch]
- 6. researchgate.net [researchgate.net]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. CRYSTALS – Chemical Crystallography [xtl.ox.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. jchps.com [jchps.com]
- 12. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 13. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 14. researchgate.net [researchgate.net]
- 15. pharmafocusamerica.com [pharmafocusamerica.com]
- 16. longdom.org [longdom.org]
- 17. tandfonline.com [tandfonline.com]
- 18. FT-IR Spectroscopy studies: Significance and symbolism [wisdomlib.org]
- 19. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]
- 20. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 21. Infrared Spectra: Identifying Functional Groups [sites.science.oregonstate.edu]
- 22. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 23. people.bu.edu [people.bu.edu]
- 24. researchgate.net [researchgate.net]
Comparing the biological activities of different isomers of (4-Bromo-2,3-difluorophenyl)methanamine hydrochloride
An In-Depth Guide to Comparing the Biological Activities of (4-Bromo-2,3-difluorophenyl)methanamine Hydrochloride Isomers
For professionals in drug discovery and development, the rigorous evaluation of chiral molecules is a cornerstone of identifying viable therapeutic candidates. A molecule's stereochemistry can drastically alter its pharmacological profile, turning a potent therapeutic into an inert or even toxic compound.[1][2][3] This guide provides a comprehensive framework for dissecting and comparing the biological activities of the isomers of this compound, a compound whose substituted benzylamine structure suggests potential interaction with key neurological targets.
This document is structured not as a report of pre-existing data, but as a strategic guide for researchers. We will outline the critical experiments, explain the rationale behind the chosen methodologies, and provide detailed, field-tested protocols to ensure the generation of robust and reliable comparative data.
Rationale for Target Selection: Why Monoamine Systems?
The structure of (4-Bromo-2,3-difluorophenyl)methanamine, featuring a primary amine attached to a substituted phenyl ring, bears a strong resemblance to the structure of monoamine neurotransmitters (e.g., dopamine, norepinephrine, serotonin). This structural analogy makes the enzymes and receptors within the monoamine system the most logical and high-priority targets for initial investigation.
Primary Hypothesized Targets:
-
Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B): These enzymes are critical for the degradation of monoamine neurotransmitters.[4][5] Inhibition of MAO-A is a therapeutic strategy for depression, while MAO-B inhibitors are used in the treatment of Parkinson's and Alzheimer's diseases.[4][6][7] It is crucial to determine if the isomers of our target compound exhibit inhibitory activity and, importantly, if they are selective for one isoform over the other.
-
Monoamine Receptors (e.g., Dopamine, Serotonin Receptors): The compound could act as a ligand, either an agonist or antagonist, at postsynaptic or presynaptic monoamine receptors. Determining the binding affinity of each isomer for a panel of relevant G-Protein Coupled Receptors (GPCRs) is essential to map out its potential mechanism of action and off-target effects.[8][9]
Comparative Experiment 1: Monoamine Oxidase (MAO) Inhibition Profile
The first critical step is to determine if the isomers inhibit MAO-A and/or MAO-B and to quantify their respective potencies. A chemiluminescent or fluorometric assay is the industry standard for this purpose due to its high sensitivity, simplicity, and amenability to high-throughput screening.[5][8]
Principle of the Assay
The assay measures the activity of recombinant human MAO-A or MAO-B. The enzyme oxidizes a substrate, which leads to the production of hydrogen peroxide (H₂O₂). This H₂O₂ is then used in a secondary reaction by horseradish peroxidase (HRP) to convert a non-luminescent or non-fluorogenic substrate into a detectable signal. The presence of an MAO inhibitor reduces the amount of H₂O₂ produced, resulting in a decreased signal. The potency of the inhibitor is determined by measuring the concentration required to inhibit 50% of the enzyme's activity (IC₅₀).
Experimental Workflow: MAO Inhibition Assay
Caption: Principle of competitive radioligand binding assay.
Detailed Protocol: Filtration-Based Binding Assay
This protocol is a generalized procedure based on standard industry practices. [10][11]
-
Membrane Preparation: Use commercially available membrane preparations or prepare them from cells overexpressing the target receptor (e.g., human Dopamine D4 receptor).
-
Compound Preparation: Prepare serial dilutions of each isomer as described for the MAO assay.
-
Assay Setup: In a 96-well plate, combine in order:
-
Assay Buffer
-
Isomer dilution (or buffer for "total binding" wells)
-
Radioligand (e.g., [³H]-Spiperone) at a concentration near its Kₔ.
-
Membrane preparation.
-
For "non-specific binding" wells, add a high concentration of a known unlabeled ligand instead of the isomer.
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature to reach equilibrium. [11]5. Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. The receptor-bound radioligand is trapped on the filter.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter. [12]8. Data Analysis:
-
Calculate specific binding = (Total binding) - (Non-specific binding).
-
Plot the percent specific binding versus the logarithm of the isomer concentration.
-
Determine the IC₅₀ value via non-linear regression.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Illustrative Data Presentation
| Compound Isomer | Dopamine D₄ Receptor Kᵢ (nM) | Serotonin 2A Receptor Kᵢ (nM) |
| (R)-Isomer | 85.4 | >10,000 |
| (S)-Isomer | 9,500 | 150.7 |
| Racemic Mixture | 165.3 | 298.1 |
| Note: Data shown is for illustrative purposes only. |
Synthesis of Findings and Path Forward
By systematically applying these validated protocols, researchers can build a comprehensive biological activity profile for each isomer of this compound. The illustrative data tables highlight how stereochemistry can profoundly influence both potency and selectivity. For instance, a hypothetical (R)-isomer might be a selective MAO-A inhibitor with some affinity for dopamine receptors, while the (S)-isomer could be a selective MAO-B inhibitor with activity at serotonin receptors.
This initial characterization is a critical decision-making point in drug development. Based on these results, a clear path for further investigation can be established, including:
-
Functional Assays: To determine if receptor binding translates to agonism or antagonism. [9]* In Vivo Studies: To assess pharmacokinetic properties and efficacy in relevant disease models.
-
Selectivity Panels: To screen against a wider range of receptors and enzymes to identify potential off-target liabilities.
This structured, evidence-based approach ensures that the distinct pharmacological properties of each isomer are clearly understood, maximizing the potential for developing a safe and effective therapeutic agent.
References
-
Gifford Bioscience. Radioligand Binding Assay. Available from: [Link]
-
MilliporeSigma. Receptor Binding Assays - Multiwell Plates. Available from: [Link]
-
Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 75, 1.29.1–1.29.21. Available from: [Link]
-
Springer Nature Experiments. Radioligand Binding Studies. Available from: [Link]
-
Tsay, J. M., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols, 15(8), 2649–2670. Available from: [Link]
-
Charles River Laboratories. MAO Inhibition in Drug Discovery and Development. Available from: [Link]
-
Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2782, 331–339. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
BioAssay Systems. EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. Available from: [Link]
-
Evotec. Monoamine Oxidase (MAO) Inhibition Assay. Available from: [Link]
-
Khan, H., et al. (2022). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules, 27(23), 8213. Available from: [Link]
-
David, R. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery. Available from: [Link]
-
Zhang, Y., et al. (2023). A Sensitive, Cell-Based Assay for Measuring Low-Level Biological Activity of α-Amanitin. Toxins, 15(11), 660. Available from: [Link]
-
Sharma, P., & Sharma, M. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. ChemBioEng Reviews. Available from: [Link]
-
University of Calgary. Stereochemistry and Biological Activity of Drugs. Available from: [Link]
-
Pasternak, G. W., et al. (2022). Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. Molecules, 27(24), 8820. Available from: [Link]
-
Frei, A., et al. (2023). In Vitro Biological Activity of α-Diimine Rhenium Dicarbonyl Complexes and Their Reactivity with Different Functional Groups. Inorganics, 11(4), 143. Available from: [Link]
-
Parapini, S., et al. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Molecules, 28(7), 3172. Available from: [Link]
-
Parapini, S., et al. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Molecules, 28(7), 3172. Available from: [Link]
Sources
- 1. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 2. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioassaysys.com [bioassaysys.com]
- 6. criver.com [criver.com]
- 7. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 8. mdpi.com [mdpi.com]
- 9. accio.github.io [accio.github.io]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
A Comparative Guide to the Synthesis of (4-Bromo-2,3-difluorophenyl)methanamine Hydrochloride for Pharmaceutical Research and Development
(4-Bromo-2,3-difluorophenyl)methanamine hydrochloride is a key building block in the synthesis of various pharmaceutical compounds, prized for its unique substitution pattern that can significantly influence the biological activity and pharmacokinetic properties of a target molecule. The efficient and scalable synthesis of this intermediate is therefore of critical importance to researchers and drug development professionals. This guide provides an in-depth, objective comparison of three distinct synthetic routes to this compound, offering experimental insights and data to inform the selection of the most appropriate method for specific research and development needs.
Introduction
The strategic incorporation of fluorine atoms and a bromo-substituent on the phenyl ring of benzylamine derivatives offers medicinal chemists a powerful tool to modulate properties such as metabolic stability, lipophilicity, and binding affinity. The title compound serves as a versatile precursor for a range of therapeutic agents. This guide evaluates three primary synthetic strategies, commencing from different commercially available or readily accessible starting materials:
-
Route 1: Reduction of 4-Bromo-2,3-difluorobenzonitrile
-
Route 2: Reductive Amination of 4-Bromo-2,3-difluorobenzaldehyde
-
Route 3: Amination of 4-Bromo-2,3-difluorobenzyl Bromide
Each route will be assessed based on factors such as overall yield, purity of the final product, reaction conditions, safety considerations, and the accessibility of starting materials.
Comparative Analysis of Synthetic Routes
The following table provides a high-level comparison of the key performance indicators for the three evaluated synthetic routes.
| Parameter | Route 1: Nitrile Reduction | Route 2: Reductive Amination | Route 3: Benzyl Halide Amination |
| Starting Material | 4-Bromo-2,3-difluorobenzonitrile | 4-Bromo-2,3-difluorobenzaldehyde | 4-Bromo-2,3-difluorotoluene |
| Key Transformations | Nitrile Reduction | Imine Formation & Reduction | Radical Bromination & Nucleophilic Substitution |
| Typical Reagents | Borane complexes (e.g., BH₃·SMe₂), Catalytic Hydrogenation (e.g., H₂/Pd-C) | Ammonia source (e.g., NH₄OAc), Reducing agent (e.g., NaBH₃CN) | N-Bromosuccinimide (NBS), Hexamethylenetetramine (Delépine), Potassium Phthalimide (Gabriel) |
| Reported Overall Yield | Good to Excellent | Good | Moderate to Good |
| Purity | Generally High | Potentially requires more rigorous purification | Can have over-alkylation byproducts (direct amination) |
| Reaction Time | Moderate | Moderate | Can be lengthy (multi-step) |
| Advantages | Direct conversion, often high yielding and clean. | One-pot potential, mild conditions possible. | Utilizes a relatively simple starting material. |
| Disadvantages | Availability and cost of the nitrile. Potential for hazardous reagents (e.g., metal hydrides). | Potential for side reactions and purification challenges. | Multi-step process, potential for benzylic bromination to be non-selective. |
Route 1: Synthesis via Reduction of 4-Bromo-2,3-difluorobenzonitrile
This route offers a direct and often efficient pathway to the target amine. The key step is the reduction of the nitrile functionality, which can be achieved through several reliable methods.
Scientific Rationale
The electron-withdrawing nature of the nitrile group makes it susceptible to reduction by hydride reagents or catalytic hydrogenation. Borane complexes are particularly effective for this transformation, offering high chemoselectivity.[1][2] Catalytic hydrogenation over palladium on carbon is another viable, industrially scalable method, though it may be sensitive to catalyst poisoning and requires specialized equipment for handling hydrogen gas safely.[3][4]
Workflow Diagram
Caption: Synthetic workflow for Route 1.
Experimental Protocol: Nitrile Reduction using Borane Dimethyl Sulfide Complex
This protocol is adapted from a procedure for a structurally similar compound.[5][6]
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-2,3-difluorobenzonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly add borane dimethyl sulfide complex (BH₃·SMe₂) (typically 2.0-2.5 eq) dropwise to the stirred solution.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess borane by the slow addition of 6 M aqueous HCl. Stir the mixture at room temperature for 1 hour.
-
Work-up: Basify the aqueous layer by the addition of 2 M aqueous NaOH until a pH of >10 is reached. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification and Salt Formation: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the organic layer under reduced pressure to yield the free amine. Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of HCl in the same solvent to precipitate the hydrochloride salt. Collect the solid by filtration and dry under vacuum.
Route 2: Synthesis via Reductive Amination of 4-Bromo-2,3-difluorobenzaldehyde
Reductive amination is a powerful and versatile method for the synthesis of amines from carbonyl compounds.[7][8] This route offers the potential for a one-pot synthesis, which can be advantageous in terms of operational simplicity.
Scientific Rationale
This method proceeds via the in-situ formation of an imine intermediate from the reaction of the aldehyde with an ammonia source, followed by its immediate reduction to the corresponding amine.[9] The choice of reducing agent is crucial; it must be capable of reducing the imine but not the starting aldehyde. Sodium cyanoborohydride (NaBH₃CN) is a classic reagent for this purpose due to its selective nature.[9]
Workflow Diagram
Caption: Synthetic workflow for Route 2.
Experimental Protocol: Reductive Amination
This is a generalized protocol based on established methods for reductive amination.[10]
-
Reaction Setup: To a solution of 4-bromo-2,3-difluorobenzaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol, add an ammonia source, for example, ammonium acetate (excess, e.g., 10 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture in an ice bath and add sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC or HPLC.
-
Work-up: Quench the reaction by the addition of dilute aqueous HCl. Remove the organic solvent under reduced pressure.
-
Purification and Salt Formation: Basify the aqueous residue with aqueous NaOH and extract with an organic solvent. The subsequent purification and salt formation can be carried out as described in Route 1.
Route 3: Synthesis via Amination of 4-Bromo-2,3-difluorobenzyl Bromide
This classical approach involves the initial preparation of a reactive benzyl halide intermediate, which is then converted to the primary amine.
Scientific Rationale
The first step typically involves the radical bromination of 4-bromo-2,3-difluorotoluene at the benzylic position using a reagent like N-bromosuccinimide (NBS) with a radical initiator. The resulting benzyl bromide is a reactive electrophile that can undergo nucleophilic substitution with an amine source. To avoid over-alkylation, which is a common issue with direct amination using ammonia, methods like the Gabriel synthesis or the Delépine reaction are often employed.[11][12][13][14] The Gabriel synthesis utilizes potassium phthalimide as an ammonia surrogate, leading to a protected amine that is subsequently deprotected to yield the primary amine.[11][12][15][16] The Delépine reaction employs hexamethylenetetramine, which forms a quaternary ammonium salt with the benzyl bromide, followed by acidic hydrolysis to release the primary amine.[8][13][14][17]
Workflow Diagram
Caption: Synthetic workflow for Route 3.
Experimental Protocol: Gabriel Synthesis
This protocol is based on the well-established Gabriel synthesis of primary amines.[12][16]
-
Synthesis of 4-Bromo-2,3-difluorobenzyl Bromide: This intermediate would first need to be synthesized, likely via radical bromination of 4-bromo-2,3-difluorotoluene with NBS and a radical initiator (e.g., AIBN or benzoyl peroxide) in a suitable solvent like carbon tetrachloride or acetonitrile.
-
Alkylation of Potassium Phthalimide: In a suitable solvent such as dimethylformamide (DMF), react 4-bromo-2,3-difluorobenzyl bromide (1.0 eq) with potassium phthalimide (1.1 eq). Heat the reaction mixture to facilitate the Sₙ2 reaction, monitoring its progress by TLC.
-
Work-up of Phthalimide Adduct: Once the reaction is complete, cool the mixture and pour it into water to precipitate the N-(4-bromo-2,3-difluorobenzyl)phthalimide. Collect the solid by filtration and wash with water.
-
Hydrazinolysis: Suspend the N-substituted phthalimide in ethanol and add hydrazine hydrate (1.5-2.0 eq). Reflux the mixture until the deprotection is complete (monitored by TLC).
-
Isolation of the Amine: After cooling, the phthalhydrazide byproduct precipitates and can be removed by filtration. The filtrate, containing the desired primary amine, is then acidified with HCl and the solvent is evaporated. The residue is taken up in water, washed with an organic solvent to remove any non-basic impurities, and then the aqueous layer is basified and extracted as described in the previous routes to isolate the free amine.
-
Salt Formation: The final hydrochloride salt is prepared as previously described.
Conclusion and Recommendations
The choice of the optimal synthetic route for this compound depends on several factors, including the scale of the synthesis, the availability and cost of starting materials, and the equipment and expertise available.
-
Route 1 (Nitrile Reduction) is often the most direct and high-yielding approach, particularly if the starting nitrile is commercially available at a reasonable cost. The use of borane reagents is generally reliable on a lab scale, while catalytic hydrogenation is more amenable to large-scale production, provided the necessary safety infrastructure is in place.
-
Route 2 (Reductive Amination) is an attractive option due to its potential for one-pot execution and the use of milder reducing agents. However, optimization of reaction conditions may be required to minimize side products and simplify purification.
-
Route 3 (Benzyl Halide Amination) , while being a more classical and multi-step approach, can be a viable option if the starting toluoyl derivative is readily accessible and inexpensive. The Gabriel and Delépine reactions are effective at producing the primary amine without significant over-alkylation byproducts.
For most laboratory-scale research and early-stage drug development, Route 1 often represents the best balance of efficiency and reliability, assuming the availability of the nitrile precursor. For process development and scale-up, a thorough evaluation of the cost-effectiveness and safety of all three routes is recommended.
References
-
[PubMed. (1996). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[13][18]-Proton Shift Reaction.(1) Scope and Limitations. Retrieved January 19, 2026, from https://pubmed.ncbi.nlm.nih.gov/11667521/]([Link])
-
[ResearchGate. (n.d.). Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][3][13][18] thiadiazole with substituted anilines at conventional heating in Schlenk tube. Retrieved January 19, 2026, from https://www.researchgate.net/publication/281282283_Pd2dba3-catalyzed_amination_of_C5-bromo-imidazo21-b134thiadiazole_with_substituted_anilines_at_conventional_heating_in_Schlenk_tube]([Link])
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. azom.com [azom.com]
- 5. (4-bromo-2-(trifluoromethyl)phenyl)methanamine synthesis - chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via [1,3]-Proton Shift Reaction.(1) Scope and Limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. Delepine reaction [organic-chemistry.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. quora.com [quora.com]
- 16. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 17. researchgate.net [researchgate.net]
- 18. chemscene.com [chemscene.com]
A Comparative Guide to Purity Assessment: Quantitative NMR for (4-Bromo-2,3-difluorophenyl)methanamine hydrochloride
Introduction: The Imperative of Purity in Pharmaceutical Intermediates
In the synthesis pathway of active pharmaceutical ingredients (APIs), the purity of each intermediate is a critical quality attribute that directly impacts the safety, efficacy, and batch-to-batch consistency of the final drug product.[1] (4-Bromo-2,3-difluorophenyl)methanamine hydrochloride is a key building block in medicinal chemistry, and its rigorous purity assessment is non-negotiable. While traditional methods like High-Performance Liquid Chromatography (HPLC) and titration have long been the workhorses of purity analysis, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful, primary analytical method offering distinct advantages.[2][3]
This guide provides an in-depth, objective comparison of qNMR with alternative techniques for the purity determination of this compound. We will delve into the causality behind the experimental choices in a qNMR workflow, present a detailed, self-validating protocol, and provide the supporting data necessary for researchers, scientists, and drug development professionals to make informed decisions about their analytical strategies.
The Principle of qNMR: A Foundation of Stoichiometric Certainty
Unlike chromatographic techniques that rely on the response factor of a compound-specific reference standard, qNMR leverages a fundamental physical principle: the intensity of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[4][5][6] This allows qNMR to function as a primary ratio method, capable of determining the purity of a substance by comparing the integral of a specific analyte resonance to that of a co-dissolved, highly pure internal standard of known concentration.[7][8] This eliminates the need for an identical reference standard of the analyte, which is a significant advantage when analyzing novel compounds or early-stage intermediates.[3][9]
Methodology Deep Dive: The "Why" Behind the qNMR Workflow
An effective qNMR method is a system of carefully controlled variables. Each choice, from sample preparation to data acquisition, is made to ensure the integrity of the stoichiometric relationship between signal integral and molar concentration.
Diagram: The qNMR Experimental Workflow
Caption: A flowchart of the quantitative NMR (qNMR) workflow.
Causality in Experimental Choices
-
Internal Standard Selection: The choice of an internal standard is arguably the most critical decision in designing a qNMR experiment. The standard must meet several stringent criteria to ensure accuracy.[10] For this compound, Dimethyl sulfone (DMSO₂) is an excellent choice for ¹H qNMR.
-
Why DMSO₂? It provides a sharp singlet resonance in a relatively clear spectral region (around 3.1 ppm in DMSO-d₆), minimizing the risk of signal overlap with the analyte's aromatic or benzylic protons.[11] It is chemically inert, non-volatile, stable, and commercially available in high purity (≥99.5%).[10]
-
| Internal Standard Selection Criteria | Justification for Dimethyl Sulfone (DMSO₂) Choice |
| High Purity (≥99.5%) | Ensures the reference concentration is accurately known. |
| Chemical Stability | Must not react with the analyte, solvent, or trace moisture. |
| Solubility | Must be fully soluble in the chosen deuterated solvent along with the analyte. |
| No Signal Overlap | Resonances must be well-resolved from all analyte signals.[9] |
| Simple NMR Spectrum | A single, sharp singlet is ideal for accurate integration. |
| Low Volatility | Prevents concentration changes during sample preparation. |
-
Solvent Selection: The solvent must completely dissolve both the analyte and the internal standard to create a homogeneous solution, which is essential for proper instrument shimming and obtaining sharp, symmetrical peaks.[6][12] For amine hydrochloride salts like our analyte, which can be prone to poor solubility or aggregation in common solvents like CDCl₃, Dimethyl sulfoxide-d₆ (DMSO-d₆) is a superior choice due to its high polarity. Alternatively, for problematic salts, in situ neutralization using an alkaline deuterated solvent can be an effective strategy to improve solubility and data quality.[13]
-
Acquisition Parameters: To ensure quantitativity, NMR acquisition parameters must be set to avoid signal saturation and truncation.
-
Relaxation Delay (D1): The time between pulses must be long enough for all relevant nuclei to fully relax. A conservative and widely accepted approach is to set D1 to at least 5 to 7 times the longest spin-lattice relaxation time (T₁) of both the analyte and the internal standard.[5] This ensures that the signal intensity is not biased by differences in relaxation rates.
-
Pulse Angle: A 90° pulse angle is used to maximize the signal for each scan.
-
Number of Scans (NS): Sufficient scans must be acquired to achieve a high signal-to-noise ratio (S/N). For integration errors of less than 1%, an S/N of at least 250:1 is recommended.[1][7][14]
-
Comparative Analysis: qNMR vs. HPLC and Potentiometric Titration
No single analytical method is universally superior; the choice depends on the specific requirements of the analysis.[2] Orthogonal methods, which rely on different chemical or physical principles, provide a more comprehensive and reliable assessment of a compound's purity.[1]
Diagram: Comparison of Purity Analysis Techniques
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. emerypharma.com [emerypharma.com]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mestrelab.com [mestrelab.com]
- 13. researchgate.net [researchgate.net]
- 14. acgpubs.org [acgpubs.org]
Benchmarking the performance of (4-Bromo-2,3-difluorophenyl)methanamine hydrochloride against commercially available building blocks
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorinated Benzylamines in Synthesis
In the landscape of modern medicinal chemistry and materials science, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate properties of the target molecule. Substituted benzylamines are a cornerstone of many synthetic endeavors, providing a versatile scaffold for the introduction of nitrogen-containing functionalities. Among these, fluorinated benzylamines have garnered significant attention. The strategic incorporation of fluorine atoms can profoundly influence a molecule's lipophilicity, metabolic stability, pKa, and binding affinity to biological targets.
This guide provides a comprehensive performance benchmark of (4-Bromo-2,3-difluorophenyl)methanamine hydrochloride , a valuable building block featuring a unique substitution pattern. We will objectively compare its reactivity against two commercially available and structurally related alternatives: (4-Bromo-2,5-difluorophenyl)methanamine hydrochloride and the non-fluorinated analog, (4-Bromophenyl)methanamine hydrochloride .
The comparative analysis will be conducted across three fundamental and widely employed transformations in drug discovery and development:
-
Amide Coupling: A ubiquitous reaction for the formation of the stable amide bond, central to a vast array of pharmaceuticals.
-
Suzuki Coupling: A powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl structures.
-
Buchwald-Hartwig Amination: A versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, crucial for the synthesis of arylamines.
Through detailed experimental protocols and a structured presentation of comparative data, this guide aims to equip researchers with the insights necessary to make informed decisions when selecting the optimal building block for their specific synthetic challenges.
Comparative Building Blocks
| Compound | Structure | Key Differentiating Features |
| This compound | ![]() | Vicinal difluoro substitution ortho and meta to the aminomethyl group. |
| (4-Bromo-2,5-difluorophenyl)methanamine hydrochloride | ![]() | Difluoro substitution ortho and meta to the bromine atom. |
| (4-Bromophenyl)methanamine hydrochloride | ![]() | Non-fluorinated benchmark. |
Benchmark Reaction 1: Amide Coupling
The formation of an amide bond is one of the most frequently utilized reactions in medicinal chemistry. The nucleophilicity of the amine is a key determinant of reaction efficiency. The electron-withdrawing nature of fluorine atoms can influence the basicity and nucleophilicity of the benzylamine. This experiment is designed to quantify these effects.
Experimental Protocol: Amide Coupling with Benzoic Acid
This protocol outlines a standardized procedure for the amide coupling of the three benzylamine hydrochlorides with benzoic acid using the common coupling agent 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-hydroxybenzotriazole (HOBt).
Materials:
-
This compound
-
(4-Bromo-2,5-difluorophenyl)methanamine hydrochloride
-
(4-Bromophenyl)methanamine hydrochloride
-
Benzoic Acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of benzoic acid (1.0 mmol, 1.0 equiv) in anhydrous DMF (5 mL) at 0 °C, add EDC (1.2 mmol, 1.2 equiv) and HOBt (1.2 mmol, 1.2 equiv).
-
Stir the mixture at 0 °C for 30 minutes.
-
In a separate flask, dissolve the respective benzylamine hydrochloride (1.0 mmol, 1.0 equiv) in anhydrous DMF (5 mL) and add DIPEA (2.5 mmol, 2.5 equiv) to neutralize the hydrochloride salt and act as a base.
-
Add the benzylamine solution to the activated benzoic acid solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Comparative Amide Coupling Performance
| Building Block | Reaction Time (h) | Isolated Yield (%) | Purity (by HPLC) |
| (4-Bromo-2,3-difluorophenyl)methanamine HCl | |||
| (4-Bromo-2,5-difluorophenyl)methanamine HCl | |||
| (4-Bromophenyl)methanamine HCl |
Visualization of the Amide Coupling Workflow
Caption: Workflow for the EDC/HOBt mediated amide coupling.
Benchmark Reaction 2: Suzuki Coupling
The Suzuki coupling reaction is a powerful tool for the formation of C-C bonds, particularly for the synthesis of biaryl compounds. The electronic and steric environment of the aryl bromide significantly impacts the rate-determining oxidative addition step. The fluorine substituents on the aromatic ring are expected to influence the reactivity of the C-Br bond.
Experimental Protocol: Suzuki Coupling with Phenylboronic Acid
This protocol provides a general procedure for the Suzuki coupling of the bromo-substituted benzylamines with phenylboronic acid.[1][2]
Materials:
-
This compound
-
(4-Bromo-2,5-difluorophenyl)methanamine hydrochloride
-
(4-Bromophenyl)methanamine hydrochloride
-
Phenylboronic Acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Potassium Phosphate (K₃PO₄)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a Schlenk tube, add the respective bromo-substituted benzylamine hydrochloride (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.08 mmol, 8 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous, degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL).
-
Heat the reaction mixture to 100 °C and stir for the specified time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (30 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Comparative Suzuki Coupling Performance
| Building Block | Reaction Time (h) | Isolated Yield (%) | Purity (by HPLC) |
| (4-Bromo-2,3-difluorophenyl)methanamine HCl | |||
| (4-Bromo-2,5-difluorophenyl)methanamine HCl | |||
| (4-Bromophenyl)methanamine HCl |
Visualization of the Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Benchmark Reaction 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.[3] The reactivity of the aryl bromide is a key factor, and the electronic effects of the fluorine substituents are expected to play a significant role.
Experimental Protocol: Buchwald-Hartwig Amination with Morpholine
This protocol outlines a standardized procedure for the Buchwald-Hartwig amination of the three bromo-substituted benzylamines with morpholine.[3]
Materials:
-
This compound
-
(4-Bromo-2,5-difluorophenyl)methanamine hydrochloride
-
(4-Bromophenyl)methanamine hydrochloride
-
Morpholine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a Schlenk tube, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (2 mL) and stir for 5 minutes at room temperature.
-
Add the respective bromo-substituted benzylamine hydrochloride (1.0 mmol, 1.0 equiv), morpholine (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Heat the reaction mixture to 100 °C and stir for the specified time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Comparative Buchwald-Hartwig Amination Performance
| Building Block | Reaction Time (h) | Isolated Yield (%) | Purity (by HPLC) |
| (4-Bromo-2,3-difluorophenyl)methanamine HCl | |||
| (4-Bromo-2,5-difluorophenyl)methanamine HCl | |||
| (4-Bromophenyl)methanamine HCl |
Visualization of the Buchwald-Hartwig Amination Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Discussion and Conclusion
The experimental data generated from these benchmark reactions will provide a clear and quantitative comparison of the reactivity of this compound and its analogs.
Expected Trends and Causality:
-
Amide Coupling: The electron-withdrawing fluorine atoms are expected to decrease the nucleophilicity of the amine, potentially leading to slower reaction rates or lower yields compared to the non-fluorinated analog. The position of the fluorine atoms (2,3- vs. 2,5-) may also lead to subtle differences in reactivity due to variations in their inductive and mesomeric effects.
-
Suzuki and Buchwald-Hartwig Couplings: The electron-withdrawing fluorine atoms are anticipated to increase the electrophilicity of the carbon-bromine bond, potentially accelerating the rate-determining oxidative addition step in both catalytic cycles. This could result in faster reaction times and/or higher yields for the fluorinated building blocks compared to the non-fluorinated counterpart.
By systematically evaluating the performance of these building blocks in key synthetic transformations, researchers can make data-driven decisions to optimize their synthetic routes, improve efficiency, and ultimately accelerate the discovery and development of novel molecules. This guide provides the framework for such a systematic evaluation, empowering chemists to select the most suitable building block for their specific synthetic goals.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Littke, A. F.; Fu, G. C. Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002 , 41 (22), 4176–4211. [Link]
-
Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 2016 , 116 (19), 12564–12649. [Link]
-
Valeur, E.; Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 2009 , 38 (2), 606-631. [Link]
-
Hartwig, J. F. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 2008 , 41 (11), 1534–1544. [Link]
-
Wolfe, J. P.; Wagaw, S.; Marcoux, J.-F.; Buchwald, S. L. Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 1998 , 31 (12), 805–818. [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (4-Bromo-2,3-difluorophenyl)methanamine hydrochloride
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. Among these, halogenated aromatic amines like (4-Bromo-2,3-difluorophenyl)methanamine hydrochloride represent a class of compounds that, while instrumentally valuable, demand rigorous safety and disposal protocols. This guide provides an in-depth, procedural framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the preservation of environmental integrity. Our approach is grounded in established safety principles, regulatory awareness, and a deep understanding of chemical reactivity, empowering researchers to manage chemical waste with confidence and precision.
Foundational Knowledge: Understanding the Hazard Profile
This compound is a halogenated aromatic amine. This chemical family is recognized for its potential health hazards, and it is crucial to handle such compounds with the utmost care.[1][2] While specific toxicological data for this exact isomer may be limited, the available information for structurally similar compounds indicates several key hazards:
-
Irritation: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3]
-
General Hazards of Aromatic Amines: This class of chemicals can be harmful to human health and the environment, with some being recognized as potential carcinogens or mutagens.[1][2]
Given these potential hazards, all handling and disposal operations must be conducted under the assumption that the compound is hazardous.
Table 1: Key Safety and Hazard Information for a Structurally Similar Compound, (2-Bromo-3,4-difluorophenyl)methanamine hydrochloride
| Hazard Statement | Precautionary Statement | Personal Protective Equipment (PPE) |
| H315: Causes skin irritation | P280: Wear protective gloves, protective clothing, eye protection and face protection. | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, chemical safety goggles, face shield.[4] |
| H319: Causes serious eye irritation | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][5] | Chemical safety goggles or a face shield are mandatory. |
| H335: May cause respiratory irritation | P261: Avoid breathing dust/fumes.[3] P271: Use only outdoors or in a well-ventilated area.[3] | Work in a certified chemical fume hood.[5] If not possible, a NIOSH-approved respirator is required.[6][7] |
Source: Information synthesized from Safety Data Sheets of structurally related compounds.[3]
The Disposal Workflow: A Step-by-Step Procedural Guide
Proper disposal is not a single action but a systematic process that begins the moment the chemical is used. The following workflow ensures that waste is handled safely and in compliance with regulations from initial generation to final hand-off.
Caption: The systematic workflow for the disposal of this compound.
Spill and Emergency Procedures: Immediate and Decisive Action
Accidents can happen, and a clear, pre-defined emergency plan is critical.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area of the spill.[3]
-
Don PPE: Before re-entering the area, don the appropriate PPE as outlined in Table 1, including a respirator if the substance is a dust.[3]
-
Contain the Spill: For a solid spill, use dry clean-up procedures to avoid generating dust.[3] Gently cover the spill with an inert absorbent material like vermiculite or sand.
-
Collect the Material: Carefully sweep or scoop the material into a designated hazardous waste container.[4][8] Do not use a standard vacuum cleaner unless it is specifically designed for hazardous dust collection.
-
Decontaminate the Area: Once the bulk material is collected, decontaminate the spill area. Wash the area down with large amounts of water, but prevent runoff from entering drains.[3] If drain contamination is possible, notify Emergency Services.[3]
-
Dispose of Cleanup Materials: All materials used for cleanup (absorbent, wipes, contaminated PPE) must be placed in the hazardous waste container for disposal.[4]
-
Eye Contact: Immediately flush eyes with fresh running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Skin Contact: Flush the affected skin and hair with running water and soap if available. Seek medical attention if irritation occurs.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6][7]
-
Ingestion: Give a glass of water. Do not induce vomiting. Contact a Poisons Information Center or a doctor for advice.[3]
The Rationale for Professional Disposal
It is a legal and ethical imperative that this compound be disposed of through a licensed professional waste disposal service.[4] Here's why:
-
Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[9][10] Halogenated organic compounds are a specific focus of these regulations.[11][12] Improper disposal can lead to significant legal and financial penalties.
-
Environmental Protection: Aromatic amines and their halogenated derivatives can be toxic to aquatic life and persist in the environment.[1][2] Professional disposal services use high-temperature incineration with scrubbers or other advanced techniques to destroy the compound and neutralize harmful byproducts, such as hydrobromic acid (HBr), that can be generated during combustion.[13]
-
Safety: These facilities are equipped to handle large quantities of hazardous materials safely, mitigating risks of fire, explosion, or exposure that are present in a laboratory setting.
The final disposal method will be determined by the licensed contractor, but it will likely involve chemical incineration, which is the standard and most effective method for destroying organic chemical waste.
Caption: Decision-making process for the disposal of this compound.
By adhering to this comprehensive guide, researchers can ensure that the disposal of this compound is conducted with the highest standards of safety, responsibility, and scientific integrity. This builds a foundation of trust in our laboratory practices and demonstrates a commitment to protecting both our personnel and our environment.
References
- Apollo Scientific. (n.d.). (2-Bromo-3,4-difluorophenyl)methanamine hydrochloride Safety Data Sheet.
- Angene Chemical. (2021, May 1). Safety Data Sheet.
- ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Durham Tech. (n.d.). Tris Aminomethane.htm.
- Cayman Chemical. (2025, November 21). Safety Data Sheet.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Tris(hydroxymethyl)aminomethane hydrochloride.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- U.S. Environmental Protection Agency. (n.d.). Other Disposal Guidance | I-WASTE DST.
- AmericanBio. (2014, July 10). TRIS (HYDROXYMETHYL) AMINOMETHANE.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET.
- ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- ECHEMI. (n.d.). 4-Bromo-2,3-difluorophenol SDS, 144292-32-0 Safety Data Sheets.
- U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine.
- Braun Research Group. (n.d.). Halogenated Solvents.
- SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Rowe Scientific. (n.d.). TRIS(HYDROXYMETHYL)AMINOMETHANE.
- SERVA Electrophoresis GmbH. (2024, April 26). Safety Data Sheet.
- Environmental Safety, Sustainability and Risk - ESSR. (n.d.). EPA Hazardous Waste Codes.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
- eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. angenechemical.com [angenechemical.com]
- 5. fishersci.es [fishersci.es]
- 6. durhamtech.edu [durhamtech.edu]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 13. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
A Comprehensive Guide to the Safe Handling of (4-Bromo-2,3-difluorophenyl)methanamine hydrochloride: Personal Protective Equipment, Operational Protocols, and Disposal
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with (4-Bromo-2,3-difluorophenyl)methanamine hydrochloride (CAS No. 1980086-47-2)[1]. The procedural, step-by-step guidance herein is designed to directly answer specific operational questions, ensuring the safe handling and disposal of this compound. The presence of bromo, difluoro, and aminomethyl functional groups necessitates a thorough understanding of its potential hazards to mitigate risks effectively.
Hazard Identification and Risk Assessment
Brominated aromatic compounds, as a class, are known for their potential environmental persistence and bioaccumulation[4][5][6][7]. During combustion, they may also generate toxic by-products[4]. Therefore, handling this compound requires stringent adherence to safety protocols to protect both the user and the environment.
| Potential Hazard | Description | Primary Exposure Routes |
| Skin Irritation | May cause redness, itching, and inflammation upon contact. | Dermal |
| Eye Irritation | May cause serious irritation, redness, pain, and potential damage to the eyes. | Ocular |
| Respiratory Irritation | Inhalation of dust may irritate the nose, throat, and respiratory tract. | Inhalation |
| Environmental Hazard | Brominated compounds can be persistent in the environment and may bioaccumulate.[4][5][6] | Release to soil or water |
| Combustion Byproducts | Thermal decomposition may release toxic and corrosive gases, such as hydrogen bromide, hydrogen fluoride, and oxides of nitrogen. | Inhalation |
Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust PPE strategy is fundamental for minimizing exposure. The following recommendations are based on a comprehensive risk assessment for handling this and structurally similar chemicals.
Eye and Face Protection
-
Tightly fitting safety goggles: These should be worn at all times to protect against dust particles and splashes.
-
Face shield: Recommended to be worn in conjunction with safety goggles, especially when handling larger quantities or when there is a significant risk of splashing.
Hand Protection
-
Chemical-resistant gloves: Nitrile gloves are a common choice for general laboratory use and offer protection against incidental contact. It is crucial to regularly inspect gloves for any signs of degradation or puncture and to change them frequently. For prolonged or immersive contact, consult the glove manufacturer's resistance data for specific breakthrough times.
Body Protection
-
Laboratory coat: A standard lab coat is required to protect against minor spills and contamination of personal clothing.
-
Chemical-resistant apron or coveralls: For procedures with a higher risk of splashes or significant contamination, a chemical-resistant apron or coveralls should be worn over the lab coat.
Respiratory Protection
-
Engineering Controls: This compound must be handled in a certified chemical fume hood to minimize the inhalation of dust.
-
Respirator: If engineering controls are not sufficient or during a large spill clean-up, a NIOSH-approved respirator with an appropriate particulate filter may be necessary. All respirator use must be in accordance with a comprehensive respiratory protection program.
Caption: PPE Selection Workflow Diagram.
Operational Plan for Safe Handling
Adherence to a strict operational workflow is crucial for minimizing risks.
Preparation and Handling Protocol:
-
Pre-Handling Check:
-
Handling the Solid:
-
Perform all manipulations, including weighing and transferring, within the fume hood to contain any dust.
-
Use a spatula for transfers. Avoid scooping directly from the container in a way that could generate dust.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Handling:
-
Decontaminate all equipment and the work surface thoroughly after use.
-
Remove PPE carefully to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.[2]
-
Caption: Standard Operating Procedure Workflow.
Emergency Procedures: Spill and Exposure Management
Prompt and correct response to emergencies is critical.
| Emergency Type | Immediate Action |
| Small Spill (<1g, contained in fume hood) | 1. Alert personnel in the immediate area. 2. Wearing appropriate PPE, cover the spill with an absorbent material. 3. Gently sweep the material into a labeled hazardous waste container. 4. Decontaminate the area. |
| Large Spill (>1g or outside fume hood) | 1. Evacuate the immediate area and alert others. 2. Contact your institution's emergency response team. 3. Prevent entry to the contaminated area. |
| Skin Contact | 1. Immediately remove contaminated clothing. 2. Flush the affected area with copious amounts of water for at least 15 minutes. 3. Seek medical attention.[3][11] |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally.[2] 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention. |
| Inhalation | 1. Move the affected person to fresh air. 2. If breathing is difficult, provide oxygen. 3. Seek medical attention.[3] |
| Ingestion | 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Seek immediate medical attention.[12] |
Waste Disposal: Environmental Responsibility
Proper disposal is a critical step in the chemical lifecycle, preventing environmental contamination.
-
Waste Classification: this compound and any materials contaminated with it (e.g., gloves, absorbent pads) must be treated as hazardous waste.[13][14]
-
Segregation: This is a halogenated organic compound. Keep this waste stream separate from non-halogenated chemical waste to ensure proper disposal treatment.[13]
-
Collection and Labeling:
-
Collect all waste in a clearly labeled, sealed, and appropriate container.
-
The label should include "Hazardous Waste," the full chemical name, and any associated hazard symbols.
-
Store the waste container in a designated satellite accumulation area.
-
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department, following all local, state, and federal regulations.[3]
Conclusion: Fostering a Culture of Safety
The safe handling of this compound is achieved through a combination of understanding its potential hazards, utilizing appropriate engineering controls, consistently wearing the correct PPE, and adhering to established operational and emergency procedures. By integrating these principles into your laboratory workflow, you contribute to a safer research environment for yourself and your colleagues.
References
- Brominated Aromatic Compounds as Flame Retardants: Efficacy vs. Environmental Concerns. (n.d.). Qiji Chemical.
- Engineering Physics / CEDT Health and Safety Resources Site - Waste Management. (n.d.). McMaster University.
- Bromination safety. (2024, June 7). YouTube.
- This compound | 1980086-47-2. (n.d.). Appchem.
- What is bromine and what are the safe disposal and recycling methods? (2025, March 18). Ideal Response.
- The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds. (2023, August 30). Global Environment - Liverpool University Press.
- SAFETY DATA SHEET - Bromine Trifluoride. (n.d.). Airgas.
- The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds. (n.d.). ResearchGate.
- Personal Protective Equipment (PPE). (n.d.). CHEMM.
- Essential Safety and Operational Guidance for Handling Disulfide, bis(3,4-difluorophenyl). (2025, November). Benchchem.
- (2-Bromo-3,4-difluorophenyl)methanamine hydrochloride - Safety Data Sheet. (n.d.). Apollo Scientific.
- 4-Bromobenzoic acid - SAFETY DATA SHEET. (2025, September 6). Acros Organics.
- 4-Bromoamphetamine (hydrochloride) - Safety Data Sheet. (2025, November 21). Cayman Chemical.
- Bromine - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
- ECHA raises environmental concerns over certain aromatic brominated flame retardants. (2024, December 18). ECHA.
- PRODUCT INFORMATION - Bromine Trifluoride. (2002, May 21). MEGS Inc.
- Examples of PPE for Various Dangerous Goods Classes. (2025, July 2). Storemasta.
- Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro.
- (4-Bromo-2-(difluoromethoxy)phenyl)methanamine hydrochloride. (n.d.). ChemScene.
- 2,4-Difluorophenylhydrazine hydrochloride - SAFETY DATA SHEET. (2025, September 10). Thermo Fisher Scientific.
- 2,4-Difluorophenyl isocyanate - SAFETY DATA SHEET. (2024, March 29). Fisher Scientific.
- Lab Safety Equipment & PPE. (n.d.). ChemTalk.
- OSHA Technical Manual (OTM) - Section VIII: Chapter 1. (n.d.). Occupational Safety and Health Administration.
Sources
- 1. appchemical.com [appchemical.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. Bromoacetic Acid Suppliers & Manufacturers in China [qiji-chem.com]
- 5. liverpooluniversitypress.co.uk [liverpooluniversitypress.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. All news - ECHA [echa.europa.eu]
- 8. blog.storemasta.com.au [blog.storemasta.com.au]
- 9. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 10. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Engineering Physics / CEDT Health and Safety Resources Site - Waste Management [mcmaster.ca]
- 14. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



